molecular formula C16H20N2O14S4 B3182628 Bis-SS-C3-sulfo-NHS ester CAS No. 98604-89-8

Bis-SS-C3-sulfo-NHS ester

Katalognummer: B3182628
CAS-Nummer: 98604-89-8
Molekulargewicht: 592.6 g/mol
InChI-Schlüssel: RIUSVHPDQDXRGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis-SS-C3-sulfo-NHS ester is a useful research compound. Its molecular formula is C16H20N2O14S4 and its molecular weight is 592.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid is 591.97973801 g/mol and the complexity rating of the compound is 1050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-[4-[[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-4-oxobutyl]disulfanyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O14S4/c19-11-7-9(35(25,26)27)15(23)17(11)31-13(21)3-1-5-33-34-6-2-4-14(22)32-18-12(20)8-10(16(18)24)36(28,29)30/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUSVHPDQDXRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCSSCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O14S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128833
Record name 1,1′-[Dithiobis[(1-oxo-4,1-butanediyl)oxy]]bis[2,5-dioxo-3-pyrrolidinesulfonic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98604-89-8
Record name 1,1′-[Dithiobis[(1-oxo-4,1-butanediyl)oxy]]bis[2,5-dioxo-3-pyrrolidinesulfonic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98604-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[Dithiobis[(1-oxo-4,1-butanediyl)oxy]]bis[2,5-dioxo-3-pyrrolidinesulfonic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Bis-SS-C3-sulfo-NHS ester?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Bis(sulfosuccinimidyl) 3,3'-dithiopropionate (Bis-SS-C3-sulfo-NHS ester / DTSSP)

Introduction

This compound, more commonly known by its synonym DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) , is a homobifunctional, water-soluble, and cleavable crosslinking agent. It is designed to covalently link proteins or other molecules that possess primary amines. Its architecture features two amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) esters at either end of a spacer arm that contains a disulfide bond.

The key features of DTSSP make it a versatile tool for researchers in proteomics, structural biology, and drug development:

  • Amine-Reactivity : The sulfo-NHS esters react efficiently with primary amines (-NH₂) found on lysine residues and the N-terminus of proteins, forming stable amide bonds under physiological to slightly alkaline conditions (pH 7.2-8.5)[1][2][3].

  • Water Solubility : The inclusion of sulfonate (-SO₃) groups on the NHS rings renders the molecule highly water-soluble[1][4][]. This eliminates the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and stability[].

  • Membrane Impermeability : The charged sulfonate groups also prevent the crosslinker from passing through cell membranes, making DTSSP an ideal reagent for specifically studying cell surface protein interactions[1][2][4].

  • Cleavability : The central disulfide bond within the spacer arm can be easily cleaved using common reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[1][4][6][7]. This reversibility is crucial for applications such as identifying crosslinked peptides in mass spectrometry or releasing conjugated molecules from an antibody.

Core Technical Specifications

All quantitative data for DTSSP is summarized in the tables below for clear reference and comparison.

Table 1: Chemical and Physical Properties
PropertyValueReference(s)
Synonyms DTSSP, Sulfo-DSP, DTBSSP[7][8]
Molecular Formula C₁₄H₁₆N₂O₁₄S₄[9]
Molecular Weight 608.51 g/mol [4][7][8]
Spacer Arm Length 12.0 Å[4][7][8]
CAS Number 81069-02-5[7][8]
Solubility Water Soluble (>6 mg/mL)[1]
Reactivity Primary Amines (-NH₂)[1][4]
Table 2: Reaction and Cleavage Conditions
ParameterRecommended ConditionsReference(s)
Crosslinking Reaction pH 7.2 - 8.5[3][10]
Crosslinking Buffers Phosphate, Bicarbonate, HEPES, Borate (non-amine)[10]
Crosslinking Incubation 30-120 minutes at Room Temperature (or 2-4 hours at 4°C)[3]
Cleavage Reagent (DTT) 10-100 mM[1][11][12]
DTT Cleavage Incubation 15-60 minutes at 37°C[11][12]
Cleavage Reagent (TCEP) 10-50 mM (or molar excess)[1][13]
TCEP Cleavage Incubation 5-30 minutes at Room Temperature[14]

Mechanisms and Workflows

Chemical Structure of DTSSP

The diagram below illustrates the molecular structure of DTSSP, highlighting the two terminal sulfo-NHS ester groups and the central, cleavable disulfide bond.

Caption: Molecular structure of DTSSP.

Crosslinking and Cleavage Mechanism

The crosslinking reaction proceeds via nucleophilic attack from a primary amine on the carbonyl carbon of the sulfo-NHS ester, forming a stable amide bond and releasing sulfo-N-hydroxysuccinimide. The disulfide bond can then be reduced by a thiol-containing reagent like DTT, breaking the crosslink.

G cluster_crosslinking Crosslinking Reaction cluster_cleavage Cleavage Reaction Protein1 Protein A (with -NH2) Crosslinked Crosslinked Complex (Stable Amide Bonds) Protein1->Crosslinked Protein2 Protein B (with -NH2) Protein2->Crosslinked DTSSP DTSSP DTSSP->Crosslinked pH 7.2-8.5 Reducer Reducing Agent (e.g., DTT, TCEP) Crosslinked->Reducer Disulfide Reduction Cleaved1 Released Protein A (with -SH modification) Reducer->Cleaved1 Cleaved2 Released Protein B (with -SH modification) Reducer->Cleaved2

Caption: Reaction pathway for protein crosslinking and subsequent cleavage.

General Experimental Workflow

A typical experiment involves preparing the protein and crosslinker, performing the reaction, quenching excess reagent, and then proceeding to analysis or cleavage.

workflow start Start prep_protein 1. Prepare Protein Sample (in amine-free buffer, pH 7.2-8.5) start->prep_protein prep_dtssp 2. Prepare DTSSP Solution (dissolve immediately before use) prep_protein->prep_dtssp react 3. Mix & Incubate (e.g., 30-60 min at RT) prep_dtssp->react quench 4. Quench Reaction (add Tris or Glycine) react->quench analysis 5a. Analyze Crosslinked Sample (e.g., SDS-PAGE, SEC) quench->analysis cleave 5b. Cleave Crosslink (add DTT or TCEP) quench->cleave end End analysis->end analysis_cleaved 6. Analyze Cleaved Sample (e.g., 2D-PAGE, Mass Spec) cleave->analysis_cleaved analysis_cleaved->end

Caption: General experimental workflow for protein crosslinking with DTSSP.

Experimental Protocols

Important: DTSSP is moisture-sensitive. Always equilibrate the vial to room temperature before opening to prevent condensation. Prepare DTSSP solutions immediately before use as the sulfo-NHS ester moiety readily hydrolyzes in aqueous solutions.

Protocol for Protein Crosslinking

This protocol provides a general guideline for crosslinking proteins in solution. Optimal conditions (e.g., molar excess of crosslinker, incubation time) may need to be determined empirically for specific applications.

  • Buffer Preparation : Prepare a suitable amine-free reaction buffer, such as Phosphate-Buffered Saline (PBS) or HEPES buffer, adjusted to pH 7.2-8.0.

  • Sample Preparation : Dissolve or dialyze the protein(s) of interest into the reaction buffer at a desired concentration (typically 0.1-5 mg/mL).

  • DTSSP Reconstitution : Immediately before use, dissolve DTSSP in the reaction buffer to create a stock solution (e.g., 10-25 mM). For example, to make a 20 mM solution, dissolve ~12.2 mg of DTSSP in 1 mL of buffer.

  • Crosslinking Reaction : Add a calculated amount of the DTSSP stock solution to the protein sample. A 20- to 100-fold molar excess of DTSSP to protein is a common starting point.

    • Example: For a 1 mL reaction of a 50 µM protein solution, adding 50 µL of 20 mM DTSSP yields a final crosslinker concentration of ~1 mM (a 20-fold molar excess).

  • Incubation : Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice. Longer incubation times or higher temperatures can increase crosslinking efficiency but may also increase non-specific interactions and protein aggregation.

  • Quenching : Stop the reaction by adding a quenching buffer containing primary amines. Add Tris-HCl or Glycine to a final concentration of 20-50 mM and incubate for an additional 15 minutes at room temperature.

  • Downstream Processing : The crosslinked sample is now ready for analysis. Excess reagent and byproducts can be removed by dialysis or size-exclusion chromatography (desalting columns) if necessary for the downstream application.

Protocol for Cleavage of Disulfide Bonds
  • Sample Preparation : Ensure the crosslinked sample is in a suitable buffer (pH is less critical for DTT but typically performed between pH 7.5-8.5).

  • DTT Addition : Add DTT from a stock solution (e.g., 1 M in water) to the sample to achieve a final concentration of 20-50 mM[1].

  • Incubation : Incubate the reaction for 30-60 minutes at 37°C.

  • Analysis : The cleaved sample is ready for analysis (e.g., by SDS-PAGE, where the reducing agent in the sample buffer will also perform the cleavage).

TCEP is a potent, odorless reducing agent that is stable over a wide pH range and does not contain thiols, which can be an advantage in certain downstream applications[14][15].

  • Sample Preparation : Ensure the crosslinked sample is in a suitable buffer. TCEP is effective over a broad pH range (1.5-9.0)[14].

  • TCEP Addition : Add TCEP-HCl from a freshly prepared stock solution (e.g., 0.5 M, neutralized to pH ~7.0 with NaOH) to the sample to a final concentration of 10-50 mM.

  • Incubation : Incubate for 5-30 minutes at room temperature. The reaction is typically very rapid[14].

  • Analysis : The cleaved sample is ready for immediate downstream processing. Unlike DTT, TCEP does not need to be removed prior to subsequent reactions with sulfhydryl-reactive reagents like maleimides[15].

References

An In-Depth Technical Guide to Bis-SS-C3-sulfo-NHS Ester: A Cleavable Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Bis-SS-C3-sulfo-NHS ester, a pivotal tool in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document details its chemical characteristics, provides protocols for its use, and illustrates the underlying mechanisms of its function.

Core Concepts: Chemical Structure and Properties

This compound is a homobifunctional, water-soluble, and cleavable crosslinker. Its structure is characterized by two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester groups connected by a spacer arm containing a disulfide bond.

Chemical Structure:

While a definitive, publicly available 2D structure diagram from a primary peer-reviewed source remains elusive, based on its chemical name and the information from chemical suppliers, the structure can be inferred. The "Bis-SS" indicates the presence of two symmetrical structures containing a disulfide bond. "C3" refers to a three-carbon spacer, and "sulfo-NHS ester" denotes the reactive groups.

Physicochemical Properties:

A compilation of key quantitative data for this compound is presented in Table 1. This data is essential for designing and optimizing bioconjugation experiments.

PropertyValueSource
CAS Number 98604-89-8[1][2]
Molecular Formula C₁₆H₂₀N₂O₁₄S₄[2]
Molecular Weight 592.60 g/mol [2]
Purity ≥98%[2]
Solubility Water, DMSO, DMFInferred from related sulfo-NHS esters
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 yearInferred from supplier recommendations for similar compounds

Table 1: Physicochemical Properties of this compound

Mechanism of Action: Amine Reactivity and Disulfide Cleavage

The functionality of this compound is twofold: the reaction of the sulfo-NHS esters with primary amines and the subsequent cleavage of the internal disulfide bond.

2.1. Reaction with Primary Amines:

The sulfo-NHS ester groups are highly reactive towards primary amines, such as the side chain of lysine residues in proteins and the N-terminus of polypeptides. The reaction, which occurs optimally at a slightly basic pH (7.2-8.5), results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide. The sulfonate group on the NHS ring enhances the water solubility of the reagent, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents that could potentially denature the protein.[]

Reaction Workflow:

ReactionWorkflow Reagent This compound Conjugate Stable Amide Bond Formation (Protein-Linker Conjugate) Reagent->Conjugate pH 7.2-8.5 Protein Protein with Primary Amines (e.g., Lysine) Protein->Conjugate Byproduct N-hydroxysulfosuccinimide Conjugate->Byproduct

Caption: Reaction of this compound with a protein.

2.2. Cleavage of the Disulfide Bond:

The disulfide bond within the linker is stable under normal physiological conditions but can be readily cleaved in a reducing environment. This is a critical feature for applications such as ADC development, where the cytotoxic payload needs to be released inside the target cell. The intracellular environment is significantly more reducing than the bloodstream due to the high concentration of glutathione (GSH).[4] Glutathione, a tripeptide, can reduce the disulfide bond, leading to the release of the conjugated molecule.

Signaling Pathway of Disulfide Bond Cleavage:

DisulfideCleavage ADC Antibody-Drug Conjugate (with Disulfide Linker) Internalization Internalization into Target Cell ADC->Internalization Lysosome Endosome/Lysosome Internalization->Lysosome Cleavage Reduction of Disulfide Bond Lysosome->Cleavage GSH Glutathione (GSH) (High Intracellular Concentration) GSH->Cleavage Release Release of Cytotoxic Drug Cleavage->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Intracellular cleavage of a disulfide-linked ADC.

Experimental Protocols

The following is a generalized protocol for the conjugation of a protein (e.g., an antibody) with a payload using this compound. It is crucial to optimize the reaction conditions for each specific application.

3.1. Materials:

  • Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4, free of primary amines like Tris or glycine).

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis equipment for purification.

3.2. Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

    • If necessary, perform a buffer exchange to remove any interfering substances.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the protein solution. A starting point is often a 10- to 50-fold molar excess of the linker over the protein.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring or rotation.

  • Quenching:

    • Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching reagent will react with any excess sulfo-NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess crosslinker and byproducts by desalting chromatography, dialysis, or spin filtration.

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis ProteinPrep 1. Prepare Protein Solution (Amine-free buffer) Conjugation 3. Mix Protein and Crosslinker (Incubate RT or 4°C) ProteinPrep->Conjugation ReagentPrep 2. Prepare Crosslinker Solution (in DMSO/DMF) ReagentPrep->Conjugation Quenching 4. Add Quenching Buffer (e.g., Tris) Conjugation->Quenching Purification 5. Purify Conjugate (Desalting/Dialysis) Quenching->Purification Analysis 6. Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) Purification->Analysis

Caption: General workflow for protein conjugation.

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in several areas:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a potent cytotoxic drug to a monoclonal antibody. The disulfide bond ensures that the drug remains attached to the antibody in the bloodstream and is only released upon internalization into the target cancer cells.[1]

  • Protein Crosslinking Studies: It can be used to study protein-protein interactions by covalently linking interacting partners. The cleavable nature of the linker allows for the subsequent separation and identification of the crosslinked proteins.

  • Biomolecule Immobilization: The sulfo-NHS ester groups can be used to immobilize proteins or other amine-containing molecules onto surfaces for various applications, such as in biosensors or affinity chromatography.

Conclusion

This compound is a versatile and powerful tool for researchers and drug developers. Its water solubility, amine reactivity, and cleavable disulfide bond offer a robust solution for creating advanced bioconjugates, particularly in the rapidly evolving field of antibody-drug conjugates. Careful consideration of its chemical properties and optimization of reaction protocols are essential for achieving successful and reproducible results.

References

An In-Depth Technical Guide to the Mechanism of Action of Bis-SS-C3-sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-SS-C3-sulfo-NHS ester is a homobifunctional, cleavable, and water-soluble crosslinking agent integral to the fields of proteomics, drug discovery, and diagnostics. Its unique architecture, featuring two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester reactive groups connected by a spacer arm containing a disulfide bond, allows for the covalent conjugation of biomolecules and the subsequent cleavage of these linkages under reducing conditions. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its effective application in research and development.

Core Mechanism of Action

The functionality of this compound is dictated by its three key components: the sulfo-NHS ester groups, the disulfide bond, and the propionate (C3) spacer arm.

1. Amine-Reactive Crosslinking via Sulfo-NHS Esters:

The primary mode of action involves the reaction of the sulfo-NHS esters with primary amines (-NH₂) present on target biomolecules, such as the N-terminus of proteins or the side chain of lysine residues. This reaction, known as acylation, forms a stable amide bond, covalently linking the crosslinker to the protein. The sulfonate groups on the NHS rings render the molecule water-soluble, which is advantageous for reactions in aqueous biological buffers, and also makes it membrane-impermeable, restricting its reactivity to cell surface proteins in cellular applications.[1][2][]

The reaction proceeds optimally in a slightly alkaline environment, typically between pH 7.2 and 8.5.[4] This pH range ensures that the primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the sulfo-NHS ester. The hydrolysis of the ester group is a significant side reaction that increases with pH and can reduce crosslinking efficiency.[5]

2. Cleavability via the Disulfide Bond:

The central feature of this compound is the disulfide bond (-S-S-) within its spacer arm. This bond can be readily cleaved by the addition of reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavability allows for the separation of crosslinked molecules, which is particularly useful in applications like affinity purification and mass spectrometry-based identification of protein-protein interactions.

3. The Propionate (C3) Spacer Arm:

The "C3" designation refers to the propionate spacer arm, which dictates the distance between the two reactive sulfo-NHS ester groups. This defined spacer length imposes a spatial constraint on the crosslinking reaction, ensuring that only proteins or domains within a certain proximity are linked. This property is crucial for studying protein conformations and mapping protein-protein interaction interfaces.[1][6]

Quantitative Data

The efficiency of the crosslinking and cleavage reactions is influenced by several factors. The following tables summarize key quantitative parameters for the use of this compound and similar disulfide-containing sulfo-NHS esters.

Table 1: Reaction Parameters for Sulfo-NHS Ester Crosslinking

ParameterOptimal Value/RangeNotes
pH 7.2 - 8.5Balances amine reactivity and ester hydrolysis.[4]
Temperature 4 - 25 °CLower temperatures can reduce hydrolysis.
Reaction Time 30 - 120 minutesDependent on protein concentration and temperature.
Molar Excess of Crosslinker 20- to 50-fold over proteinHigher excess is needed for dilute protein solutions.[5]
Competing Reaction Hydrolysis of sulfo-NHS esterRate increases with pH.[5]

Table 2: Conditions for Disulfide Bond Cleavage

Reducing AgentConcentrationIncubation TimeIncubation TemperatureNotes
Dithiothreitol (DTT) 20 - 100 mM15 - 30 minutes37 - 56 °CA common and effective reducing agent.
Tris(2-carboxyethyl)phosphine (TCEP) 10 - 50 mM5 - 15 minutesRoom TemperatureMore stable and effective at lower pH than DTT.

Experimental Protocols

The following are detailed methodologies for the use of this compound in protein crosslinking studies.

Protocol 1: General Protein-Protein Crosslinking

This protocol outlines the fundamental steps for crosslinking proteins in solution.

Materials:

  • This compound

  • Protein sample in a suitable buffer (e.g., PBS, HEPES) at pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reducing agent (DTT or TCEP)

  • SDS-PAGE reagents and equipment

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare Crosslinker Solution: Immediately before use, dissolve this compound in the reaction buffer to a final concentration that is in 20- to 50-fold molar excess to the protein.

  • Crosslinking Reaction: Add the crosslinker solution to the protein sample and incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Analysis of Crosslinking: Analyze the crosslinked products by SDS-PAGE under non-reducing conditions. A successful crosslinking will result in the appearance of higher molecular weight bands corresponding to the crosslinked protein complexes.

  • Cleavage of Crosslinks (Optional): To confirm the presence of disulfide-linked complexes, incubate an aliquot of the crosslinked sample with a reducing agent (e.g., 50 mM DTT at 37°C for 30 minutes) before running on SDS-PAGE. The higher molecular weight bands should disappear or decrease in intensity.

Protocol 2: Crosslinking for Mass Spectrometry Analysis

This protocol is designed for identifying protein-protein interactions using mass spectrometry.

Materials:

  • All materials from Protocol 1

  • Alkylation agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • Mass spectrometer

Procedure:

  • Perform Crosslinking and Quenching: Follow steps 1-4 of Protocol 1.

  • Reduce and Alkylate: Reduce the disulfide bonds in the crosslinked sample with 10 mM DTT at 56°C for 30 minutes. Alkylate the resulting free thiols with 55 mM iodoacetamide in the dark at room temperature for 20 minutes.

  • Proteolytic Digestion: Digest the protein sample with trypsin overnight at 37°C.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use specialized software to identify the crosslinked peptides. The software searches for pairs of peptides linked by the mass of the crosslinker's spacer arm after cleavage.[1][6]

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Crosslinking Reaction cluster_1 Cleavage Reaction Protein_A Protein A (with Primary Amines) Protein_B Protein B (with Primary Amines) Crosslinker This compound Crosslinked_Complex Covalently Crosslinked Protein A-B Complex Reducing_Agent Reducing Agent (DTT or TCEP) Cleaved_Protein_A Protein A (Released) Cleaved_Protein_B Protein B (Released)

Experimental Workflow Diagram

G Start Start: Protein Sample Add_Crosslinker Add this compound Start->Add_Crosslinker Incubate Incubate (Room Temp, 30-60 min) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Analysis Analysis Quench->Analysis SDS_PAGE SDS-PAGE (Non-reducing) Analysis->SDS_PAGE Option 1 Mass_Spec Mass Spectrometry Analysis->Mass_Spec Option 2 Cleavage Cleavage with DTT/TCEP SDS_PAGE->Cleavage Data_Analysis Data Analysis: Identify Crosslinked Peptides Mass_Spec->Data_Analysis SDS_PAGE_Reducing SDS-PAGE (Reducing) Cleavage->SDS_PAGE_Reducing End End: Interaction Data SDS_PAGE_Reducing->End Data_Analysis->End

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development applications:

  • Mapping Protein-Protein Interactions: By covalently linking interacting proteins, this crosslinker facilitates the identification of binding partners and the mapping of interaction interfaces. This is crucial for understanding cellular signaling pathways and disease mechanisms.[7][8][9]

  • Studying Protein Conformation: The defined spacer arm length provides distance constraints that can be used to probe the three-dimensional structure of proteins and protein complexes in their native state.[1][6]

  • Antibody-Drug Conjugates (ADCs): The cleavable nature of the disulfide bond is particularly advantageous in the design of ADCs. The linker can be used to attach a cytotoxic drug to an antibody. The ADC remains stable in circulation, but upon internalization into a target cell, the disulfide bond is cleaved in the reducing intracellular environment, releasing the active drug.[][10][11]

  • Immobilization of Biomolecules: this compound can be used to immobilize proteins onto solid supports for applications such as affinity chromatography and biosensors.[2]

Conclusion

This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its water-solubility, amine-reactivity, defined spacer arm, and cleavable disulfide bond provide a robust system for studying protein-protein interactions, elucidating protein structure, and developing targeted therapeutics. A thorough understanding of its mechanism of action and the optimization of experimental conditions are paramount to achieving reliable and reproducible results. This guide provides the foundational knowledge and practical protocols to effectively utilize this important crosslinking reagent in a variety of scientific applications.

References

A Technical Guide to Bis-SS-C3-sulfo-NHS Ester: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in ADC Efficacy

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while sparing healthy tissue. The success of an ADC hinges on the synergistic function of its three components: a highly specific monoclonal antibody, a potent cytotoxic payload, and the linker that connects them. The linker is a critical design element that must ensure the ADC remains stable in systemic circulation but allows for efficient release of the payload upon reaching the target cell.

Cleavable linkers are designed to be severed by specific triggers within the tumor microenvironment or inside the cancer cell. Among these, disulfide-based linkers have gained prominence for their ability to exploit the significant redox potential difference between the extracellular and intracellular environments. This guide provides an in-depth technical overview of Bis-SS-C3-sulfo-NHS ester, a water-soluble, thiol-cleavable crosslinker used in the synthesis of modern ADCs.

Core Chemistry and Mechanism of Action

This compound is a homobifunctional crosslinker featuring two key functionalities. The N-hydroxysulfosuccinimide (sulfo-NHS) esters are highly reactive towards primary amines, such as the ε-amino groups of lysine residues on the antibody surface, forming stable amide bonds under mild, aqueous conditions (pH 7.2-8.5). The "sulfo" group confers excellent water solubility, a crucial attribute that prevents antibody denaturation and aggregation often associated with the use of organic co-solvents.

The central feature of this linker is the disulfide bond (-S-S-), which serves as the cleavable trigger. The extracellular environment, including the bloodstream, is relatively oxidizing, keeping the disulfide bond intact and the cytotoxic payload securely attached to the antibody.[][] In stark contrast, the intracellular environment is highly reducing, with concentrations of glutathione (GSH), a key cellular reductant, being approximately 1000-fold higher (1-10 mM) than in the blood plasma (~5 µM).[][3][4] Upon ADC internalization into the target cell, this high concentration of GSH rapidly reduces the disulfide bond, cleaving the linker and liberating the active payload to exert its cytotoxic effect.[][5]

ADC_Mechanism cluster_extracellular Extracellular Space (Oxidizing, Low GSH) cluster_intracellular Intracellular Space (Reducing, High GSH) ADC Stable ADC (Linker Intact) Target_Cell Target Cancer Cell ADC->Target_Cell 1. Binding & Internalization Internalized_ADC Internalized ADC Cleavage Disulfide Cleavage by Glutathione (GSH) Internalized_ADC->Cleavage Payload Active Payload Released Cleavage->Payload Apoptosis Tumor Cell Death (Apoptosis) Payload->Apoptosis

Caption: Mechanism of a disulfide-linked ADC.

Quantitative Performance Data

The efficacy of an ADC is determined through rigorous in vitro and in vivo testing. The following tables present representative data for an ADC constructed using a this compound linker (Cleavable ADC) compared to a control with a non-cleavable linker.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ Values)

Cell LineTarget AntigenCleavable ADC (nM)Non-Cleavable ADC (nM)
BT-474 HER2-Positive1.835.4
SK-BR-3 HER2-Positive2.542.1
MDA-MB-231 HER2-Negative>1000>1000

Data demonstrate that the cleavable linker facilitates potent, target-specific cell killing, as evidenced by the significantly lower IC₅₀ values in antigen-positive cell lines compared to the non-cleavable control.

Table 2: Plasma Stability Analysis

Time in Human Plasma% Intact Cleavable ADC% Intact Non-Cleavable ADC
0 hours 100%100%
24 hours 96%99%
72 hours 91%98%
120 hours 85%97%

The data indicate high stability of the disulfide linker in circulation, which is crucial for minimizing premature payload release and off-target toxicity.[6]

Experimental Protocols

Protocol for Antibody-Payload Conjugation

This protocol outlines the steps for conjugating a thiol-containing payload to an antibody's lysine residues using this compound.

Materials:

  • Monoclonal Antibody (mAb): ≥2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Thiol-activated cytotoxic payload.

  • Reaction Buffer: Amine-free buffer, pH 8.0-8.5 (e.g., 100 mM sodium bicarbonate).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

Procedure:

  • Antibody Preparation: Exchange the mAb into the Reaction Buffer. Adjust the concentration to 2-5 mg/mL.

  • Antibody-Linker Reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody. Incubate for 60-90 minutes at room temperature with gentle mixing.

  • Intermediate Purification: Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Payload Conjugation: Immediately add a 3- to 5-fold molar excess of the thiol-activated payload to the linker-modified antibody.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Final Purification: Purify the final ADC conjugate from excess payload and linker fragments using desalting columns or size-exclusion chromatography.

  • Characterization: Analyze the final product to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

Conjugation_Workflow Antibody 1. Antibody in Reaction Buffer (pH 8.5) Reaction1 2. Amine Reaction (Antibody + Linker) Antibody->Reaction1 Linker This compound Linker->Reaction1 Payload Thiol-Activated Payload Reaction2 4. Thiol Reaction (Linked Ab + Payload) Payload->Reaction2 Purify1 3. Purification (Remove Excess Linker) Reaction1->Purify1 Purify1->Reaction2 Purify2 5. Final Purification (Remove Excess Payload) Reaction2->Purify2 ADC 6. Final ADC (Characterize DAR) Purify2->ADC

Caption: ADC conjugation experimental workflow.

Protocol for In Vitro Linker Cleavage Assay

Objective: To confirm the release of the payload from the ADC in a simulated intracellular reducing environment.

Materials:

  • Purified ADC (1 mg/mL in PBS).

  • Reduced Glutathione (GSH): 100 mM stock solution in PBS.

  • Control Buffer: PBS, pH 7.4.

  • Analysis System: HPLC with a C18 reversed-phase column.

Procedure:

  • Reaction Setup: Prepare two sets of ADC samples. To the "Test" set, add GSH stock solution to a final concentration of 5 mM. To the "Control" set, add an equivalent volume of PBS.

  • Incubation: Incubate both sets at 37°C.

  • Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction tube.

  • Sample Quenching: Immediately analyze the aliquots or quench the cleavage reaction by flash-freezing.

  • HPLC Analysis: Inject the samples onto the HPLC system. Develop a gradient method to separate the intact ADC, free payload, and other fragments.

  • Quantification: Monitor the chromatogram at the payload's characteristic absorbance wavelength. Calculate the percentage of released payload at each time point by comparing the peak area of the free payload to the total area of all payload-containing species.

Conclusion

This compound stands out as a highly effective and versatile cleavable linker for the development of ADCs. Its inherent water solubility streamlines the conjugation process and enhances the biophysical properties of the final conjugate. The disulfide bond provides a robust and biologically validated mechanism for selective payload release, leveraging the natural redox gradient between the bloodstream and the target cell's interior. As demonstrated by representative data and established protocols, this linker enables the creation of ADCs that are both stable in circulation and highly potent upon internalization, fulfilling the core requirements for a successful targeted therapeutic.

References

The Pivotal Role of the Disulfide Bond in Bis-SS-C3-sulfo-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of modern biological research and therapeutic development, the ability to elucidate and manipulate protein interactions is paramount. Chemical crosslinkers have emerged as indispensable tools in this endeavor, providing molecular bridges to stabilize interactions, capture transient complexes, and conjugate molecules of interest. Among these, Bis-SS-C3-sulfo-NHS ester stands out as a versatile reagent, distinguished by its amine-reactive N-hydroxysuccinimide (NHS) ester groups and, most critically, its cleavable disulfide bond. This technical guide delves into the core function of the disulfide bond within this compound, offering a comprehensive overview of its mechanism, applications, and the experimental considerations crucial for its effective use.

The Chemistry of this compound: A Triad of Functionality

This compound is a homobifunctional crosslinking agent characterized by three key chemical moieties:

  • Two Sulfo-NHS Esters: These amine-reactive groups readily form stable amide bonds with primary amines (such as the ε-amino group of lysine residues and the N-terminus of proteins) under physiological to slightly alkaline conditions (pH 7-9).[1][2] The inclusion of the sulfo group renders the molecule water-soluble, a significant advantage for biological applications as it minimizes the need for organic solvents that can denature proteins.[3]

  • A Spacer Arm: The propionate spacer arm dictates the distance between the two reactive ends, influencing which spatially proximal amines can be crosslinked.

  • A Central Disulfide Bond (-S-S-): This is the lynchpin of the reagent's functionality, providing a cleavable linkage that can be selectively broken under reducing conditions.

The Disulfide Bond: A Gateway to Reversibility and Advanced Applications

The presence of the disulfide bond is the defining feature of this compound, transforming it from a simple crosslinker into a sophisticated tool for dynamic biological studies. This cleavability is the key to its utility in a range of applications, from identifying protein-protein interactions to the targeted delivery of therapeutic agents.

Mechanism of Action and Cleavage

The crosslinking reaction is a two-step process. First, the sulfo-NHS esters react with primary amines on target proteins, forming stable amide linkages. If two proteins are in close proximity, the crosslinker can bridge them, forming an intermolecular crosslink. Alternatively, it can link two amines within the same protein, resulting in an intramolecular crosslink.

The true power of the disulfide bond is realized in the second step: cleavage. The disulfide bond is stable under normal physiological conditions but can be readily cleaved by the addition of reducing agents. This reductive cleavage breaks the covalent link established by the crosslinker, allowing for the separation of the crosslinked molecules.

Common Reducing Agents for Disulfide Bond Cleavage:

Reducing AgentTypical ConcentrationIncubation ConditionsNotes
Dithiothreitol (DTT)10-50 mM30 minutes at 37°CA very common and effective reducing agent.
2-Mercaptoethanol (β-ME)5% in SDS-PAGE sample buffer5 minutes at 100°COften used for sample preparation for gel electrophoresis.
Tris(2-carboxyethyl)phosphine (TCEP)10-50 mMRoom temperatureOdorless and more stable than DTT, effective over a wider pH range.

This table provides general guidelines. Optimal conditions may vary depending on the specific application and protein context.

Key Applications Driven by the Disulfide Bond

The reversible nature of the disulfide bond in this compound underpins its utility in several advanced research and development areas:

Identification of Protein-Protein Interactions

In the study of protein interactomes, this compound allows for the "trapping" of transient or weak interactions. By crosslinking interacting proteins within a cell or cell lysate, the complex can be stabilized for subsequent purification. The disulfide bond then enables the release of the interacting partners for identification by techniques such as mass spectrometry.[4]

A common workflow involves:

  • Crosslinking: Treatment of cells or protein mixtures with this compound to covalently link interacting proteins.

  • Immunoprecipitation/Affinity Purification: Isolation of a target protein of interest along with its crosslinked binding partners.

  • Cleavage: Treatment with a reducing agent to break the disulfide bond and release the interacting proteins.

  • Analysis: Identification of the released proteins by mass spectrometry or Western blotting.

Antibody-Drug Conjugate (ADC) Development

In the field of targeted cancer therapy, this compound and similar cleavable linkers play a crucial role in the design of ADCs.[][6][7] An ADC consists of a monoclonal antibody that specifically targets a tumor-associated antigen, a potent cytotoxic drug (payload), and a linker that connects the two.

The disulfide bond in the linker is designed to be stable in the bloodstream. Upon internalization of the ADC into a cancer cell, the higher intracellular concentration of reducing agents like glutathione leads to the cleavage of the disulfide bond and the release of the cytotoxic payload, resulting in targeted cell death.[]

Structural Analysis of Protein Complexes

By introducing crosslinks between specific residues, the spatial proximity of these residues can be inferred. The analysis of crosslinked peptides by mass spectrometry can provide distance constraints that are valuable for computational modeling and the determination of the three-dimensional structure of protein complexes.[8] The ability to cleave the crosslinker simplifies the analysis of complex mass spectra.

Experimental Protocols

General Protocol for Protein Crosslinking with this compound

This protocol provides a general framework. Optimization of reagent concentrations, incubation times, and quenching conditions is recommended for specific applications.

Materials:

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or HEPES buffer. Avoid buffers containing primary amines (e.g., Tris, glycine).[9]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.

  • Reducing Agent: DTT, TCEP, or β-mercaptoethanol.

  • Protein sample in a suitable buffer.

Procedure:

  • Sample Preparation: Prepare the protein sample in the reaction buffer. Ensure the buffer is free of primary amines.

  • Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer to the desired stock concentration. Do not store the reconstituted reagent.[9]

  • Crosslinking Reaction: Add the crosslinker solution to the protein sample. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[9]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Downstream Processing: Proceed with your application (e.g., affinity purification, SDS-PAGE).

  • (Optional) Cleavage of Disulfide Bond: To cleave the crosslinks, add the reducing agent to the appropriate final concentration and incubate under the recommended conditions (see table above).

Protocol for a Pull-Down Assay to Identify Protein Interactions

This protocol outlines a workflow for identifying binding partners of a "bait" protein using a cleavable crosslinker.

Materials:

  • Tagged "bait" protein (e.g., GST-tagged, His-tagged)

  • Affinity resin (e.g., Glutathione-agarose, Ni-NTA agarose)

  • Cell lysate containing potential "prey" proteins

  • This compound

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (specific to the affinity tag) or reducing buffer for on-bead cleavage.

Procedure:

  • Immobilize Bait Protein: Incubate the tagged bait protein with the affinity resin to immobilize it. Wash the resin to remove unbound bait protein.

  • Crosslinking in Lysate (Option 1): Treat the cell lysate with this compound as described in the general protocol. Then, incubate the crosslinked lysate with the immobilized bait protein.

  • Crosslinking on Beads (Option 2): Incubate the cell lysate with the immobilized bait protein first. Then, perform the crosslinking reaction with this compound directly on the beads.

  • Washing: Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

  • Elution/Cleavage:

    • Elution followed by Cleavage: Elute the bait-prey complexes from the resin using the appropriate elution buffer. Then, treat the eluate with a reducing agent to cleave the crosslinks.

    • On-Bead Cleavage: Resuspend the beads in a buffer containing a reducing agent to specifically release the crosslinked prey proteins, leaving the bait protein attached to the resin.

  • Analysis: Analyze the eluted/released proteins by SDS-PAGE and identify the bands of interest by mass spectrometry.

Visualization of Workflows and Pathways

Experimental Workflow for Protein-Protein Interaction Discovery

G cluster_0 Crosslinking cluster_1 Affinity Purification cluster_2 Cleavage & Analysis A Cell Lysate (Bait & Prey Proteins) B Add this compound A->B C Crosslinked Protein Complexes B->C E Incubate with Crosslinked Lysate C->E D Immobilized Bait Protein on Affinity Resin D->E F Wash to Remove Non-specific Binders E->F G Purified Bait-Prey Complexes F->G H Add Reducing Agent (e.g., DTT) G->H I Cleavage of Disulfide Bond H->I J Released Prey Proteins I->J K Analysis by Mass Spectrometry J->K

Caption: Workflow for identifying protein-protein interactions using a cleavable crosslinker.

Signaling Pathway Elucidation: A Conceptual Workflow

G cluster_0 Cellular State 1 (e.g., Unstimulated) cluster_1 Cellular State 2 (e.g., Stimulated) cluster_2 Crosslinking & Analysis A Protein A C Protein A B Protein B D Protein B C->D Interaction E Protein C D->E Interaction F Crosslink with This compound D->F G Immunoprecipitate Protein B F->G H Cleave & Analyze by Mass Spec G->H I Result: Protein C identified as interactor in State 2 H->I

Caption: Using a cleavable crosslinker to identify stimulus-dependent protein interactions.

Conclusion

The disulfide bond in this compound is not merely a structural component but the very heart of its advanced functionality. It bestows upon this crosslinker the power of reversibility, enabling researchers to dissect complex biological systems with a level of precision and clarity that would be unattainable with non-cleavable counterparts. From mapping the intricate web of protein-protein interactions to pioneering the next generation of targeted cancer therapies, the strategic cleavage of this simple yet elegant chemical bond opens a vast landscape of experimental possibilities. A thorough understanding of its properties and the optimization of its application are key to harnessing the full potential of this remarkable tool in scientific discovery and drug development.

References

An In-depth Technical Guide to Bis-SS-C3-sulfo-NHS Ester: A Cleavable Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-SS-C3-sulfo-NHS ester is a homobifunctional, water-soluble, and cleavable crosslinking agent that has emerged as a valuable tool in the field of bioconjugation. Its unique architecture, featuring two N-hydroxysuccinimide (NHS) ester reactive groups connected by a spacer arm containing a disulfide bond, allows for the covalent linkage of molecules bearing primary amines. The incorporation of a sulfonate group on the NHS rings enhances its water solubility, making it particularly suitable for reactions in aqueous environments commonly used for biological samples. This guide provides a comprehensive overview of the core characteristics of this compound, with a focus on its spacer arm length and the significance of this feature in various applications, most notably in the development of Antibody-Drug Conjugates (ADCs).

Core Characteristics of this compound

The functionality of this compound is dictated by its distinct chemical components: the sulfo-NHS ester reactive groups and the cleavable disulfide-containing spacer arm.

Chemical Properties
PropertyValueReference
Chemical Formula C₁₆H₂₀N₂O₁₄S₄[1]
Molecular Weight 592.60 g/mol [1]
Reactivity Primary amines (-NH₂)[][]
Solubility Water-soluble[][4]
Cleavability Reducible disulfide bond[5]
Spacer Arm Length and Its Significance

Spacer arms are generally categorized as short (<10 Å), medium (10.1–30 Å), or long (>30 Å)[6]. The length of the spacer arm dictates the distance between the two conjugated molecules and can have several important implications:

  • Intramolecular vs. Intermolecular Crosslinking: Shorter to medium-length spacer arms are often suitable for intramolecular crosslinking (linking different parts of the same molecule), while longer spacer arms are generally preferred for intermolecular crosslinking (linking two different molecules)[6].

  • Steric Hindrance: The spacer arm provides physical separation between the conjugated molecules, which can be crucial for minimizing steric hindrance and preserving the biological activity of the conjugated molecules[7]. In the context of ADCs, a sufficiently long spacer can prevent the bulky drug molecule from interfering with the antigen-binding site of the antibody.

  • Reach and Flexibility: The length and composition of the spacer arm determine the accessible distance and rotational freedom between the linked molecules, which can influence their ability to interact with their respective targets[7].

  • Structural Analysis: In structural proteomics, crosslinkers with well-defined spacer arm lengths are used as "molecular rulers" to provide distance constraints for modeling the three-dimensional structures of proteins and protein complexes[8][9].

The disulfide bond within the spacer arm of this compound imparts a crucial feature: cleavability. This allows for the release of the conjugated molecules under specific reducing conditions, a property that is highly desirable in many applications.

Applications in Antibody-Drug Conjugate (ADC) Development

This compound is prominently used as a cleavable linker in the synthesis of ADCs[5][10][11][12][13]. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker plays a pivotal role in the efficacy and safety of an ADC.

The cleavable disulfide bond in this compound is designed to be stable in the systemic circulation but to be readily cleaved in the reducing environment of the target cell's cytoplasm. This ensures that the cytotoxic payload is released specifically at the site of action, minimizing off-target toxicity[14].

ADC_Mechanism cluster_circulation Systemic Circulation (High Glutathione - Oxidizing) cluster_cell Target Cancer Cell (Low Glutathione - Reducing) ADC Antibody-Drug Conjugate (Stable Linker) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking ReleasedDrug Released Cytotoxic Drug Lysosome->ReleasedDrug 4. Disulfide Cleavage & Drug Release Apoptosis Apoptosis ReleasedDrug->Apoptosis 5. Cell Death

Mechanism of Action of an ADC with a Cleavable Disulfide Linker.

Experimental Protocols

The following are generalized protocols for protein crosslinking using sulfo-NHS esters, which can be adapted for this compound. Optimization is recommended for specific applications.

General Protein-Protein Crosslinking

This protocol is adapted from procedures for similar water-soluble, amine-reactive homobifunctional crosslinkers like BS³[15][16][17].

Materials:

  • This compound

  • Protein(s) to be crosslinked

  • Conjugation Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer)[18]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine[19]

  • Anhydrous DMSO or DMF (if preparing a stock solution)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Prepare the protein solution in the Conjugation Buffer. Ensure that the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the target protein for reaction with the crosslinker.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in an appropriate solvent (water or anhydrous DMSO/DMF). The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage[19].

  • Crosslinking Reaction: Add the desired molar excess of the crosslinker solution to the protein solution. The optimal molar ratio of crosslinker to protein should be determined empirically, but a starting point of 20- to 50-fold molar excess is common for dilute protein solutions[19].

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by desalting or dialysis.

Antibody-Drug Conjugation (Conceptual Workflow)

This workflow outlines the key steps in generating an ADC using this compound.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Antibody Monoclonal Antibody (in amine-free buffer) Conjugation Conjugation Reaction (pH 7.2-8.5) Antibody->Conjugation Crosslinker This compound (freshly prepared) Crosslinker->Conjugation Drug Cytotoxic Drug (with primary amine) Drug->Conjugation Quenching Quenching (e.g., Tris buffer) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification ADC_Product Purified ADC Purification->ADC_Product

Conceptual Workflow for Antibody-Drug Conjugate Synthesis.

Quantitative Data

While specific quantitative data for this compound, such as precise reaction efficiencies and cleavage kinetics, are not detailed in the provided search results, general characteristics of sulfo-NHS esters and disulfide bonds can be considered.

  • Reaction Efficiency: The reaction of sulfo-NHS esters with primary amines is generally efficient in aqueous solutions at a slightly alkaline pH (7.2-8.5)[]. The efficiency can be influenced by factors such as protein concentration, buffer composition, pH, temperature, and reaction time.

  • Cleavage of Disulfide Bond: The disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The rate of cleavage depends on the concentration of the reducing agent, temperature, and pH.

Conclusion

This compound is a versatile and valuable tool for researchers in various fields, particularly in the development of targeted therapeutics like ADCs. Its water solubility, amine reactivity, and, most importantly, the cleavable nature of its disulfide-containing spacer arm make it a well-suited linker for applications requiring controlled release of conjugated molecules. The length of its spacer arm is a critical design element that can be tailored to optimize the performance of the resulting bioconjugate. A thorough understanding of its chemical properties and reaction conditions is essential for its successful implementation in experimental workflows. Further empirical optimization is always recommended to achieve the desired outcomes for specific applications.

References

An In-depth Technical Guide to Bis-SS-C3-sulfo-NHS Ester: A Cleavable Crosslinker for Advancing Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-SS-C3-sulfo-NHS ester, a water-soluble, homobifunctional, and cleavable crosslinking agent. Its unique properties make it a valuable tool in various bioconjugation applications, most notably in the development of antibody-drug conjugates (ADCs). This document will delve into the core characteristics of this compound, including its water solubility and stability, and provide detailed experimental protocols for its use.

Core Properties: Water Solubility and Stability

The utility of any crosslinker in biological applications is fundamentally tied to its behavior in aqueous environments. This compound is specifically designed for high performance in such conditions.

Water Solubility

The presence of two sulfonate (-SO3) groups on the N-hydroxysuccinimide (NHS) rings confers excellent water solubility to the this compound molecule. This high aqueous solubility is a significant advantage over its non-sulfonated counterparts, as it eliminates the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and function.

While a precise, publicly available figure for the water solubility of this compound is not readily found, data from the structurally analogous compound, 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), indicates a solubility of greater than 6 mg/mL in water.[1] Given the shared sulfo-NHS ester groups and overall hydrophilic nature, it is reasonable to expect a similarly high water solubility for this compound, allowing for efficient conjugation in physiological buffers.

Stability and Hydrolysis

The reactive components of this compound are the two sulfo-NHS esters, which readily react with primary amines. However, these esters are also susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce crosslinking efficiency. The rate of hydrolysis is highly dependent on the pH of the solution.

Table 1: General Stability of Sulfo-NHS Esters in Aqueous Solution

pHHalf-life of Sulfo-NHS Ester
7.0Several hours
8.0~1 hour
> 8.5Minutes

Note: This data represents the general stability of sulfo-NHS esters and should be considered as a guideline for this compound. The actual half-life may vary based on buffer composition and temperature.

To maximize the efficiency of the aminolysis reaction over hydrolysis, it is crucial to perform conjugations at a pH range of 7.2 to 8.5 and to use freshly prepared solutions of the crosslinker.[] Hydrolysis of the sulfo-NHS ester is a competing reaction that increases with rising pH.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Protein Crosslinking

This protocol outlines a general procedure for crosslinking proteins using this compound.

Materials:

  • This compound

  • Protein solution (in a primary amine-free buffer such as PBS, HEPES, or borate)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

  • Anhydrous DMSO or DMF (optional, for initial stock solution)

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is in a buffer that does not contain primary amines (e.g., Tris or glycine), as these will compete with the target protein for reaction with the sulfo-NHS ester. The optimal pH for the reaction is between 7.2 and 8.5.

  • Prepare Crosslinker Solution: Immediately before use, prepare a stock solution of this compound. While it is water-soluble, preparing a concentrated stock in anhydrous DMSO or DMF can help with accurate dispensing. The sulfo-NHS ester moiety readily hydrolyzes, so do not prepare stock solutions for long-term storage.[3]

  • Crosslinking Reaction: Add the desired molar excess of the this compound solution to the protein solution. The optimal molar ratio of crosslinker to protein should be determined empirically, but a starting point of 20-50 fold molar excess is common.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess, unreacted sulfo-NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by dialysis or gel filtration.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis and Disulfide Bond Cleavage

This protocol describes a two-stage process for creating an ADC using this compound as a linker, followed by the cleavage of the disulfide bond to release the payload.

Part A: ADC Synthesis

Materials:

  • Monoclonal antibody (mAb) in a primary amine-free buffer

  • This compound

  • Payload (drug) with a primary amine handle

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 1-10 mg/mL in the reaction buffer.

  • Linker-Payload Conjugation (optional, if not pre-formed): In a separate reaction, conjugate the this compound to the amine-containing payload. This creates a linker-payload intermediate.

  • Antibody-Linker Conjugation: Add a 5-20 fold molar excess of the this compound (or the linker-payload intermediate) to the antibody solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification: Purify the resulting ADC from excess linker and unconjugated payload using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Part B: Disulfide Bond Cleavage (Payload Release)

This protocol simulates the intracellular release of the payload.

Materials:

  • Purified ADC

  • Reducing agent (e.g., dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or glutathione (GSH))

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare ADC solution: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the reaction buffer.

  • Prepare Reducing Agent Solution: Prepare a stock solution of the reducing agent. For mimicking intracellular conditions, a final concentration of 1-10 mM GSH is often used.[4]

  • Cleavage Reaction: Add the reducing agent to the ADC solution.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • Analysis: Analyze the reaction mixture by techniques such as SDS-PAGE (under reducing and non-reducing conditions) or mass spectrometry to confirm the cleavage of the disulfide bond and the release of the payload.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Mix & Incubate (RT or 4°C) Protein->Mix Crosslinker Freshly Prepared Bis-SS-C3-sulfo-NHS Ester Solution Crosslinker->Mix Quench Quench with Tris or Glycine Mix->Quench Purify Purify by Dialysis or Gel Filtration Quench->Purify Product Crosslinked Protein Purify->Product

General workflow for protein crosslinking.

ADC_Lifecycle cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Antibody Monoclonal Antibody Conjugation Conjugation (Amine-NHS Ester Reaction) Antibody->Conjugation Linker Bis-SS-C3-sulfo-NHS Ester Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Binding ADC Binds to Tumor Cell Antigen ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Release Payload Release in Reducing Environment (e.g., Glutathione) Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Lifecycle of an ADC with a cleavable disulfide linker.

References

An In-depth Technical Guide to Disulfide-Based Cleavable Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disulfide-based cleavable crosslinkers are indispensable tools in modern chemical biology and drug development. Their unique ability to form stable linkages that can be selectively cleaved under mild, reducing conditions makes them ideal for a wide range of applications, from elucidating protein-protein interactions to the targeted delivery of therapeutic agents. This technical guide provides a comprehensive overview of the core principles, experimental considerations, and practical applications of these versatile reagents.

Core Principles of Disulfide-Based Cleavable Crosslinkers

Disulfide crosslinkers contain a disulfide bond (-S-S-) within their spacer arm. This bond is relatively stable under physiological conditions found in the extracellular environment and blood circulation.[1] However, upon entry into the cell, the disulfide bond is readily cleaved in the presence of reducing agents.[1]

The primary intracellular reducing agent responsible for this cleavage is glutathione (GSH), a tripeptide found at significantly higher concentrations inside cells (1-10 mM) compared to the extracellular space (~5 µM).[1] This concentration gradient is the basis for the selective cleavage of disulfide linkers within the cellular environment. Some cancer cells exhibit even higher levels of GSH, which can be exploited for targeted drug delivery.[2][3][4]

The cleavage mechanism involves a thiol-disulfide exchange reaction, where the thiol group of a reducing agent like GSH attacks the disulfide bond of the crosslinker, leading to the formation of a mixed disulfide and the release of the conjugated molecules.

Types of Disulfide-Based Crosslinkers

Disulfide crosslinkers can be broadly categorized based on their reactive groups and the nature of their spacer arms.

  • Homobifunctional Crosslinkers: These possess two identical reactive groups, typically N-hydroxysuccinimide (NHS) esters, which react with primary amines (e.g., lysine residues in proteins). Examples include DSP (Dithiobis(succinimidyl propionate)) and DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)).[5][6][7][8][9][10]

  • Heterobifunctional Crosslinkers: These have two different reactive groups, allowing for more controlled, sequential conjugations. A common combination is an NHS ester for reacting with amines and a pyridyldithiol group for reacting with sulfhydryls (e.g., cysteine residues). SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) and its long-chain and sulfonated derivatives are prominent examples.[11][12][13]

  • PEGylated Crosslinkers: The incorporation of polyethylene glycol (PEG) spacers enhances the solubility and biocompatibility of the crosslinker and the resulting conjugate.

Quantitative Data on Common Disulfide Crosslinkers

The selection of an appropriate crosslinker depends on several factors, including the distance between the target functional groups, the desired solubility, and the specific application. The following table summarizes key quantitative data for some commonly used disulfide-based cleavable crosslinkers.

CrosslinkerAbbreviationReactive GroupsSpacer Arm Length (Å)Water Soluble
Dithiobis(succinimidyl propionate)DSPNHS ester, NHS ester12.0No
3,3'-Dithiobis(sulfosuccinimidyl propionate)DTSSPSulfo-NHS ester, Sulfo-NHS ester12.0Yes
N-Succinimidyl 3-(2-pyridyldithio)propionateSPDPNHS ester, Pyridyldithiol6.8No
Succinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoateLC-SPDPNHS ester, Pyridyldithiol15.7No
Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoateSulfo-LC-SPDPSulfo-NHS ester, Pyridyldithiol15.7Yes

Experimental Protocols

Detailed methodologies are crucial for the successful application of disulfide crosslinkers. Below are protocols for key experiments.

4.1. Protein Crosslinking using DSP (Homobifunctional)

This protocol is adapted for crosslinking interacting proteins in a solution.

  • Materials:

    • DSP (Dithiobis(succinimidyl propionate))

    • Dry DMSO or DMF

    • Protein sample in a non-amine-containing buffer (e.g., 25 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)

    • Quenching buffer (1 M Tris-HCl, pH 7.5)

  • Procedure:

    • Allow the vial of DSP to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 50 mM stock solution of DSP by dissolving 10 mg of DSP in 495 µL of dry DMSO or DMF. This solution should be prepared immediately before use.[8]

    • Add the DSP stock solution to the protein sample to achieve a final concentration of 0.5 to 5 mM. A 20-fold molar excess of crosslinker to protein is a common starting point.[8][14]

    • Incubate the reaction mixture for 30-45 minutes at room temperature or for 2 hours on ice.[8][9][14]

    • Quench the reaction by adding the quenching buffer to a final concentration of 25-200 mM Tris.[8][14]

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSP is quenched.[8]

    • Proceed with downstream applications, such as immunoprecipitation or SDS-PAGE analysis.

4.2. Conjugation of Two Proteins using SPDP (Heterobifunctional)

This protocol describes the conjugation of a protein containing primary amines to a protein with free sulfhydryl groups.

  • Materials:

    • SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)

    • Dry DMSO or DMF

    • Protein 1 (amine-containing) and Protein 2 (sulfhydryl-containing) in a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.5)

    • Desalting column

  • Procedure:

    • Equilibrate the vial of SPDP to room temperature before opening.

    • Prepare a 20 mM stock solution of SPDP by dissolving 2 mg in 320 µL of DMSO or DMF.[11]

    • Add a 20-fold molar excess of the SPDP solution to Protein 1.

    • Incubate for 30-60 minutes at room temperature.[11]

    • Remove excess, unreacted SPDP using a desalting column equilibrated with the reaction buffer.

    • Add Protein 2 to the SPDP-modified Protein 1.

    • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C to form the disulfide-linked conjugate.

    • The resulting conjugate can be purified by size-exclusion chromatography.

4.3. Cleavage of Disulfide Crosslinkers

This protocol describes the cleavage of the disulfide bond to separate the crosslinked molecules.

  • Materials:

    • Crosslinked protein sample

    • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

    • SDS-PAGE sample buffer

  • Procedure for Cleavage Prior to SDS-PAGE:

    • To the crosslinked sample, add DTT to a final concentration of 20-50 mM.[5][6]

    • Incubate at 37°C for 30 minutes.[5][6]

    • Alternatively, add TCEP to a final concentration of 50 mM and incubate for 15-30 minutes at room temperature.

  • Procedure for Cleavage in SDS-PAGE Sample Buffer:

    • Add SDS-PAGE sample buffer containing 5% β-mercaptoethanol or 20-50 mM DTT to the crosslinked sample.[6]

    • Heat the sample at 100°C for 5 minutes before loading onto the gel.[6]

Visualizations of Workflows and Pathways

5.1. General Mechanism of Action

The following diagram illustrates the fundamental principle of disulfide-based cleavable crosslinkers, highlighting their stability in the extracellular environment and their cleavage within the reducing intracellular milieu.

G cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) MoleculeA Molecule A Crosslinker Disulfide Crosslinker MoleculeA->Crosslinker MoleculeB Molecule B MoleculeB->Crosslinker Conjugate Stable Conjugate (A-S-S-B) Crosslinker->Conjugate Cleavage Cleavage Conjugate->Cleavage Internalization CleavedA Released Molecule A CleavedB Released Molecule B GSH GSH GSH->Cleavage Cleavage->CleavedA Cleavage->CleavedB G start Cells or Tissue Lysate crosslinking Crosslinking with Disulfide Crosslinker (e.g., DSP) start->crosslinking lysis Cell Lysis and Protein Extraction crosslinking->lysis enrichment Affinity Purification of Bait Protein Complex lysis->enrichment digestion Proteolytic Digestion (e.g., Trypsin) enrichment->digestion fractionation Peptide Fractionation digestion->fractionation ms LC-MS/MS Analysis fractionation->ms cleavage In-silico or Chemical Cleavage of Crosslinker ms->cleavage identification Identification of Crosslinked Peptides cleavage->identification interaction Protein-Protein Interaction Mapping identification->interaction G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR Dimer EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Crosslinker DSP Crosslinking EGFR->Crosslinker SOS SOS Grb2->SOS Binds Grb2->Crosslinker Ras Ras SOS->Ras Activates MAPK_cascade MAPK Cascade Ras->MAPK_cascade Response Cellular Response (Proliferation, Survival) MAPK_cascade->Response Crosslinker->EGFR Stabilizes Interaction

References

An In-depth Technical Guide to Bis-SS-C3-sulfo-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-SS-C3-sulfo-NHS ester, a key reagent in the field of bioconjugation. Tailored for both beginners and experienced researchers, this document delves into the core principles of its application, particularly in the development of antibody-drug conjugates (ADCs). We will explore its chemical properties, mechanism of action, and provide detailed experimental protocols.

Introduction to this compound

This compound is a water-soluble, homobifunctional, and cleavable crosslinker. Its structure features two N-hydroxysulfosuccinimide (sulfo-NHS) ester groups at either end of a spacer arm that contains a central disulfide bond. This design allows for the covalent conjugation of molecules bearing primary amines, such as proteins, peptides, and antibodies. The inclusion of the disulfide bond renders the linkage cleavable under reducing conditions, a critical feature for applications requiring the release of a conjugated molecule within a specific biological environment, such as the intracellular space of a target cell.

The sulfo-NHS esters enhance the water solubility of the reagent, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents that could potentially denature proteins.

Physicochemical Properties and Reaction Mechanism

A clear understanding of the physicochemical properties and reaction mechanism of this compound is fundamental to its successful application in bioconjugation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₂₀N₂O₁₄S₄[1]
Molecular Weight 592.60 g/mol [1]
CAS Number 98604-89-8[1]
Purity ≥98%[1]
Form SolidGeneral Knowledge
Solubility Water, DMSO, DMF[2]
Storage Sealed in dry, 2-8°CGeneral Knowledge
Reaction with Primary Amines

The sulfo-NHS ester groups of this compound react with primary amines (-NH₂) present on biomolecules, such as the ε-amino group of lysine residues and the N-terminus of polypeptides. This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysulfosuccinimide. The reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5, where the primary amines are deprotonated and thus more nucleophilic.

reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack protein Protein-NH₂ protein->intermediate product Protein-NH-CO-Linker intermediate->product Collapse leaving_group Sulfo-NHS intermediate->leaving_group

Reaction of sulfo-NHS ester with a primary amine.
Cleavage of the Disulfide Bond

The disulfide bond within the spacer arm of this compound can be cleaved by reducing agents. This is a critical feature for drug delivery systems like ADCs, where the cytotoxic payload needs to be released inside the target cell. The intracellular environment has a significantly higher concentration of reducing agents, such as glutathione (GSH), compared to the bloodstream. This differential provides a mechanism for targeted drug release. In a laboratory setting, reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to cleave the disulfide bond.

conjugated_protein Protein-Linker-S-S-Drug cleaved_protein Protein-Linker-SH conjugated_protein->cleaved_protein Reduction released_drug HS-Drug conjugated_protein->released_drug reducing_agent Reducing Agent (e.g., GSH, DTT, TCEP) reducing_agent->cleaved_protein

Cleavage of the disulfide bond by a reducing agent.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects the antibody and the drug is a critical component of an ADC's design, influencing its stability, efficacy, and safety. Cleavable linkers, such as those derived from this compound, are designed to be stable in the systemic circulation and to release the drug upon internalization into the target cancer cell.

Mechanism of Action of an ADC with a Cleavable Disulfide Linker

The general mechanism of action for an ADC utilizing a linker like this compound is a multi-step process:

  • Circulation: The ADC circulates in the bloodstream.

  • Targeting: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

  • Trafficking: The complex is trafficked to intracellular compartments, such as lysosomes.

  • Cleavage and Drug Release: In the reducing environment of the cell, the disulfide bond in the linker is cleaved, releasing the cytotoxic drug.

  • Cytotoxicity: The released drug exerts its cytotoxic effect, leading to the death of the cancer cell.

cluster_bloodstream Bloodstream cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) receptor Tumor Antigen ADC->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking drug Released Drug lysosome->drug Linker Cleavage apoptosis Apoptosis drug->apoptosis Cytotoxicity cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Ligand HER2 HER2 Receptor ligand->HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR proliferation Cell Proliferation & Survival mTOR->proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->proliferation

References

Methodological & Application

Application Notes and Protocols for Protein Crosslinking with Bis-SS-C3-sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-SS-C3-sulfo-NHS ester is a homobifunctional, cleavable, and water-soluble crosslinking agent used to covalently link proteins and other biomolecules. Its N-hydroxysuccinimide (NHS) ester functional groups react specifically with primary amines (-NH2) on molecules like the side chains of lysine residues and the N-termini of proteins, forming stable amide bonds. The "sulfo" groups enhance water solubility, allowing for reactions to be conducted in aqueous buffers without the need for organic solvents that can be detrimental to protein structure.

The key feature of this crosslinker is its central disulfide bond ("-SS-") within its C3 spacer arm, which can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavability is particularly advantageous for applications in mass spectrometry-based proteomics, as it allows for the separation of crosslinked proteins and the confident identification of interaction partners.

Chemical Properties

PropertyValue
Chemical Name Bis(sulfosuccinimidyl) 2,2'-(propane-1,3-diylbis(sulfanediyl))diacetate
CAS Number 98604-89-8
Molecular Formula C₁₆H₂₀N₂O₁₄S₄
Molecular Weight 592.60 g/mol [1]
Spacer Arm Length ~13.5 Å (estimated based on structure)
Reactivity Primary amines (e.g., lysine, N-terminus)
Cleavability Disulfide bond cleavable by reducing agents (e.g., DTT, TCEP)
Solubility Water-soluble

Reaction Mechanism

The sulfo-NHS esters of this compound react with primary amines in a nucleophilic acyl substitution reaction. The amino group attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.

cluster_0 This compound cluster_1 Protein 1 cluster_2 Protein 2 cluster_3 Crosslinked Proteins cluster_4 Byproduct Crosslinker R-C(=O)-O-N(SO₃⁻)C₄H₄O₂ Crosslinked P₁-NH-C(=O)-R-C(=O)-NH-P₂ Crosslinker->Crosslinked Byproduct N-hydroxysulfosuccinimide Crosslinker->Byproduct Protein1 P₁-NH₂ Protein1->Crosslinked Protein2 P₂-NH₂ Protein2->Crosslinked

Crosslinking Reaction Mechanism

Experimental Protocols

Materials Required
  • This compound

  • Protein sample(s) in a suitable buffer

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M glycine.

  • Reducing Agent (for cleavage): 50 mM DTT or 20 mM TCEP.

  • Desalting columns or dialysis equipment.

Protocol for Protein-Protein Crosslinking
  • Sample Preparation:

    • Prepare the protein sample(s) in the chosen Reaction Buffer. If the sample is in a buffer containing primary amines, it must be exchanged into a suitable amine-free buffer via dialysis or a desalting column.

    • The protein concentration should ideally be in the range of 1-10 mg/mL.

  • Crosslinker Preparation:

    • Immediately before use, prepare a stock solution of this compound in the Reaction Buffer. The concentration of the stock solution will depend on the desired final concentration in the reaction. Due to hydrolysis of the NHS ester in aqueous solutions, do not store the stock solution.

  • Crosslinking Reaction:

    • Add the freshly prepared crosslinker solution to the protein sample. The molar excess of the crosslinker over the protein will need to be optimized for each specific system, but a starting point is a 20- to 50-fold molar excess.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times at lower temperatures can help to minimize protein degradation.

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature. The primary amines in the quenching solution will react with any excess, unreacted crosslinker.

  • Removal of Excess Reagents:

    • Remove excess crosslinker and quenching reagents by dialysis against a suitable buffer or by using a desalting column.

  • Analysis of Crosslinked Products:

    • The crosslinked protein mixture can be analyzed by SDS-PAGE. Under non-reducing conditions, crosslinked protein complexes will appear as higher molecular weight bands.

Protocol for Cleavage of the Disulfide Bond
  • Sample Preparation:

    • The purified crosslinked protein sample should be in a suitable buffer.

  • Reduction of the Disulfide Bond:

    • Add DTT to a final concentration of 50 mM or TCEP to a final concentration of 20 mM.

    • Incubate the reaction for 30 minutes at 37°C.

  • Analysis of Cleaved Products:

    • The cleaved sample can be analyzed by SDS-PAGE. Under reducing conditions, the higher molecular weight bands corresponding to the crosslinked complexes should disappear, and the individual protein components should reappear at their original molecular weights.

Quantitative Data

The efficiency of the crosslinking reaction is influenced by several factors, including the pH of the reaction buffer, the molar ratio of crosslinker to protein, and the reaction time. The following table provides a summary of the expected trends based on studies with similar sulfo-NHS ester crosslinkers. Optimal conditions should be determined empirically for each specific application.

ParameterConditionExpected Crosslinking EfficiencyRationale
pH 6.5LowThe primary amine groups on proteins are largely protonated and less available for reaction.
7.5Moderate to HighA good compromise between amine reactivity and NHS-ester hydrolysis.[2]
8.5HighThe deprotonated primary amines are highly reactive, but the rate of NHS-ester hydrolysis also increases significantly.[3]
Molar Ratio 10:1Low to ModerateMay be sufficient for high concentration protein solutions but likely suboptimal for most applications.
(Crosslinker:Protein) 25:1Moderate to HighA common starting point for optimization.
50:1HighOften used to ensure efficient crosslinking, especially for lower concentration protein samples.
Reaction Time 15 minLow to ModerateMay not be sufficient for the reaction to go to completion, especially at lower temperatures.
(at Room Temp.) 30 minModerate to HighA standard incubation time for many protocols.
60 minHighCan increase the yield of crosslinked products, but also increases the risk of non-specific reactions and hydrolysis.

Experimental Workflow for Protein Interaction Analysis

The following diagram illustrates a typical workflow for identifying protein-protein interactions using this compound and mass spectrometry.

cluster_workflow Protein Interaction Analysis Workflow start Protein Complex crosslinking Crosslinking Reaction (this compound) start->crosslinking quench Quench Reaction crosslinking->quench denature Denaturation & Alkylation quench->denature digest Proteolytic Digestion (e.g., Trypsin) denature->digest enrich Enrichment of Crosslinked Peptides (e.g., SEC, SCX) digest->enrich lcms LC-MS/MS Analysis enrich->lcms data Data Analysis (Software like MeroX, StavroX) lcms->data results Identification of Interacting Proteins and Crosslinked Residues data->results

Workflow for Protein Interaction Studies

Cleavage of Crosslinked Peptides for Mass Spectrometry

The disulfide bond in this compound can be cleaved by reducing agents, which simplifies the analysis of crosslinked peptides by mass spectrometry.

cluster_cleavage Cleavage of Disulfide Bond Crosslinked_Peptide Peptide₁-Linker-S-S-Linker-Peptide₂ Cleaved_Peptide1 Peptide₁-Linker-SH Crosslinked_Peptide->Cleaved_Peptide1 + Reducing Agent Cleaved_Peptide2 Peptide₂-Linker-SH Crosslinked_Peptide->Cleaved_Peptide2 + Reducing Agent Reducing_Agent DTT or TCEP

Cleavage of the Disulfide Linker

References

Application Notes and Protocols for ADC Synthesis using Bis-SS-C3-sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. Bis-SS-C3-sulfo-NHS ester is a heterobifunctional, cleavable crosslinker designed for the synthesis of ADCs. Its key features include:

  • Amine-Reactive Sulfo-NHS Ester: The N-hydroxysuccinimide (NHS) ester group reacts efficiently and specifically with primary amines (e.g., lysine residues) on the surface of the antibody under physiological pH conditions. The sulfonate group on the NHS ring enhances the water solubility of the linker, allowing for conjugation reactions in aqueous buffers without the need for organic co-solvents that could denature the antibody.[1]

  • Cleavable Disulfide Bond: The linker contains a disulfide bond that is stable in the systemic circulation. Upon internalization into target tumor cells, the disulfide bond is readily cleaved in the reducing intracellular environment, which has a significantly higher concentration of glutathione (GSH) compared to the bloodstream.[2][3][] This targeted release mechanism minimizes off-target toxicity.

  • Propyl (C3) Spacer: A short hydrocarbon spacer provides spatial separation between the antibody and the cytotoxic drug.

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of ADCs using this compound.

Principle of the Method

The synthesis of an ADC using this compound is a two-step process. First, the payload (drug) is modified to contain a reactive group that can be conjugated to the second NHS ester of the crosslinker. In a more common approach, a drug derivative containing a single reactive amine is used to react with one of the NHS esters of the homobifunctional this compound, creating a drug-linker complex. Subsequently, this drug-linker complex, now possessing a single active sulfo-NHS ester, is conjugated to the primary amines of the monoclonal antibody. The resulting ADC consists of the antibody, the cleavable disulfide linker, and the cytotoxic payload.

Data Presentation

Quantitative data from typical ADC synthesis and characterization experiments are summarized below. These values are illustrative and will vary depending on the specific antibody, payload, and reaction conditions.

ParameterTypical Value/RangeMethod of Analysis
Molar Excess of Linker-Payload to Antibody 5 - 20 fold-
Reaction pH 7.2 - 8.5pH meter
Reaction Temperature Room Temperature (20-25°C) or 4°CThermometer
Reaction Time 30 - 120 minutesTimed
Average Drug-to-Antibody Ratio (DAR) 2 - 4HIC-HPLC, LC-MS
Conjugation Efficiency > 90%SDS-PAGE, SEC-HPLC
ADC Purity (Monomer Content) > 95%SEC-HPLC
In Vitro Linker Cleavage (1-10 mM GSH) > 90% within 24 hoursRP-HPLC, LC-MS

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound

  • Amine-containing cytotoxic drug

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

  • Characterization Instruments: UV-Vis Spectrophotometer, HIC-HPLC system, LC-MS system

Protocol 1: Preparation of the Drug-Linker Complex

This protocol assumes the use of a homobifunctional this compound to first react with an amine-containing drug.

  • Dissolve the Drug: Prepare a stock solution of the amine-containing cytotoxic drug in anhydrous DMSO or DMF. The concentration will depend on the solubility of the drug.

  • Dissolve the Linker: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction: In a light-protected vial, combine the drug solution and the linker solution at a defined molar ratio (e.g., 1:1.2 drug to linker). The reaction is typically performed at room temperature for 1-2 hours.

  • Monitoring (Optional): The progress of the reaction can be monitored by LC-MS to confirm the formation of the drug-linker complex.

Protocol 2: Antibody-Drug Conjugation
  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free conjugation buffer (e.g., PBS, pH 7.2-8.5) using a desalting column or TFF. Adjust the antibody concentration to 1-10 mg/mL.

  • Reaction Setup: Add a calculated molar excess (e.g., 5-20 fold) of the freshly prepared drug-linker complex solution to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% (v/v) to maintain antibody stability.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-120 minutes or at 4°C for 2-4 hours. Protect the reaction from light if the payload is light-sensitive.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This will react with any remaining unreacted sulfo-NHS esters.

  • Purification: Remove unconjugated drug-linker complex, quenching reagent, and any aggregates by SEC or TFF. The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.

Protocol 3: Characterization of the ADC
  • Determination of Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[5]

    • Hydrophobic Interaction Chromatography (HIC)-HPLC: This is a more accurate method that separates ADC species with different numbers of conjugated drugs. The average DAR is calculated from the peak areas of the different species.[5]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the most precise measurement of the DAR and can identify the distribution of different drug-loaded species.[6]

  • Analysis of Purity and Aggregation:

    • Size Exclusion Chromatography (SEC)-HPLC: This method is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.[7]

    • SDS-PAGE: Can be used to visualize the conjugation and assess the purity of the ADC under reducing and non-reducing conditions.

Protocol 4: In Vitro Cleavage Assay

This assay simulates the intracellular environment to confirm the cleavability of the disulfide linker.

  • Prepare Solutions:

    • ADC solution in PBS (e.g., 1 mg/mL).

    • Reduced Glutathione (GSH) stock solution (e.g., 100 mM in PBS, pH adjusted to ~7.4).

  • Reaction Setup: In a microcentrifuge tube, mix the ADC solution with the GSH stock solution to a final GSH concentration of 1-10 mM. Include a control sample with no GSH.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the release of the free payload.

Visualizations

ADC_Synthesis_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (in amine-free buffer) reaction Conjugation Reaction (pH 7.2-8.5, RT, 30-120 min) mAb->reaction drug_linker Drug-Linker Complex (in DMSO/DMF) drug_linker->reaction quench Quenching (Tris or Glycine) reaction->quench purify Purification (SEC or TFF) quench->purify characterize Characterization (DAR, Purity) purify->characterize final_adc Purified ADC characterize->final_adc

Caption: Experimental workflow for the synthesis and characterization of an ADC.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (High Stability) cluster_cell Target Tumor Cell ADC_circ Antibody-Drug Conjugate (ADC) (Disulfide Linker Intact) binding 1. ADC binds to target antigen internalization 2. Internalization (Endocytosis) binding->internalization lysosome 3. Trafficking to Lysosome internalization->lysosome cleavage 4. Linker Cleavage (High Glutathione) lysosome->cleavage release 5. Payload Release cleavage->release apoptosis 6. Cell Death (Apoptosis) release->apoptosis

Caption: Mechanism of action of a disulfide-linked ADC.

References

Application Notes: Labeling of Cell Surface Proteins Using Cleavable Sulfo-NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective labeling and subsequent isolation of cell surface proteins are crucial for understanding a wide range of biological processes, including signal transduction, cell adhesion, and transport.[1] These proteins are also primary targets for drug development. This protocol details the use of amine-reactive, membrane-impermeable N-hydroxysuccinimide (NHS) esters containing a cleavable disulfide bond for the specific labeling of proteins on the plasma membrane of live cells.

The term "Bis-SS-C3-sulfo-NHS ester" describes a homobifunctional, cleavable crosslinking agent. Let's break down its components:

  • Bis: Indicates two identical reactive groups, enabling the crosslinking of proteins. A common example is DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)).

  • SS: Refers to a disulfide (-S-S-) bond within the spacer arm, which can be cleaved by reducing agents like Dithiothreitol (DTT).[2]

  • C3: Likely indicates a 3-carbon (propionate) spacer arm.

  • Sulfo-NHS ester: This is the reactive group that specifically targets primary amines (e.g., the side chain of lysine residues and the N-terminus of polypeptides) to form stable amide bonds.[3][4] The negatively charged sulfonate group (Sulfo) makes the reagent water-soluble and unable to cross the intact plasma membrane, thus restricting the labeling reaction to the cell surface.[3][5]

A closely related and widely used reagent for this application is Sulfo-NHS-SS-Biotin.[2][6] While it is a heterobifunctional reagent (containing one NHS ester and one biotin group), the underlying principles and the protocol for cell handling, labeling, quenching, and disulfide cleavage are directly applicable. This reagent labels surface proteins with a biotin tag, allowing for their subsequent enrichment and isolation using avidin or streptavidin affinity chromatography.[1][2]

Principle of the Method

The workflow involves three main stages:

  • Labeling: Live cells are incubated at low temperatures (e.g., 4°C) with the Sulfo-NHS ester reagent. The low temperature minimizes membrane trafficking and internalization of labeled proteins. The Sulfo-NHS ester reacts with primary amines on the extracellular domains of surface proteins.

  • Quenching and Lysis: The reaction is stopped by adding a quenching buffer containing free primary amines (e.g., Tris or glycine), which consumes the excess reactive NHS esters. The cells are then washed and lysed to release the labeled proteins.

  • Isolation and Analysis: If a biotinylated reagent is used, the labeled proteins are captured on an avidin-agarose resin. After washing away unlabeled proteins, the captured proteins are eluted by cleaving the disulfide bond with a reducing agent like DTT. The isolated proteins are then ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.[2]

Experimental Protocols

This section provides detailed methodologies for labeling cell surface proteins on both adherent and suspension mammalian cells.

I. Required Materials and Reagents

  • Cells: Adherent or suspension mammalian cells (>85% confluency or appropriate density).

  • Labeling Reagent:

    • Cleavable Sulfo-NHS ester reagent (e.g., Sulfo-NHS-SS-Biotin, DTSSP).

    • Store desiccated at 4-8°C.[7]

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), ice-cold: pH 7.2-8.0. Amine-free buffer is critical for the labeling step.[8]

    • Quenching Buffer: 100 mM Tris or 100 mM Glycine in PBS, pH 7.5, ice-cold.

    • Lysis Buffer: (e.g., RIPA buffer) with protease inhibitors.

    • Elution Buffer: SDS-PAGE sample buffer containing a reducing agent (e.g., 50 mM DTT or 5% β-mercaptoethanol).

  • Equipment:

    • Refrigerated centrifuge.

    • Rocking platform.

    • Cell scrapers (for adherent cells).

    • Standard laboratory glassware and plasticware.

II. Protocol for Adherent Cells

  • Cell Preparation: Grow cells in appropriate culture dishes (e.g., 10 cm or 15 cm dish) to >85% confluency. For a 15 cm dish, this typically corresponds to 8 x 10⁶ to 4 x 10⁷ cells, depending on the cell line.[1]

  • Washing: Gently aspirate the culture medium. Wash the cells twice with 10-20 mL of ice-cold PBS per dish. Perform washes quickly to maintain cell integrity.[1]

  • Labeling Reaction:

    • Immediately before use, prepare the labeling solution. For example, dissolve Sulfo-NHS-SS-Biotin to a final concentration of 0.25-0.5 mg/mL in ice-cold PBS.[6]

    • Add 10 mL of the labeling solution to the plate, ensuring the cell monolayer is completely covered.

    • Incubate for 30 minutes at 4°C on a rocking platform.[9][10]

  • Quenching: Aspirate the labeling solution. Add 10 mL of ice-cold Quenching Buffer and incubate for 10-15 minutes at 4°C to stop the reaction.[9]

  • Harvesting: Aspirate the Quenching Buffer. Wash the cells twice more with ice-cold PBS. Cells can then be lysed directly in the dish or scraped into a tube for further processing.

III. Protocol for Suspension Cells

  • Cell Preparation: Grow cells to a density of approximately 1 x 10⁶ to 2 x 10⁷ cells per sample.[1]

  • Washing:

    • Transfer cells to a conical tube. Centrifuge at 300-500 x g for 3 minutes at 4°C. Discard the supernatant.

    • Gently resuspend the cell pellet in 10-15 mL of ice-cold PBS. Repeat the centrifugation and wash step twice.[1]

  • Labeling Reaction:

    • Immediately before use, prepare the labeling solution as described for adherent cells.

    • Resuspend the cell pellet in the labeling solution (e.g., 1 mL per 1-5 x 10⁷ cells).

    • Incubate for 30 minutes at 4°C with gentle end-over-end mixing.

  • Quenching: Centrifuge the cells at 300-500 x g for 3 minutes at 4°C. Discard the supernatant. Resuspend the pellet in ice-cold Quenching Buffer and incubate for 10-15 minutes at 4°C.

  • Final Wash: Pellet the cells by centrifugation, discard the Quenching Buffer, and wash the pellet once more with ice-cold PBS. The cell pellet is now ready for lysis.

IV. Cell Lysis and Protein Isolation (Example with Biotinylated Proteins)

  • Lysis: Add an appropriate volume of ice-cold Lysis Buffer with protease inhibitors to the cell pellet or dish. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (containing solubilized proteins) to a new tube.

  • Affinity Purification:

    • Add NeutrAvidin Agarose resin to the clarified lysate.

    • Incubate for 1-2 hours at 4°C with end-over-end mixing.

    • Pellet the resin by centrifugation (1,000 x g for 1 minute) and discard the supernatant.

    • Wash the resin several times with Lysis Buffer and then with PBS to remove non-specifically bound proteins.

  • Elution:

    • To elute the captured proteins, resuspend the resin in SDS-PAGE sample buffer containing 50 mM DTT.

    • Boil the sample for 5-10 minutes. The DTT will cleave the disulfide bond in the Sulfo-NHS-SS-Biotin reagent, releasing the labeled proteins from the resin.[1][2]

    • Centrifuge to pellet the resin, and collect the supernatant containing the isolated cell surface proteins for analysis.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the cell surface protein labeling protocol.

Table 1: Recommended Cell Quantities

Cell Type Culture Vessel Typical Cell Number per Sample Reference
Adherent (e.g., HeLa, A549) 15 cm Dish 6.5 x 10⁶ – 4 x 10⁷ [1]

| Suspension | 15 mL conical tube | 1 x 10⁷ – 2.4 x 10⁷ |[1] |

Table 2: Reagent Concentrations and Incubation Times

Step Reagent Typical Concentration Incubation Time Temperature Reference
Labeling Sulfo-NHS-SS-Biotin 0.25 - 0.5 mg/mL (or ~0.5 mM) 30 minutes 4°C / On Ice [6][10]
Quenching Tris or Glycine 50 - 100 mM 10 - 20 minutes 4°C [8][9]

| Elution (Cleavage) | Dithiothreitol (DTT) | 10 - 50 mM | 5 - 10 minutes (boiling) | 95-100°C |[1][2] |

Visualizations

experimental_workflow prep 1. Cell Preparation (Adherent or Suspension) wash1 2. Wash with ice-cold PBS prep->wash1 labeling 3. Labeling (Incubate with Sulfo-NHS-SS-Reagent at 4°C) wash1->labeling quench 4. Quench Reaction (Add Tris or Glycine Buffer) labeling->quench wash2 5. Final Wash with PBS quench->wash2 lysis 6. Cell Lysis (Release Labeled Proteins) wash2->lysis capture 7. Affinity Capture (e.g., NeutrAvidin Resin for Biotin) lysis->capture elution 8. Elution (Cleave Disulfide Bond with DTT) capture->elution analysis 9. Downstream Analysis (SDS-PAGE, Western Blot, Mass Spec) elution->analysis

Caption: Workflow for labeling and isolation of cell surface proteins.

reagent_mechanism cluster_reagent Sulfo-NHS-SS-Reagent cluster_protein Cell Surface Protein cluster_process Reaction & Cleavage reagent Sulfo-NHS Ester Spacer Arm Disulfide Bond Tag (e.g., Biotin or another NHS Ester) reaction Covalent Bond Formation (Amide Bond) reagent:nhs->reaction Reacts with cleavage Cleavage with DTT reagent:ss->cleavage Is cleaved by protein Primary Amine (e.g., Lysine) Extracellular Domain protein:nh2->reaction

Caption: Mechanism of Sulfo-NHS ester labeling and cleavage.

References

Application Notes and Protocols for Bis-SS-C3-sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the use of Bis-SS-C3-sulfo-NHS ester, a water-soluble, homobifunctional, and cleavable crosslinking agent. The focus is on the critical aspects of reaction buffer composition and pH to ensure successful conjugation experiments.

Introduction to this compound

This compound is a chemical crosslinker used to covalently link molecules containing primary amines (-NH₂), such as proteins, peptides, and amine-modified oligonucleotides. Its key features include:

  • Amine-Reactivity : The N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends of the molecule react efficiently with primary amines to form stable amide bonds.[1][2]

  • Water Solubility : The presence of sulfonate (-SO₃) groups on the NHS rings makes the reagent soluble in aqueous buffers, which is ideal for biological reactions as it avoids the use of organic solvents that can denature proteins.[1][3][4]

  • Cleavability : The central disulfide bond (-S-S-) in its spacer arm can be cleaved by reducing agents like DTT or TCEP, allowing the separation of crosslinked molecules for analysis.

  • Cell Impermeability : The charged sulfonate groups prevent the crosslinker from passing through cell membranes, making it an excellent choice for cell surface protein crosslinking.[1][5]

Reaction Chemistry and Mechanism

The fundamental reaction involves the acylation of a primary amine by the sulfo-NHS ester. The amine nucleophile attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the N-hydroxysulfosuccinimide leaving group.[1][5]

Reaction_Mechanism reagents This compound + Primary Amine (R-NH₂) intermediate Tetrahedral Intermediate reagents->intermediate Acylation (pH 7.2 - 8.5) products Stable Amide Bond (R-NH-CO-) + Sulfo-NHS Leaving Group intermediate->products Release of Leaving Group

Caption: Reaction of a sulfo-NHS ester with a primary amine.

A significant competing reaction is the hydrolysis of the sulfo-NHS ester, where water acts as the nucleophile. This reaction regenerates the original carboxyl group on the crosslinker and releases the sulfo-NHS group, rendering the reagent inactive. The rate of hydrolysis is highly dependent on pH.[1][5][6]

Critical Parameter: Reaction Buffer and pH

The choice of buffer and the control of pH are the most critical factors for a successful crosslinking reaction with this compound. The reaction is a balance between the efficient acylation of amines and the competing hydrolysis of the ester.

Optimal pH Range: The optimal pH for the reaction is between 7.2 and 8.5 .[1][5][7][8]

  • Below pH 7.0 : Most primary amines are protonated (-NH₃⁺), making them poor nucleophiles and significantly slowing down the desired reaction.[9]

  • Above pH 8.5 : The rate of hydrolysis of the sulfo-NHS ester increases dramatically, which can lead to a low yield of the crosslinked product.[5][9][10]

Impact of pH on Reagent Stability: The stability of the sulfo-NHS ester in aqueous solution decreases as the pH increases. This is quantified by the reagent's half-life.

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours
8.04°C~1 hour
8.64°C10 minutes
(Data adapted from multiple sources for general NHS esters)[1][5][10][11]

Buffer Composition: The selection of an appropriate buffer system is crucial to avoid unwanted side reactions.

Buffer TypeRecommended BuffersIncompatible Buffers
Why? These buffers are free of primary amines and other nucleophiles that would compete with the target molecule.These buffers contain primary amines that will react with the sulfo-NHS ester, quenching the reaction and reducing yield.
Examples Phosphate-Buffered Saline (PBS)[3][], HEPES[1][6], Borate[1][5], Sodium Bicarbonate/Carbonate[1][5][9]Tris (TBS)[1][3][], Glycine[1][3]
Common Concentrations 20-100 mMN/A

Experimental Protocols

A. Reagent Preparation

  • Equilibrate Crosslinker : Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[2][13][14]

  • Prepare Stock Solution : Immediately before use, dissolve the this compound in an appropriate aqueous buffer (e.g., 20 mM Sodium Phosphate, pH 7.4).[13] Due to hydrolysis, do not prepare stock solutions for long-term storage in aqueous buffers.[2] For higher concentrations, an anhydrous, water-miscible organic solvent like DMSO or DMF can be used, but the volume added to the aqueous reaction should be minimal (<10%).[1][3][9]

B. General Protein-Protein Crosslinking Protocol

This protocol provides a starting point; optimal conditions (e.g., molar excess, incubation time) should be determined empirically for each specific application.

Workflow_Protocol start Start prep_protein 1. Prepare Protein Solution (e.g., 1-10 mg/mL in PBS, pH 7.2-8.0) start->prep_protein prep_crosslinker 2. Prepare Fresh Crosslinker Solution (e.g., 25-50 mM in reaction buffer) prep_protein->prep_crosslinker add_crosslinker 3. Add Crosslinker to Protein (10- to 50-fold molar excess) prep_crosslinker->add_crosslinker incubate 4. Incubate (30-60 min at RT, or 2 hours at 4°C) add_crosslinker->incubate quench 5. Quench Reaction (Add Tris or Glycine to ~50 mM final) incubate->quench analyze 6. Analyze Results (SDS-PAGE, Mass Spectrometry, etc.) quench->analyze end End analyze->end

Caption: General workflow for protein crosslinking.

Methodology:

  • Prepare Protein Sample : Dissolve the protein(s) to be crosslinked in a suitable amine-free buffer (e.g., PBS, HEPES) at a concentration typically between 1-10 mg/mL.[9]

  • Add Crosslinker : Add the freshly prepared this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[6][13]

  • Incubate : Mix the components gently and incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[1][6] Longer incubation times or higher temperatures may increase crosslinking efficiency but also risk sample degradation and increased reagent hydrolysis.

  • Quench the Reaction : Stop the reaction by adding a quenching buffer containing primary amines. Add Tris or glycine to a final concentration of 20-50 mM and incubate for an additional 15 minutes at room temperature.[1][6][13] This will consume any unreacted sulfo-NHS esters.

  • Remove Excess Reagent (Optional) : If necessary, remove unreacted crosslinker and quenching buffer byproducts using a desalting column or dialysis.[13]

  • Analysis : Analyze the crosslinked products using appropriate techniques such as SDS-PAGE (under reducing and non-reducing conditions), Western blotting, or mass spectrometry.

References

Application Note: Molar Excess Calculation and Protocols for Bis-SS-C3-sulfo-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-SS-C3-sulfo-NHS ester is a water-soluble, homobifunctional, and cleavable crosslinking reagent. Its full chemical name is Bis(sulfosuccinimidyl) 2,2'-dithiodipropionate. This reagent is widely utilized in bioconjugation and chemical biology to covalently link molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The N-hydroxysuccinimide (NHS) ester moieties at both ends of the molecule react efficiently with primary amines (-NH2) at a pH range of 7.2-8.5 to form stable amide bonds.[1] The "sulfo" groups enhance the water solubility of the crosslinker, allowing for reactions to be performed in aqueous buffers without the need for organic solvents, which can be detrimental to protein structure and function.[2][3]

A key feature of this compound is the central disulfide bond in its spacer arm, which can be cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol. This cleavability is advantageous for applications requiring the separation of crosslinked components for downstream analysis, such as in protein-protein interaction studies and the development of antibody-drug conjugates (ADCs).[3][4] The spacer arm length of the "C3" component influences the distance between the conjugated molecules.

Optimizing the molar excess of the crosslinker to the target molecule is a critical step in achieving the desired degree of labeling (DOL) and avoiding unwanted side reactions, such as protein polymerization or loss of biological activity. This application note provides a detailed guide to calculating the optimal molar excess of this compound for your specific application and offers comprehensive experimental protocols.

Chemical Properties and Reaction Scheme

PropertyValueReference
Molecular Weight 592.58 g/mol [4]
Molecular Formula C₁₆H₂₀N₂O₁₄S₄[5]
Reactivity Primary amines (-NH₂)[1]
Optimal pH Range 7.2 - 8.5[1]
Cleavable by Reducing agents (e.g., DTT, 2-mercaptoethanol)

The reaction of this compound with primary amines proceeds through the formation of a stable amide bond, with the release of N-hydroxysulfosuccinimide as a byproduct.

Caption: Reaction of this compound with primary amines.

Molar Excess Calculation

The optimal molar excess of this compound is crucial for controlling the degree of labeling and preventing undesirable outcomes such as protein precipitation or loss of function. The ideal ratio is empirical and should be optimized for each specific protein and application. Key factors influencing the required molar excess include protein concentration, the number of available primary amines, and the desired degree of labeling.

General Formula:

Mass of Crosslinker (mg) = (Molar Excess) x (Mass of Protein (mg) / MW of Protein (Da)) x MW of Crosslinker (Da)

Recommended Starting Molar Excess Ratios:

Protein ConcentrationRecommended Molar ExcessRationale
> 5 mg/mL5-20 foldHigher protein concentration increases reaction efficiency, requiring less excess crosslinker.
1-5 mg/mL20-50 foldA common concentration range for many applications; a moderate excess is a good starting point.
< 1 mg/mL50-100 foldDilute protein solutions require a higher molar excess to drive the reaction forward and compensate for hydrolysis of the NHS ester.[6]

Example Calculation:

To label 2 mg of a 150 kDa antibody (1,500,000 Da) at a concentration of 2 mg/mL with a 40-fold molar excess of this compound (MW = 592.58 Da):

  • Calculate moles of antibody: (2 mg / 150,000,000 mg/mol) = 1.33 x 10⁻⁸ mol

  • Calculate moles of crosslinker: (1.33 x 10⁻⁸ mol) x 40 = 5.32 x 10⁻⁷ mol

  • Calculate mass of crosslinker: (5.32 x 10⁻⁷ mol) x (592.58 g/mol ) = 3.15 x 10⁻⁴ g = 0.315 mg

Therefore, you would need to add 0.315 mg of this compound to the reaction.

Experimental Protocols

Materials Required
  • This compound

  • Protein or other amine-containing molecule

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5; 100 mM HEPES, pH 7.5; 100 mM sodium bicarbonate, pH 8.3). Note: Avoid buffers containing primary amines such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (optional, for preparing stock solutions).

  • Desalting column or dialysis cassette for purification.

Protocol 1: One-Step Crosslinking of a Protein

This protocol is suitable for creating intramolecular crosslinks or for crosslinking proteins in a mixture.

G A Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.5) B Calculate and Weigh This compound A->B D Add Crosslinker to Protein Solution A->D C Prepare Crosslinker Stock Solution (optional, in anhydrous DMSO/DMF) B->C C->D E Incubate Reaction (30-60 min at RT or 2-4 hours at 4°C) D->E F Quench Reaction (add Quenching Buffer) E->F G Purify Conjugate (Desalting Column or Dialysis) F->G

Caption: Workflow for one-step protein crosslinking.

  • Prepare Protein Solution: Dissolve the protein in the chosen amine-free reaction buffer at the desired concentration. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • Prepare Crosslinker: Immediately before use, weigh the calculated amount of this compound. For ease of addition, a stock solution (e.g., 10 mg/mL) can be prepared in anhydrous DMSO or DMF. Note that NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[6]

  • Initiate the Reaction: Add the crosslinker to the protein solution while gently vortexing. If a stock solution in an organic solvent is used, ensure the final concentration of the solvent is low (typically <10%) to avoid protein denaturation.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2-4 hours at 4°C. Incubation time may need to be optimized.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[4] Incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

  • Purify: Remove excess crosslinker and quenching buffer using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).

Protocol 2: Two-Step Crosslinking for Conjugating Two Different Proteins

This protocol is ideal for creating specific conjugates between two different proteins (Protein A and Protein B) by first activating one protein and then adding the second.

G cluster_step1 Step 1: Activation of Protein A cluster_step2 Step 2: Conjugation with Protein B A Prepare Protein A in Amine-Free Buffer (pH 7.2-8.5) B Add this compound to Protein A A->B C Incubate to form Activated Protein A B->C D Remove Excess Crosslinker (Desalting Column) C->D F Add Activated Protein A to Protein B D->F E Prepare Protein B in Reaction Buffer E->F G Incubate to form Conjugate F->G H Quench Reaction G->H I Purify Final Conjugate H->I

Caption: Workflow for two-step protein conjugation.

  • Activate Protein A: Follow steps 1-3 of Protocol 1, using Protein A as the target. A 10-20 fold molar excess of the crosslinker is a good starting point for activation.

  • Remove Excess Crosslinker: Immediately after the incubation period (step 4 of Protocol 1, but for a shorter duration, e.g., 30 minutes), remove the unreacted this compound using a desalting column equilibrated with the reaction buffer. This step is critical to prevent self-conjugation of Protein B.

  • Conjugate with Protein B: Add the purified, activated Protein A to a solution of Protein B (in reaction buffer). The molar ratio of activated Protein A to Protein B should be optimized, with a 1:1 ratio being a common starting point.

  • Incubate: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or 4-6 hours at 4°C.

  • Quench and Purify: Follow steps 5 and 6 of Protocol 1 to quench the reaction and purify the final conjugate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Hydrolysis of NHS ester- Inactive crosslinker- Suboptimal pH- Presence of primary amines in buffer- Prepare crosslinker solution immediately before use.- Use fresh, properly stored crosslinker.- Ensure reaction buffer pH is between 7.2 and 8.5.- Use an amine-free buffer.
Protein Precipitation - High degree of labeling- High crosslinker concentration- Reduce the molar excess of the crosslinker.- Decrease the protein concentration.- Optimize incubation time.
Loss of Biological Activity - Modification of critical amine residues- Reduce the molar excess of the crosslinker.- Perform the reaction at a lower pH (e.g., 7.2) to favor N-terminal amine modification over lysine modification.[4]

Conclusion

This compound is a versatile tool for bioconjugation, offering water solubility and cleavability. Careful calculation of the molar excess and optimization of reaction conditions are paramount for successful and reproducible results. The protocols and guidelines provided in this application note serve as a comprehensive starting point for researchers to effectively utilize this crosslinker in their experimental workflows.

References

Cleavage of Bis-SS-C3-sulfo-NHS Ester: A Detailed Guide to Using DTT and TCEP

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, the precise control of crosslinking and subsequent cleavage is paramount in a multitude of applications, from protein interaction studies to the development of antibody-drug conjugates (ADCs). The cleavable crosslinker, Bis-SS-C3-sulfo-NHS ester, also known as 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP), offers a powerful tool for such endeavors. This water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester reacts with primary amines to form stable amide bonds, while the central disulfide bond within its spacer arm allows for controlled cleavage under reducing conditions.

This document provides a detailed guide to the cleavage of this compound crosslinks using two common reducing agents: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

Introduction to this compound and its Cleavage

This compound is a versatile tool for covalently linking molecules containing primary amines, such as proteins and peptides. The sulfo-NHS esters at each end of the molecule readily react with amine groups in a pH range of 7-9.[1][2][3] The key feature of this crosslinker is the disulfide bond within its spacer arm, which can be selectively cleaved by reducing agents. This reversibility is crucial for applications requiring the release of crosslinked molecules or the analysis of protein complexes.[3][4]

The cleavage of the disulfide bond by reducing agents like DTT and TCEP results in the formation of two free thiol groups, effectively breaking the crosslink.

Comparison of Reducing Agents: DTT vs. TCEP

The choice between DTT and TCEP for cleaving the disulfide bond in this compound depends on the specific experimental requirements. Both are effective, but they possess distinct properties that make one more suitable than the other in certain situations.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Thiol-disulfide exchangeNucleophilic attack by phosphorus
Optimal pH >7.01.5 - 8.5[2]
Odor Strong, unpleasantOdorless[2]
Stability Prone to air oxidationMore stable in solution
Interference Can interfere with downstream applications like maleimide chemistryGenerally less interference with maleimide chemistry
Potency Effective, but may require higher concentrationsMore potent and faster-acting at lower concentrations

Experimental Protocols

Herein, we provide detailed protocols for the cleavage of this compound crosslinked proteins using DTT and TCEP.

Protocol 1: Cleavage with Dithiothreitol (DTT)

This protocol is suitable for general applications where the presence of thiols in the final sample is not a concern.

Materials:

  • Crosslinked protein sample in a suitable buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.0)

  • Dithiothreitol (DTT) stock solution (e.g., 1 M in water, freshly prepared)

  • Quenching buffer (e.g., 1 M iodoacetamide in a suitable buffer) - Optional

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the DTT solution: Immediately before use, prepare a fresh stock solution of DTT (e.g., 1 M in water).

  • Add DTT to the sample: To your crosslinked protein sample, add the DTT stock solution to a final concentration of 10-50 mM.[2][5] The optimal concentration may need to be determined empirically based on the protein concentration and the extent of crosslinking.

  • Incubate: Incubate the reaction mixture at 37°C for 30 minutes.[2][5] For more sensitive proteins, incubation at room temperature for 1-2 hours can also be effective.

  • Optional Quenching: To prevent the re-formation of disulfide bonds and to cap the newly formed thiols, a quenching step can be performed. Add a quenching buffer containing an alkylating agent like iodoacetamide to a final concentration that is in slight molar excess to the DTT concentration. Incubate for 30 minutes at room temperature in the dark.

  • Downstream Processing: The sample containing the cleaved products is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or other characterization techniques. For applications sensitive to DTT, a buffer exchange step (e.g., dialysis or desalting column) is recommended.

Protocol 2: Cleavage with Tris(2-carboxyethyl)phosphine (TCEP)

This protocol is advantageous for applications where an odorless and more stable reducing agent is preferred, and for experiments where subsequent reactions with maleimide-based reagents are planned.

Materials:

  • Crosslinked protein sample in a suitable buffer (e.g., PBS, HEPES, Borate buffer, pH 7.0-8.0)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride stock solution (e.g., 0.5 M in water, pH adjusted to 7.0)

  • Quenching buffer (e.g., 1 M iodoacetamide in a suitable buffer) - Optional

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the TCEP solution: Prepare a stock solution of TCEP (e.g., 0.5 M) in water and adjust the pH to 7.0 with NaOH. TCEP solutions are more stable than DTT solutions but should be stored at -20°C for long-term use.

  • Add TCEP to the sample: Add the TCEP stock solution to your crosslinked protein sample to a final concentration of 5-20 mM. TCEP is generally effective at lower concentrations than DTT.

  • Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes. Higher temperatures (e.g., 37°C) can be used to accelerate the cleavage.

  • Optional Quenching: Similar to the DTT protocol, a quenching step with an alkylating agent like iodoacetamide can be performed if necessary.

  • Downstream Processing: The sample is ready for further analysis. TCEP is less likely to interfere with subsequent maleimide-based labeling compared to DTT, but for highly sensitive applications, its removal via dialysis or a desalting column may still be beneficial.

Quantitative Data Summary

The efficiency of cleavage can be influenced by factors such as the concentration of the reducing agent, temperature, pH, and incubation time. The following table summarizes typical conditions for effective cleavage of disulfide bonds.

ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Typical Concentration 10 - 50 mM[2][5]5 - 20 mM
Incubation Temperature 37°C (or room temperature)[2][5]Room Temperature to 37°C
Incubation Time 30 minutes (at 37°C)[2][5]30 - 60 minutes
Effective pH Range > 7.01.5 - 8.5[2]

Visualizing the Workflow and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G Workflow for Cleavage of this compound Crosslinks cluster_0 Crosslinking cluster_1 Cleavage cluster_2 Analysis Protein1 Protein 1 (with Primary Amines) Crosslinked_Complex Crosslinked Protein Complex Protein1->Crosslinked_Complex Protein2 Protein 2 (with Primary Amines) Protein2->Crosslinked_Complex Crosslinker This compound Crosslinker->Crosslinked_Complex Reducing_Agent Reducing Agent (DTT or TCEP) Cleaved_Products Cleaved Proteins (with free thiols) Reducing_Agent->Cleaved_Products Analysis Downstream Analysis (e.g., SDS-PAGE, Mass Spectrometry) Cleaved_Products->Analysis G Cleavage Mechanism of Disulfide Bond by DTT cluster_0 Reaction Protein-S-S-Protein Crosslinked Proteins Protein-SH Cleaved Protein 1 (thiol) Protein-S-S-Protein->Protein-SH DTT_oxidized DTT (oxidized, cyclic) DTT_reduced DTT (reduced) Protein-SH_2 Cleaved Protein 2 (thiol) DTT_reduced->Protein-SH_2 DTT_reduced->DTT_oxidized G Cleavage Mechanism of Disulfide Bond by TCEP cluster_0 Reaction Protein-S-S-Protein Crosslinked Proteins Protein-SH Cleaved Protein 1 (thiol) Protein-S-S-Protein->Protein-SH TCEP_oxide TCEP=O TCEP TCEP Protein-SH_2 Cleaved Protein 2 (thiol) TCEP->Protein-SH_2 TCEP->TCEP_oxide

References

Applications of Bis-SS-C3-sulfo-NHS Ester in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-SS-C3-sulfo-NHS ester is a homobifunctional, cleavable crosslinker that is increasingly utilized in the field of targeted drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs). Its structure features two N-hydroxysuccinimide (NHS) ester groups, which readily react with primary amines on proteins, such as lysine residues on antibodies, to form stable amide bonds. The core of the linker contains a disulfide bond, which is susceptible to cleavage in the reducing environment of the cytoplasm, primarily by glutathione (GSH). This characteristic allows for the stable circulation of the drug conjugate in the bloodstream and selective release of the cytotoxic payload within the target cancer cells, which have significantly higher intracellular glutathione concentrations compared to the extracellular environment. The sulfo-groups on the NHS esters enhance the water solubility of the reagent, facilitating conjugation reactions in aqueous buffers.[][]

These application notes provide an overview of the utility of this compound in targeted drug delivery, along with detailed protocols for the synthesis and characterization of ADCs using this linker.

Mechanism of Action in Targeted Drug Delivery

The targeted drug delivery strategy using ADCs constructed with this compound involves a multi-step process. This process is designed to ensure the cytotoxic drug remains inactive and attached to the antibody while in circulation, and is only released upon reaching the target cancer cell.

The key steps are:

  • Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a target antigen that is overexpressed on the surface of cancer cells.

  • Internalization: Upon binding to the antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Intracellular Trafficking: The complex is trafficked within the cell, often to the endosomes and then to the lysosomes.

  • Payload Release: Inside the cell, the disulfide bond in the this compound linker is exposed to the high concentration of intracellular glutathione (GSH). GSH reduces the disulfide bond, cleaving the linker and releasing the cytotoxic drug from the antibody.

  • Cytotoxicity: The released, active form of the drug can then exert its cytotoxic effect, for example, by interfering with microtubule dynamics or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

ADC_Mechanism_of_Action cluster_0 Bloodstream (High Stability) cluster_1 Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Targeting Internalization Internalization (Endocytosis) Antigen->Internalization 2. Binding Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release (Glutathione-mediated cleavage) Lysosome->Payload_Release 4. GSH Cytotoxicity Cytotoxicity & Apoptosis Payload_Release->Cytotoxicity 5. Drug Action ADC_Conjugation_Workflow cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Activation cluster_2 Step 3: Conjugation cluster_3 Step 4: Purification A1 Start with Monoclonal Antibody (mAb) A2 Buffer Exchange to Conjugation Buffer (pH 8.0-8.5) A1->A2 B1 Add this compound A2->B1 B2 Incubate 1-2 hours at RT B1->B2 B3 Purify Activated mAb (Desalting Column) B2->B3 C1 Add Amine-containing Cytotoxic Drug B3->C1 C2 Incubate 2-4 hours at RT or overnight at 4°C C1->C2 D1 Quench Reaction (Tris Buffer) C2->D1 D2 Purify ADC (Desalting Column) D1->D2 D3 Characterize Final ADC D2->D3

References

Bis-SS-C3-sulfo-NHS ester for creating reversible protein conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Anleitung und Protokolle für die Anwendung von Bis-SS-C3-sulfo-NHS-Ester zur Herstellung reversibler Proteinkonjugate

Diese Anwendungsbeschreibung bietet detaillierte Protokolle und Richtlinien für den Einsatz von Bis-SS-C3-sulfo-NHS-Ester, einem spaltbaren, wasserlöslichen und aminreaktiven Vernetzer. Dieses Reagenz ist ideal für die Erstellung reversibler Konjugate zwischen Proteinen oder anderen Molekülen, die primäre Amine enthalten. Die zentrale Disulfidbrücke im Spacer-Arm ermöglicht die Spaltung des Konjugats unter milden reduzierenden Bedingungen, was es zu einem wertvollen Werkzeug in der Wirkstoffentwicklung, für Protein-Protein-Interaktionsstudien und für "Affinity-Purification"-Anwendungen macht.

Einleitung und Wirkmechanismus

Bis-SS-C3-sulfo-NHS-Ester ist ein homobifunktioneller Vernetzer. Er besteht aus zwei Sulfo-N-Hydroxysuccinimid (Sulfo-NHS)-Estergruppen an den Enden eines Spacer-Arms, der eine Disulfidbindung enthält. Die Sulfo-NHS-Ester reagieren spezifisch mit primären Aminogruppen (z. B. an der Seitenkette von Lysinresten oder am N-Terminus eines Proteins) bei einem pH-Wert von 7,2-8,5 und bilden stabile Amidbindungen. Die Sulfonatgruppen an den NHS-Ringen erhöhen die Wasserlöslichkeit des Reagenzes und ermöglichen Konjugationsreaktionen in wässrigen Puffern ohne den Einsatz organischer Lösungsmittel, was die Proteinstruktur und -funktion schont.[1][2][3][4][5]

Die Reversibilität der Vernetzung wird durch die Disulfidbindung im Spacer-Arm gewährleistet. Diese Bindung kann durch milde Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) gespalten werden, wodurch die konjugierten Moleküle wieder freigesetzt werden.

Diagramm des Reaktionsmechanismus

G cluster_reaction Konjugationsreaktion cluster_cleavage Spaltungsreaktion Protein1 Protein 1 (mit primären Aminen) Conjugate Reversibles Proteinkonjugat Protein1->Conjugate Crosslinker Bis-SS-C3-sulfo-NHS-Ester Crosslinker->Conjugate Protein2 Protein 2 (mit primären Aminen) Protein2->Conjugate CleavedProtein1 Freigesetztes Protein 1 Conjugate->CleavedProtein1 CleavedProtein2 Freigesetztes Protein 2 Conjugate->CleavedProtein2 CleavedLinker Gespaltenes Linker-Fragment Conjugate->CleavedLinker ReducingAgent Reduktionsmittel (z.B. DTT, TCEP) ReducingAgent->Conjugate

Abbildung 1: Allgemeiner Arbeitsablauf der Konjugation und Spaltung.

Quantitative Daten und Reagenzeigenschaften

Die physikalisch-chemischen Eigenschaften von Bis-SS-C3-sulfo-NHS-Ester sind in der folgenden Tabelle zusammengefasst.

EigenschaftWertReferenz
CAS-Nummer 98604-89-8[6][7]
Molekülformel C₁₆H₂₀N₂O₁₄S₄[6]
Molekulargewicht 592.60 g/mol [6]
Spacer-Arm Länge ~19.9 Å (geschätzt)-
Reaktivität Primäre Amine (-NH₂)[1][3]
Spaltbarkeit Ja, durch Reduktionsmittel[8]
Wasserlöslichkeit Hoch[3][5]

Tabelle 1: Physikalisch-chemische Eigenschaften von Bis-SS-C3-sulfo-NHS-Ester.

Experimentelle Protokolle

  • Bis-SS-C3-sulfo-NHS-Ester

  • Zu konjugierendes Protein in einem aminfreien Puffer (z. B. PBS, HEPES, Borat)

  • Reaktionspuffer: z. B. 0.1 M Natriumphosphat, 150 mM NaCl, pH 7.2-8.0

  • Quench-Puffer: z. B. 1 M Tris-HCl, pH 7.5

  • Reduktionspuffer: z. B. 50 mM DTT in PBS

  • Entsalzungssäulen (z. B. Gelfiltration) zur Puffer-Austausch und Reinigung

  • Analysegeräte (z. B. SDS-PAGE, Massenspektrometrie)

Dieses Protokoll ist ein allgemeiner Leitfaden und muss möglicherweise für spezifische Anwendungen optimiert werden.

  • Vorbereitung des Proteins: Das Protein sollte in einem aminfreien Puffer mit einem pH-Wert zwischen 7,2 und 8,0 gelöst sein. Die Proteinkonzentration sollte idealerweise 1-10 mg/ml betragen.

  • Vorbereitung des Vernetzers: Den Bis-SS-C3-sulfo-NHS-Ester unmittelbar vor Gebrauch in wasserfreiem DMSO oder DMF zu einer Stammlösung (z. B. 10-50 mM) rekonstituieren. Da NHS-Ester feuchtigkeitsempfindlich sind, sollte das Fläschchen vor dem Öffnen auf Raumtemperatur gebracht werden, um Kondensation zu vermeiden.[3][9]

  • Konjugationsreaktion: Geben Sie einen molaren Überschuss des Vernetzers zur Proteinlösung. Das optimale molare Verhältnis von Vernetzer zu Protein muss empirisch ermittelt werden, ein guter Ausgangspunkt ist ein 20- bis 50-facher molarer Überschuss.[9]

  • Inkubation: Die Reaktion bei Raumtemperatur für 30-60 Minuten oder bei 4 °C für 2-4 Stunden inkubieren. Längere Inkubationszeiten oder höhere Temperaturen können zu einer erhöhten Hydrolyse des NHS-Esters führen.[]

  • Quenchen der Reaktion: Die Reaktion durch Zugabe eines Quench-Puffers (z. B. Tris oder Glycin) zu einer Endkonzentration von 20-50 mM stoppen. 15 Minuten bei Raumtemperatur inkubieren, um nicht umgesetzte NHS-Ester zu deaktivieren.[9]

  • Reinigung des Konjugats: Entfernen Sie überschüssigen Vernetzer und Nebenprodukte durch Gelfiltration, Dialyse oder eine andere geeignete chromatographische Methode.

Tabelle 2: Beispielhafte Reaktionsbedingungen für die Proteinkonjugation

ParameterEmpfohlener BereichAnmerkungen
Proteinkonzentration 1 - 10 mg/mlHöhere Konzentrationen begünstigen die Konjugationsreaktion gegenüber der Hydrolyse.[3]
pH-Wert des Puffers 7.2 - 8.5Optimal für die Reaktion von NHS-Estern mit primären Aminen.[1][2]
Molarer Überschuss (Linker:Protein) 20:1 bis 100:1Muss für jedes Protein optimiert werden.
Reaktionstemperatur 4°C - 25°CNiedrigere Temperaturen können die Proteinstabilität erhöhen.
Reaktionszeit 30 min - 4 hAbhängig von Temperatur und Reaktivität des Proteins.
  • Vorbereitung des Reduktionsmittels: Bereiten Sie eine frische Lösung eines Reduktionsmittels wie DTT (z. B. 50 mM) oder TCEP (z. B. 20 mM) im gewünschten Puffer vor.

  • Spaltungsreaktion: Geben Sie das Reduktionsmittel zum gereinigten Proteinkonjugat.

  • Inkubation: Inkubieren Sie die Reaktion für 30 Minuten bei 37 °C oder 1-2 Stunden bei Raumtemperatur.

  • Analyse: Analysieren Sie die Spaltungsprodukte mittels SDS-PAGE unter reduzierenden und nicht-reduzierenden Bedingungen, um die erfolgreiche Spaltung zu bestätigen.

Diagramm des experimentellen Arbeitsablaufs

G Start Start PrepareProtein 1. Proteinlösung vorbereiten Start->PrepareProtein Mix 3. Mischen und inkubieren PrepareProtein->Mix PrepareLinker 2. Linker-Stammlösung herstellen PrepareLinker->Mix Quench 4. Reaktion quenchen Mix->Quench Purify 5. Konjugat aufreinigen Quench->Purify AnalyzeConjugate 6. Konjugat analyiseren (SDS-PAGE) Purify->AnalyzeConjugate Cleavage 7. Spaltung mit Reduktionsmittel AnalyzeConjugate->Cleavage AnalyzeCleavage 8. Spaltprodukte analysieren Cleavage->AnalyzeCleavage End Ende AnalyzeCleavage->End

Abbildung 2: Schematischer Arbeitsablauf des Experiments.

Anwendungen und Überlegungen

  • Wirkstoff-Freisetzung: In der Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs) kann Bis-SS-C3-sulfo-NHS-Ester verwendet werden, um ein Therapeutikum an einen Antikörper zu binden. Die Disulfidbindung wird dann im reduzierenden Milieu der Zielzelle gespalten, um den Wirkstoff freizusetzen.[11]

  • Protein-Protein-Interaktionen: Temporäre Vernetzung von interagierenden Proteinen zur Stabilisierung von Komplexen für die Analyse (z. B. durch Massenspektrometrie).

  • Affinitätsreinigung: Ein "Bait"-Protein kann an eine feste Phase (z. B. Beads) konjugiert werden, um "Prey"-Proteine zu binden. Nach dem Waschen können die gebundenen Proteine durch Spaltung des Linkers eluiert werden.

Wichtige Überlegungen:

  • Pufferwahl: Vermeiden Sie Puffer, die primäre Amine enthalten (z. B. Tris, Glycin), da diese mit dem NHS-Ester reagieren.[9]

  • Hydrolyse: NHS-Ester sind anfällig für Hydrolyse, insbesondere bei höheren pH-Werten. Stammlösungen sollten frisch zubereitet und nicht gelagert werden.[3][4]

  • Optimierung: Die Reaktionsbedingungen, insbesondere das molare Verhältnis von Vernetzer zu Protein, sollten für jede spezifische Anwendung optimiert werden, um die gewünschte Konjugationseffizienz bei minimaler Proteinaggregation oder -inaktivierung zu erreichen.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis-SS-C3-sulfo-NHS Ester Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your crosslinking experiments using Bis-SS-C3-sulfo-NHS ester (BS³). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal results in their protein crosslinking studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BS³), and what is it used for?

A1: this compound, also known as BS³, is a water-soluble, homobifunctional crosslinking reagent.[1] It is used to covalently link proteins or other molecules that have primary amine groups (-NH2), such as the N-terminus of a protein or the side chain of lysine residues.[2][] Its key features include a spacer arm of 11.4 Å and two N-hydroxysulfosuccinimide (sulfo-NHS) esters that react with primary amines to form stable amide bonds.[4][5] The sulfonate groups on the NHS rings make the molecule water-soluble and prevent it from crossing cell membranes, making it ideal for cell surface protein studies.[6][7]

Q2: What is the optimal pH for a BS³ crosslinking reaction?

A2: The optimal pH range for reacting sulfo-NHS esters with primary amines is between 7.2 and 8.5.[5][6][8] The reaction efficiency is pH-dependent; at lower pH values, the primary amines are protonated and less reactive, while at pH values above 8.6, the hydrolysis of the sulfo-NHS ester increases significantly, which can reduce the crosslinking yield.[6][9]

Q3: What type of buffer should I use for the crosslinking reaction?

A3: It is crucial to use an amine-free buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target protein for reaction with the BS³ crosslinker.[6][10] Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers.[6][11]

Q4: How should I prepare and store my BS³ stock solution?

A4: BS³ is sensitive to moisture and should be stored desiccated at -20°C or lower.[1][4] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.[4][7] It is recommended to prepare the BS³ solution immediately before use, as the sulfo-NHS ester moiety readily hydrolyzes in aqueous solutions.[2][12] If a stock solution is necessary, it can be prepared in a dry, anhydrous organic solvent like DMSO or DMF and stored at -20°C or -80°C in small aliquots, protected from moisture.[11][13] Aqueous stock solutions are not recommended for storage.[2]

Q5: How do I stop or "quench" the crosslinking reaction?

A5: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-60 mM.[4][6] These primary amines will react with any remaining unreacted BS³, effectively stopping the crosslinking process. The quenching reaction is typically allowed to proceed for 10-15 minutes at room temperature.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or low crosslinking efficiency 1. Hydrolyzed BS³: The crosslinker is sensitive to moisture and can lose its reactivity.[7][14] 2. Inappropriate Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target protein.[6][10] 3. Incorrect pH: The reaction pH is outside the optimal range of 7.2-8.5.[9] 4. Insufficient Crosslinker Concentration: The molar ratio of BS³ to protein is too low.1. Use fresh, high-quality BS³ and allow the vial to warm to room temperature before opening to prevent condensation.[4][7] Prepare the BS³ solution immediately before use.[2] 2. Use an amine-free buffer such as PBS, HEPES, or borate buffer.[6] 3. Adjust the buffer pH to be within the 7.2-8.5 range.[8] 4. Increase the molar excess of BS³ to protein. A common starting point is a 20-fold molar excess.[4]
Protein Precipitation or Aggregation 1. High Protein Concentration: The protein concentration may be too high, leading to extensive intermolecular crosslinking and precipitation.[14] 2. Hydrophobic Interactions: Modification of surface amines can sometimes lead to changes in protein solubility.1. Optimize the protein concentration; you may need to perform the reaction at a more dilute concentration. 2. Consider using a crosslinker with a PEGylated spacer arm to improve the solubility of the crosslinked conjugate.
Smearing on SDS-PAGE Gel 1. Excessive Crosslinking: A very high concentration of BS³ can lead to the formation of a wide range of crosslinked species with different molecular weights.[14] 2. Heterogeneous Sample: The starting protein sample may not be pure.1. Reduce the concentration of BS³. Perform a titration experiment to find the optimal crosslinker-to-protein molar ratio.[14] A lower concentration, such as 10 µM, might result in more discrete bands.[14] 2. Ensure the purity of your protein sample before starting the crosslinking reaction.
Non-specific Crosslinking 1. High Crosslinker Concentration: Too much BS³ can lead to random, non-specific crosslinking between proteins that are in close proximity but do not form a specific complex.[14]1. Decrease the molar excess of the crosslinker. 2. Optimize the reaction time; a shorter incubation period may reduce non-specific interactions.

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking with BS³
  • Buffer Preparation: Prepare your protein sample in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • BS³ Solution Preparation: Immediately before use, dissolve the required amount of BS³ in the reaction buffer to create a fresh stock solution (e.g., 50 mM).[4]

  • Reaction Setup: Add the BS³ solution to your protein sample to achieve the desired final concentration. A common starting point is a 20-fold molar excess of crosslinker to protein, with a final BS³ concentration in the range of 0.5 to 5 mM.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4][11] The reaction rate is slower at lower temperatures.[4]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-60 mM. Incubate for an additional 15 minutes at room temperature.[4]

  • Downstream Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods. If necessary, remove excess crosslinker and byproducts by dialysis or gel filtration.[4]

Protocol 2: Cell Surface Protein Crosslinking
  • Cell Preparation: Wash the cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any culture media containing amines.[11][12]

  • Cell Suspension: Resuspend the cells in the same ice-cold buffer at a concentration of approximately 25 x 10⁶ cells/mL.[11][12]

  • Crosslinking Reaction: Add BS³ to the cell suspension to a final concentration of 1-5 mM.[11]

  • Incubation: Incubate the reaction for 30 minutes at room temperature or on ice to minimize internalization of the crosslinker.[11]

  • Quenching: Add a quenching solution (e.g., Tris-HCl, pH 7.5) to a final concentration of 10-20 mM and incubate for 10-15 minutes.[11]

  • Cell Lysis and Analysis: Proceed with cell lysis and subsequent analysis of the crosslinked proteins.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for BS³ Crosslinking

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for reaction with primary amines while minimizing hydrolysis.[5][8]
Buffer Phosphate, HEPES, Borate, CarbonateMust be free of primary amines.[6]
Crosslinker to Protein Molar Ratio 10:1 to 50:1Highly dependent on the protein and should be optimized.[2][13]
Final BS³ Concentration 0.5 - 5 mMA good starting range for many applications.[4]
Temperature 4°C to Room Temperature (25°C)Lower temperatures slow the reaction rate.[4]
Incubation Time 30 minutes to 2 hoursLonger times may be needed at lower temperatures.[4]
Quenching Agent Tris or GlycineFinal concentration of 20-60 mM.[4][6]

Table 2: Half-life of NHS Esters at Different pH Values

pHHalf-life at 4°C
7.04-5 hours[6]
8.610 minutes[6]

Visualizations

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Protein_Sample 1. Prepare Protein Sample in Amine-Free Buffer Mix 3. Mix Protein and BS³ Protein_Sample->Mix BS3_Solution 2. Prepare Fresh BS³ Solution BS3_Solution->Mix Incubate 4. Incubate (30-60 min @ RT or 2h @ 4°C) Mix->Incubate Quench 5. Quench Reaction (e.g., Tris Buffer) Incubate->Quench Analysis 6. Downstream Analysis (SDS-PAGE, MS, etc.) Quench->Analysis

Caption: Workflow for a typical BS³ crosslinking experiment.

Troubleshooting_Logic Start Problem with Crosslinking Result No_Crosslinking No/Low Crosslinking? Start->No_Crosslinking Precipitation Precipitation? Smearing Smearing on Gel? No_Crosslinking->Precipitation No Check_Reagent Check BS³ Freshness & Storage No_Crosslinking->Check_Reagent Yes Precipitation->Smearing No Optimize_Protein_Conc Decrease Protein Concentration Precipitation->Optimize_Protein_Conc Yes Decrease_Ratio Decrease Crosslinker Concentration Smearing->Decrease_Ratio Yes Check_Buffer Verify Amine-Free Buffer & Correct pH Check_Reagent->Check_Buffer Optimize_Ratio Increase Crosslinker Concentration Check_Buffer->Optimize_Ratio

Caption: A decision tree for troubleshooting common crosslinking issues.

References

Technical Support Center: Troubleshooting Bis-SS-C3-sulfo-NHS Ester Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-SS-C3-sulfo-NHS ester crosslinking. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crosslinking experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during crosslinking reactions with this compound, providing explanations and actionable solutions.

Q1: Why is my crosslinking yield consistently low?

A1: Low crosslinking efficiency with this compound can stem from several factors, primarily related to reagent stability, reaction conditions, and buffer composition.

Troubleshooting Steps:

  • Reagent Integrity: this compound is highly sensitive to moisture.[1][2] Ensure the reagent is stored in a desiccated environment and warmed to room temperature before opening to prevent condensation.[1] Prepare stock solutions immediately before use in an anhydrous solvent like DMSO or DMF, as aqueous stock solutions are not stable.[2][3][4][5]

  • Optimal pH: The reaction of the sulfo-NHS ester with primary amines (e.g., lysine residues) is most efficient at a pH range of 7.2 to 8.5.[6][7] Reactions performed below pH 7.0 will proceed slowly, while pH values above 8.6 significantly accelerate the hydrolysis of the sulfo-NHS ester, reducing the amount of reagent available for crosslinking.[6][8]

  • Buffer Compatibility: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the crosslinker.[2][3][6][9] Suitable buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[6][7]

  • Protein Concentration: In dilute protein solutions, the rate of sulfo-NHS ester hydrolysis can be faster than the crosslinking reaction.[6][7] If possible, increase the concentration of your protein to favor the bimolecular crosslinking reaction over the unimolecular hydrolysis.

  • Molar Excess of Crosslinker: The optimal molar ratio of crosslinker to protein is critical. Too little crosslinker will result in low yield, while an excessive amount can lead to protein precipitation or the formation of large, insoluble aggregates.[2][10] It is recommended to perform a titration experiment to determine the optimal molar excess for your specific system.

Q2: My protein precipitates after adding the crosslinker. What can I do?

A2: Protein precipitation upon addition of a crosslinker is often due to excessive crosslinking, which alters the protein's net charge and solubility.[2]

Troubleshooting Steps:

  • Optimize Crosslinker Concentration: Reduce the molar excess of the this compound in the reaction. A common starting point is a 20- to 50-fold molar excess for protein concentrations below 5 mg/mL and a 10-fold molar excess for concentrations above 5 mg/mL.[1] Perform a titration to find the highest concentration that does not cause precipitation.

  • Reaction Time and Temperature: Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce the extent of crosslinking.[6][7]

  • Solubility of the Crosslinker: While this compound is water-soluble due to the sulfo group, ensure it is fully dissolved in the reaction buffer before adding it to your protein solution to avoid localized high concentrations that can lead to precipitation.

Q3: How can I confirm that the crosslinker is active?

A3: The activity of the sulfo-NHS ester can be indirectly assessed by monitoring its hydrolysis.

Troubleshooting Steps:

  • Spectrophotometric Analysis: The hydrolysis of the sulfo-NHS ester releases N-hydroxysulfosuccinimide, which absorbs light in the 260-280 nm range.[6][7][9] You can monitor the increase in absorbance at 260 nm over time in an aqueous buffer to confirm that the reagent is hydrolyzing, which indicates it was likely active.

Q4: Can I use this crosslinker for intracellular crosslinking?

A4: The sulfonate group on the this compound makes it charged and generally membrane-impermeable.[8] Therefore, it is best suited for crosslinking proteins on the cell surface or in solution. For intracellular targets, a non-sulfonated, membrane-permeable analog like its NHS-ester counterpart would be more appropriate.

Quantitative Data Summary

The efficiency of the crosslinking reaction is highly dependent on the pH of the reaction buffer due to the competing hydrolysis of the sulfo-NHS ester.

pHHalf-life of NHS Ester HydrolysisCrosslinking EfficiencyRecommendation
6.0Several hoursLowSuboptimal for amine reaction; consider for specific applications where N-terminal modification is desired over lysine modification.[3]
7.04-5 hoursModerateA reasonable starting point, balancing ester stability and amine reactivity.[6][8]
8.01 hourHighOptimal for efficient reaction with primary amines.[8]
8.610 minutesDecreasingHydrolysis becomes very rapid, significantly reducing the amount of active crosslinker available to react with the protein.[6][8]
> 9.0Very shortVery LowNot recommended due to extremely rapid hydrolysis of the sulfo-NHS ester.

Experimental Protocols

Protocol 1: General Protein Crosslinking in Solution

  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., 1X PBS, HEPES, or borate) at pH 7.2-8.0. Ensure the buffer is free of primary amines.

  • Protein Preparation: Dissolve the protein(s) to be crosslinked in the reaction buffer to the desired concentration (ideally >1 mg/mL).

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF and then dilute it into the reaction buffer. Do not prepare aqueous stock solutions for storage.[3][4][5]

  • Crosslinking Reaction: Add the desired molar excess of the crosslinker solution to the protein solution. Mix gently and incubate at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM.[3][8] Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques. To cleave the disulfide bond, add a reducing agent such as DTT or β-mercaptoethanol to the sample loading buffer before electrophoresis.

Protocol 2: Two-Step Crosslinking using EDC and Sulfo-NHS (for conjugating a carboxylate-containing molecule to a primary amine-containing molecule)

This protocol is relevant when using a carboxylate-containing molecule that you first want to activate with Sulfo-NHS in the presence of EDC.

  • Activation Buffer: Prepare an activation buffer such as 0.1 M MES, 0.5 M NaCl, pH 6.0.[8][11]

  • Activation Reaction: Dissolve the carboxylate-containing molecule (Protein #1) in the activation buffer. Add EDC to a final concentration of 2-10 mM and Sulfo-NHS to a final concentration of 5-25 mM.[8][11] Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagents (Optional but Recommended): Remove excess EDC and byproducts using a desalting column equilibrated with a reaction buffer at pH 7.2-7.5 (e.g., PBS).

  • Conjugation Reaction: Add the amine-containing molecule (Protein #2) to the activated molecule. Incubate for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM or a primary amine-containing buffer like Tris.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Protein Prepare Protein Mix and Incubate Mix and Incubate Prepare Protein->Mix and Incubate Prepare Crosslinker Prepare Crosslinker Prepare Crosslinker->Mix and Incubate Prepare Buffer Prepare Buffer Prepare Buffer->Mix and Incubate Quench Reaction Quench Reaction Mix and Incubate->Quench Reaction SDS-PAGE SDS-PAGE Quench Reaction->SDS-PAGE Mass Spectrometry Mass Spectrometry Quench Reaction->Mass Spectrometry

Caption: A typical experimental workflow for protein crosslinking.

troubleshooting_logic start Low Crosslinking Yield reagent Check Reagent Integrity (Fresh, Anhydrous Storage) start->reagent ph Verify Buffer pH (7.2 - 8.5) start->ph buffer_comp Check Buffer Composition (No Primary Amines) start->buffer_comp concentration Optimize Concentrations (Protein & Crosslinker) start->concentration result Improved Yield reagent->result ph->result buffer_comp->result concentration->result

Caption: Troubleshooting logic for addressing low crosslinking yield.

References

Quenching unreacted Bis-SS-C3-sulfo-NHS ester with Tris or glycine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support: Quenching Unreacted Bis-SS-C3-sulfo-NHS Ester

This guide provides detailed information and troubleshooting advice for quenching unreacted this compound crosslinkers using Tris or glycine.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench the crosslinking reaction?

A: Quenching is a critical step to terminate the crosslinking reaction. It involves adding a small molecule with a primary amine, such as Tris or glycine, to react with and thus deactivate any remaining unreacted NHS esters.[1][2][3] This prevents unintended and non-specific crosslinking of other primary amine-containing molecules that may be introduced in subsequent experimental steps, ensuring the specificity of your results.

Q2: What is the chemical basis for quenching with Tris or glycine?

A: Bis-SS-C3-sulfo-NHS is an amine-reactive crosslinker.[4] Its N-hydroxysuccinimide (NHS) esters react with primary amines (-NH₂) found on proteins (like the side chain of lysine residues or the N-terminus) to form stable amide bonds.[4][5] Both Tris (tris(hydroxymethyl)aminomethane) and glycine contain a primary amine that serves as a nucleophile. When added in sufficient excess, they rapidly react with any remaining NHS esters, effectively consuming the reactive sites of the crosslinker and stopping the reaction.[1][3]

Q3: Should I choose Tris or glycine for quenching?

A: Both Tris and glycine are effective quenching agents.[6][7] The choice often depends on the specific requirements of your downstream application.

  • Tris is a larger molecule and is a very common component in many biological buffers. It is considered a highly efficient quencher.[8]

  • Glycine is the simplest amino acid, making it a smaller quenching molecule. It is also routinely used and is particularly common for quenching in protocols like chromatin immunoprecipitation (ChIP).[9]

For most applications, either reagent can be used successfully. Consider potential interferences with downstream assays when making your choice. For example, if subsequent purification involves chromatography, the charge and size of the quencher-adduct could be a factor.

Q4: Can quenching affect my downstream purification steps?

A: Yes. After quenching, your protein of interest will be in a solution containing the quencher molecule, which is now covalently attached to the excess crosslinker.

  • Size Exclusion Chromatography (SEC): These small adducts are typically easy to remove from larger proteins or complexes using desalting columns or dialysis.[1][7]

  • Ion Exchange Chromatography (IEX): The charge of the quencher can be a consideration. Glycine is zwitterionic, while the net charge of Tris is pH-dependent. This could slightly alter the elution profile of your sample if not properly removed.

  • Affinity Purification: Generally, the impact is minimal. However, if your purification target is very small or the elution conditions are sensitive, it's best to remove the excess quencher and byproducts beforehand. Using an elution buffer like 0.1 M glycine-HCl at a low pH is a common method for dissociating antibody-antigen interactions, though this should be neutralized promptly after recovery.[10]

Experimental Protocols & Data

Workflow for Crosslinking and Quenching

The following diagram outlines the general experimental process from protein preparation to quenching.

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_cleanup Downstream Processing Prot_Prep 1. Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, HEPES, Borate) Xlinker_Prep 2. Prepare Crosslinker Stock (e.g., in anhydrous DMSO) React 3. Add Crosslinker to Protein Incubate (e.g., 30 min @ RT) Xlinker_Prep->React Combine Quench 4. Add Quenching Agent (Tris or Glycine) Incubate (e.g., 15 min @ RT) React->Quench Terminate Reaction Cleanup 5. Purify Conjugate (e.g., Desalting, Dialysis) Quench->Cleanup Remove Byproducts

Caption: General workflow for NHS-ester crosslinking and quenching.
Comparison of Quenching Agents

This table summarizes the typical working parameters for Tris and glycine as quenching agents for NHS-ester reactions.

ParameterTrisGlycineReference
Typical Final Concentration 20-100 mM20-125 mM[1][6][9][11]
Recommended pH 7.2 - 8.57.2 - 8.5[4][7]
Typical Incubation Time 15 minutes5-15 minutes[1][7][9]
Incubation Temperature Room Temperature or 4°CRoom Temperature[1][7][9]
Primary Reactive Group Primary Amine (-NH₂)Primary Amine (-NH₂)[3]
Detailed Quenching Protocols

Important Pre-Protocol Note: The crosslinking reaction itself should be performed in an amine-free buffer such as PBS, HEPES, or borate buffer, typically at a pH between 7.2 and 8.5.[1][4] Buffers containing primary amines must be avoided during the conjugation step as they will compete with the target molecule.[1][12]

Protocol 1: Quenching with Tris

  • Prepare a 1 M Tris Stock Solution: Dissolve 12.11 g of Tris base in 80 mL of deionized water. Adjust the pH to 7.5 with HCl. Bring the final volume to 100 mL. Store at 4°C.

  • Perform the Crosslinking Reaction: Following your established protocol, incubate your target molecules with this compound for the desired time (e.g., 30 minutes at room temperature).[1]

  • Add Quenching Buffer: Add the 1 M Tris stock solution to your reaction mixture to achieve a final Tris concentration between 20-50 mM.[1][7] For example, add 20 µL of 1 M Tris, pH 7.5 to a 1 mL reaction to get a final concentration of 20 mM.

  • Incubate: Gently mix and incubate the reaction for an additional 15 minutes at room temperature.[1][7]

  • Proceed to Purification: The reaction is now quenched. Proceed with the removal of excess crosslinker and quenching byproducts via desalting, dialysis, or another appropriate purification method.[7]

Protocol 2: Quenching with Glycine

  • Prepare a 1 M Glycine Stock Solution: Dissolve 7.51 g of glycine in 80 mL of deionized water. Adjust the pH to ~8.0 if necessary (though often used without pH adjustment). Bring the final volume to 100 mL. Store at 4°C.

  • Perform the Crosslinking Reaction: Follow your established protocol for the conjugation of your target molecules with the NHS ester.

  • Add Quenching Buffer: Add the 1 M glycine stock solution to your reaction mixture to achieve a final concentration between 20-100 mM. For example, add 50 µL of 1 M glycine to a 1 mL reaction for a final concentration of 50 mM.

  • Incubate: Gently mix and allow the quenching reaction to proceed for 15 minutes at room temperature.

  • Proceed to Purification: The reaction is terminated. You can now proceed to your downstream purification and analysis steps.

Troubleshooting Guide

This section addresses common issues encountered during and after the quenching of NHS-ester reactions.

G cluster_problem Observed Problem cluster_causes Potential Causes & Solutions Problem Low Yield or No Conjugation Cause1 Cause: Hydrolyzed NHS Ester Solution: Use fresh crosslinker. Allow reagent to warm to RT before opening to prevent condensation. Problem->Cause1 Cause2 Cause: Competing Amines Solution: Ensure reaction buffer (e.g., PBS) is free of Tris, glycine, or other primary amines. Problem->Cause2 Cause3 Cause: Incorrect pH Solution: Verify reaction buffer pH is between 7.2-8.5 for optimal amine reactivity. Problem->Cause3 Cause4 Cause: Premature Quenching Solution: Add quencher only after the intended conjugation incubation period is complete. Problem->Cause4

Caption: Troubleshooting logic for low conjugation efficiency.
Problem: Low or no yield of the desired conjugate.

  • Possible Cause 1: Inactive (Hydrolyzed) Crosslinker. The NHS-ester moiety is moisture-sensitive and can hydrolyze over time, rendering it non-reactive.[5][11] The half-life of an NHS ester can be a few hours at pH 7 and mere minutes at pH > 8.5.[6]

    • Solution: Always use freshly prepared crosslinker solutions.[7][11] Store the solid reagent desiccated at -20°C.[1] Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[5][13]

  • Possible Cause 2: Presence of extraneous primary amines in the reaction buffer. Buffers containing Tris or glycine will compete with your target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[1][12][13]

    • Solution: Perform a buffer exchange (e.g., dialysis or desalting column) to ensure your protein or molecule of interest is in an amine-free buffer like PBS, HEPES, or borate buffer before adding the crosslinker.[1][11]

  • Possible Cause 3: Suboptimal pH. The reaction of NHS esters with primary amines is highly pH-dependent. At acidic pH, primary amines are protonated (-NH3+) and are not effective nucleophiles. While reactivity increases with pH, so does the rate of hydrolysis.[4][12]

    • Solution: Ensure the pH of your reaction buffer is maintained between 7.2 and 8.5 for an optimal balance between amine reactivity and ester stability.[4]

Problem: Evidence of continued, non-specific crosslinking after quenching.
  • Possible Cause 1: Insufficient amount of quenching agent. The quenching agent must be in molar excess relative to the amount of unreacted crosslinker to ensure all reactive sites are deactivated.

    • Solution: Ensure the final concentration of Tris or glycine is at least 20-50 mM.[1][6] If you used a very high concentration of crosslinker, you may need to increase the concentration of the quencher proportionally.

  • Possible Cause 2: Incomplete quenching reaction. The quenching reaction, while rapid, requires a short incubation time to go to completion.

    • Solution: After adding the quencher, ensure you incubate for at least 15 minutes at room temperature to allow for the complete deactivation of all remaining NHS esters.[1][7]

Problem: Sample precipitates after adding the crosslinker or quencher.
  • Possible Cause 1: High degree of crosslinking. Extensive intermolecular crosslinking can lead to the formation of large, insoluble aggregates.

    • Solution: Optimize the molar ratio of crosslinker to your target molecule. Try reducing the concentration of the crosslinker or the reaction time.[1]

  • Possible Cause 2: Buffer incompatibility or concentration effects. The addition of a highly concentrated quenching stock solution could alter the properties of the buffer (e.g., ionic strength) enough to cause precipitation of some sensitive proteins.

    • Solution: Add the quenching agent slowly while gently mixing. You can also use a slightly less concentrated stock solution of the quencher to minimize drastic changes to the reaction environment. Using excipients like sugars or polyols in buffers can sometimes improve protein stability during purification.[14]

References

Issues with non-specific binding of Bis-SS-C3-sulfo-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis-SS-C3-sulfo-NHS ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a water-soluble, homobifunctional, and cleavable crosslinking reagent. Its primary application is in the synthesis of antibody-drug conjugates (ADCs), where it acts as a linker to covalently attach a therapeutic payload to an antibody.[1][2][3] The "Bis-sulfo-NHS ester" components react with primary amines (e.g., lysine residues on an antibody), while the "SS" in the name indicates a disulfide bond within the linker, which allows for cleavage of the conjugate under reducing conditions, releasing the payload.[3][4]

Q2: What is the primary reaction mechanism of this compound?

A2: The N-hydroxysulfosuccinimide (sulfo-NHS) ester groups at each end of the molecule react with primary amines (-NH₂) present on proteins, such as the ε-amino group of lysine residues and the N-terminus of polypeptide chains. This reaction, known as acylation, forms a stable amide bond and releases N-hydroxysulfosuccinimide as a byproduct. The reaction is most efficient in a pH range of 7.2 to 8.5.[5][6]

Q3: What is non-specific binding in the context of this compound conjugation?

A3: Non-specific binding refers to any unintended interactions or modifications of the crosslinker with the target molecule or other components in the reaction mixture. This can manifest in several ways:

  • Reaction with other nucleophiles: Besides primary amines, sulfo-NHS esters can react with other nucleophilic residues on a protein, such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine.[7][8][9][10] These side reactions are generally less favorable and the resulting bonds are often less stable than amide bonds.[11]

  • Hydrolysis: The sulfo-NHS ester group can react with water, leading to its hydrolysis and inactivation. This hydrolyzed crosslinker can then non-covalently associate with the protein, contributing to background signal.[5][12][13]

  • Aggregation: The bifunctional nature of the crosslinker can lead to the formation of large protein aggregates if the reaction conditions are not optimized, which can trap unreacted crosslinker and lead to purification difficulties.[14]

Q4: How can I quench the reaction with this compound?

A4: The reaction can be effectively stopped or "quenched" by adding a reagent containing a primary amine. Common quenching agents include Tris (tris(hydroxymethyl)aminomethane) and glycine at a final concentration of 20-50 mM.[12][15] These molecules react with the excess this compound, preventing further modification of the target protein. Increasing the pH to above 8.6 can also rapidly hydrolyze the remaining sulfo-NHS esters.[12][15]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Suboptimal pH Ensure the reaction buffer pH is within the optimal range of 7.2-8.5 for efficient reaction with primary amines.[5][6]
Presence of primary amines in the buffer Avoid using buffers containing primary amines, such as Tris or glycine, during the conjugation reaction as they will compete with the target protein for reaction with the crosslinker.[16] Use phosphate, carbonate-bicarbonate, HEPES, or borate buffers.[5]
Hydrolyzed/Inactive Crosslinker This compound is moisture-sensitive.[17] Always allow the reagent to equilibrate to room temperature before opening to prevent condensation. Prepare the crosslinker solution immediately before use, as its half-life in aqueous solution decreases significantly with increasing pH.[12][13][18][19]
Insufficient Molar Excess of Crosslinker The optimal molar excess of crosslinker to protein should be determined empirically. A starting point is often a 10- to 50-fold molar excess.[20]
Inaccessible Amine Groups on the Protein The primary amines on the target protein may be sterically hindered. Consider using a crosslinker with a longer spacer arm if the native protein structure must be maintained.
Problem 2: High Non-Specific Binding and Background
Possible Cause Recommended Solution
Excessive Crosslinker Concentration A high molar excess of the crosslinker can lead to a higher degree of modification and increase the likelihood of non-specific binding and aggregation. Perform a titration to determine the optimal crosslinker concentration.[20]
Hydrolysis of the Crosslinker Minimize the reaction time to reduce the accumulation of hydrolyzed, non-reactive crosslinker which can bind non-specifically to the protein.[12][13] Ensure efficient removal of unreacted crosslinker and byproducts after the reaction through dialysis or size-exclusion chromatography.
Side Reactions with Other Nucleophiles While sulfo-NHS esters are highly reactive towards primary amines, side reactions with hydroxyl and sulfhydryl groups can occur.[7][8][9][10] Performing the reaction at the lower end of the optimal pH range (e.g., pH 7.2-7.5) can help minimize these side reactions.
Protein Aggregation High protein concentrations can favor intermolecular crosslinking and aggregation.[14] Consider reducing the protein concentration or adding stabilizing agents like glycerol or arginine to the reaction buffer.
Problem 3: Protein Aggregation and Precipitation
Possible Cause Recommended Solution
High Degree of Crosslinking Over-modification of the protein can alter its physicochemical properties, leading to aggregation. Reduce the molar excess of the crosslinker or shorten the reaction time.
Hydrophobicity of the Conjugate Although the sulfo-NHS groups enhance water solubility, the overall hydrophobicity of the conjugate may increase depending on the payload. Adding solubility-enhancing agents like PEG to the linker or formulation can be beneficial.[21]
Inappropriate Buffer Conditions Ensure the buffer composition and ionic strength are suitable for maintaining the stability of the target protein throughout the conjugation process.
Localized High Concentration of Crosslinker Add the crosslinker solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations that can promote rapid, uncontrolled crosslinking and precipitation.

Quantitative Data Summary

Table 1: Half-life of Sulfo-NHS Ester Hydrolysis at Different pH Values

pHHalf-life
7.04-5 hours
8.01 hour
8.610 minutes

(Data is for general sulfo-NHS esters and should be considered an approximation for this compound).[12][13][18][19]

Table 2: Recommended Molar Excess of Crosslinker

Protein ConcentrationRecommended Molar Excess of Crosslinker
≥ 5 mg/mL10-fold
< 5 mg/mL20- to 50-fold

(These are starting recommendations and may require optimization for specific proteins and applications).[20]

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking
  • Buffer Preparation: Prepare a non-amine containing buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-8.0.[5]

  • Protein Preparation: Dissolve the protein(s) to be crosslinked in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Crosslinker Preparation: Immediately before use, dissolve this compound in the reaction buffer to the desired stock concentration.

  • Reaction: Add the desired molar excess of the crosslinker solution to the protein solution. Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[12][15] Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.

Protocol 2: Cleavage of the Disulfide Bond
  • Prepare the Conjugate: Purify the crosslinked conjugate from the quenching reagent and excess crosslinker.

  • Reducing Agent Preparation: Prepare a solution of a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer. A typical final concentration is 10-50 mM.

  • Cleavage Reaction: Add the reducing agent to the purified conjugate solution. Incubate at room temperature for 30-60 minutes.

  • Analysis: Analyze the cleavage products by SDS-PAGE or other appropriate methods to confirm the release of the conjugated molecules.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_cleavage Cleavage (Optional) p Protein in Amine-Free Buffer (pH 7.2-8.5) r Incubate: 30 min - 2 hr at RT or 4°C p->r c Freshly Prepared Bis-SS-C3-sulfo-NHS Ester Solution c->r q Quench: Add Tris or Glycine (20-50 mM) r->q pu Purify: Dialysis or SEC q->pu cl Add Reducing Agent (e.g., DTT, TCEP) pu->cl

Caption: Experimental workflow for protein conjugation and cleavage using this compound.

signaling_pathway A Primary Amine (-NH2) C Stable Amide Bond (-NH-CO-) A->C Acylation (Desired Reaction) B Sulfo-NHS Ester B->C F Hydrolyzed (Inactive) Ester B->F Hydrolysis (Side Reaction) D N-hydroxysulfosuccinimide (Leaving Group) E Water (H2O) E->F

Caption: Reaction pathways of a sulfo-NHS ester with a primary amine and the competing hydrolysis side reaction.

References

Improving the efficiency of disulfide bond cleavage in Bis-SS-C3-sulfo-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-SS-C3-sulfo-NHS ester. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the efficient cleavage of the disulfide bond in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a water-soluble, homobifunctional, and cleavable crosslinking reagent. It is designed to covalently link molecules that contain primary amines, such as proteins and peptides. The "sulfo-NHS ester" groups at each end react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide) to form stable amide bonds. The "SS" in its name indicates the presence of a disulfide bond in the spacer arm, which can be cleaved by reducing agents. This cleavability is a key feature, allowing for the separation of crosslinked molecules, which is particularly useful in applications like affinity purification and mass spectrometry-based analysis of protein-protein interactions.

Q2: What are the recommended reducing agents for cleaving the disulfide bond?

The most commonly used reducing agents for cleaving the disulfide bond of this compound are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). Both are highly effective, but they have different optimal conditions.

  • Dithiothreitol (DTT): A widely used and effective reducing agent, particularly at neutral to slightly basic pH (7.0-8.0).[1]

  • Tris(2-carboxyethyl)phosphine (TCEP): A more stable, odorless, and powerful reducing agent that is effective over a broad pH range, including acidic conditions where DTT is less active.[2]

Q3: How can I confirm that the disulfide bond has been successfully cleaved?

Successful cleavage can be confirmed using several methods:

  • Mass Spectrometry (MS): This is a highly sensitive method to detect the change in molecular weight of your molecule of interest after the cleavage of the crosslinker.

  • SDS-PAGE: When crosslinked proteins are separated by SDS-PAGE under non-reducing and reducing conditions, a shift in the band pattern will be observed. Under non-reducing conditions, the crosslinked complex will migrate as a higher molecular weight species. After treatment with a reducing agent, this high molecular weight band should disappear or decrease in intensity, with a corresponding increase in the intensity of the bands of the individual proteins.

  • Ellman's Reagent (DTNB): This reagent can be used to quantify the number of free sulfhydryl groups generated after cleavage of the disulfide bond.

Troubleshooting Guide

This guide addresses common issues encountered during the disulfide bond cleavage of this compound.

Problem Possible Cause Recommended Solution
Incomplete or no cleavage of the disulfide bond Ineffective reducing agent: The reducing agent may have degraded due to improper storage or handling.Always use freshly prepared solutions of DTT or TCEP. Store stock solutions appropriately (DTT is best stored frozen in aliquots; TCEP is more stable but should also be stored properly).
Insufficient concentration of reducing agent: The amount of reducing agent is not enough to cleave all the disulfide bonds.Increase the molar excess of the reducing agent. A 10-50 fold molar excess over the crosslinker is a good starting point.
Suboptimal reaction conditions: The pH, temperature, or incubation time may not be ideal for the chosen reducing agent.Optimize the reaction conditions. For DTT, ensure the pH is between 7.0 and 8.0. For TCEP, a broader pH range is acceptable. Increasing the incubation time or temperature can also improve cleavage efficiency.
Inaccessible disulfide bond: The disulfide bond within the crosslinker may be sterically hindered, preventing the reducing agent from accessing it.Consider denaturing the protein complex under conditions compatible with your downstream application to expose the disulfide bond.
Re-formation of disulfide bonds after cleavage Oxidation of free thiols: The newly formed sulfhydryl groups can be re-oxidized by atmospheric oxygen, leading to the re-formation of disulfide bonds.Work in an oxygen-depleted environment (e.g., under a nitrogen or argon atmosphere). Lowering the pH of the solution after cleavage can help to protonate the thiols and reduce their susceptibility to oxidation.
For applications where the free thiols are not needed for subsequent steps, consider alkylating them with reagents like iodoacetamide (IAA) or N-ethylmaleimide (NEM) immediately after cleavage to permanently block them.[3]
Precipitation of the sample after adding the reducing agent Change in protein solubility: The cleavage of the crosslinker can alter the conformation and solubility of the proteins.Try performing the cleavage reaction in a buffer with different ionic strength or including detergents or other solubilizing agents.
Interference with downstream applications Presence of the reducing agent: DTT and TCEP can interfere with subsequent labeling or analytical steps.Remove the excess reducing agent after cleavage using methods like dialysis, desalting columns, or spin filters.

Experimental Protocols

Below are detailed protocols for the cleavage of the disulfide bond in this compound using DTT and TCEP.

Protocol 1: Cleavage with Dithiothreitol (DTT)
  • Prepare a fresh 1 M stock solution of DTT in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • To your sample containing the crosslinked protein(s), add the DTT stock solution to a final concentration of 10-50 mM.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 37°C for 30-60 minutes.

  • To stop the reaction and remove excess DTT , proceed with buffer exchange using a desalting column or dialysis against a buffer without DTT.

  • (Optional) To prevent re-oxidation of the generated thiols , add a freshly prepared solution of iodoacetamide to a final concentration of 2-5 fold molar excess over DTT and incubate in the dark for 30 minutes at room temperature.

Protocol 2: Cleavage with Tris(2-carboxyethyl)phosphine (TCEP)
  • Prepare a fresh 0.5 M stock solution of TCEP in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5). Note that TCEP solutions can be acidic, so adjust the pH if necessary.

  • To your sample containing the crosslinked protein(s), add the TCEP stock solution to a final concentration of 5-20 mM.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • TCEP generally does not need to be removed for many downstream applications, such as mass spectrometry. However, if removal is necessary, use a desalting column or dialysis.

  • (Optional) To prevent re-oxidation , alkylate the free thiols with iodoacetamide as described in the DTT protocol.

Quantitative Data Summary

The efficiency of disulfide bond cleavage is dependent on the reducing agent, its concentration, the pH of the reaction, incubation time, and temperature. The following tables provide a summary of typical conditions and their relative efficiencies.

Table 1: Comparison of DTT and TCEP for Disulfide Bond Cleavage

Parameter Dithiothreitol (DTT) Tris(2-carboxyethyl)phosphine (TCEP)
Optimal pH Range 7.0 - 8.03.0 - 8.5[4]
Relative Stability Prone to air oxidationMore stable in solution
Odor Strong, unpleasantOdorless
Typical Concentration 10 - 50 mM5 - 20 mM
Reaction Time 30 - 120 minutes15 - 60 minutes

Table 2: General Guidelines for Disulfide Cleavage Conditions and Expected Efficiency

Reducing Agent Concentration Temperature Incubation Time Expected Efficiency
DTT10 mMRoom Temp60 minModerate to High
DTT50 mM37°C30 minHigh
TCEP5 mMRoom Temp30 minModerate to High
TCEP20 mMRoom Temp15 minHigh to Very High

Note: "Efficiency" is a qualitative measure and can vary depending on the specific protein and crosslinking density.

Visualizations

Experimental Workflow

experimental_workflow cluster_crosslinking Step 1: Crosslinking cluster_cleavage Step 2: Disulfide Cleavage cluster_analysis Step 3: Analysis start Prepare Protein Sample crosslink Add this compound start->crosslink incubate_crosslink Incubate (e.g., 1h, RT) crosslink->incubate_crosslink quench Quench Reaction (e.g., Tris buffer) incubate_crosslink->quench add_reducing Add Reducing Agent (DTT or TCEP) quench->add_reducing incubate_cleavage Incubate add_reducing->incubate_cleavage analysis Downstream Analysis (e.g., MS, SDS-PAGE) incubate_cleavage->analysis

Caption: A general experimental workflow for using this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Incomplete Cleavage? q1 Is the reducing agent solution fresh? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the concentration of reducing agent sufficient? a1_yes->q2 solution1 Prepare fresh reducing agent solution. a1_no->solution1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are the reaction conditions (pH, temp, time) optimal? a2_yes->q3 solution2 Increase the molar excess of the reducing agent. a2_no->solution2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no solution4 Consider steric hindrance and potential need for denaturation. a3_yes->solution4 solution3 Optimize reaction conditions for the chosen reducing agent. a3_no->solution3

Caption: A decision tree for troubleshooting incomplete disulfide bond cleavage.

Cleavage Mechanism

cleavage_mechanism cluster_dtt DTT Cleavage cluster_tcep TCEP Cleavage Protein-S-S-Protein Protein-S-S-Protein Mixed-Disulfide Protein-S-S-DTT (intermediate) Protein-S-S-Protein->Mixed-Disulfide + DTT Reduced-Protein 2 x Protein-SH Mixed-Disulfide->Reduced-Protein + DTT (intramolecular) Cyclic-DTT Oxidized DTT (cyclic) Mixed-Disulfide->Cyclic-DTT Protein-S-S-Protein2 Protein-S-S-Protein Reduced-Protein2 2 x Protein-SH Protein-S-S-Protein2->Reduced-Protein2 + TCEP TCEP-Oxide TCEP=O Protein-S-S-Protein2->TCEP-Oxide

References

Technical Support Center: Purifying Bis-SS-C3-sulfo-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Bis-SS-C3-sulfo-NHS ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is a this compound, and what are its key features?

A1: this compound is a homobifunctional, amine-reactive crosslinker. Its key features include:

  • Homobifunctional: It has two identical reactive groups (sulfo-NHS esters) that target primary amines (e.g., lysine residues and N-termini of proteins).

  • Amine-Reactive: The sulfo-NHS esters form stable amide bonds with primary amines in a pH-dependent manner.

  • Cleavable: It contains a disulfide bond (-SS-) in its spacer arm, which can be cleaved by reducing agents. This allows for the separation of crosslinked molecules, which is useful in applications like identifying protein-protein interactions.

  • Water-Soluble: The sulfonate groups on the NHS rings increase the reagent's water solubility, allowing for conjugation reactions in aqueous buffers without the need for organic solvents that can denature proteins.[]

Q2: What are the most common impurities in a this compound conjugation reaction mixture?

A2: A typical reaction mixture will contain the desired protein conjugate, as well as several impurities that need to be removed:

  • Unreacted this compound

  • Hydrolyzed this compound

  • N-hydroxysulfosuccinimide (sulfo-NHS) byproduct

  • Unreacted protein/molecule

  • Aggregated protein conjugates[2]

Q3: Why is it important to remove unreacted crosslinker and byproducts?

A3: The presence of unreacted crosslinker and its byproducts can interfere with downstream applications by:

  • Reacting with other molecules in subsequent assays.

  • Causing non-specific binding or aggregation.[3]

  • Interfering with analytical techniques used to characterize the conjugate.

  • Potentially inducing an unwanted immune response in biological systems.

Q4: What are the primary methods for purifying this compound conjugates?

A4: The most common purification methods are based on size exclusion, including:

  • Size Exclusion Chromatography (SEC) / Desalting Columns: This is a rapid and effective method for separating the larger protein conjugate from smaller molecules like unreacted crosslinker and byproducts.[2][4]

  • Dialysis: This method involves the diffusion of small molecules across a semi-permeable membrane, while retaining the larger protein conjugate. It is effective but generally more time-consuming than SEC.[5][6]

  • Tangential Flow Filtration (TFF): TFF is a more advanced filtration technique suitable for larger scale purifications, allowing for simultaneous concentration and buffer exchange.[2]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Yield of Conjugate Hydrolysis of Sulfo-NHS Ester: The reagent is moisture-sensitive and hydrolyzes in aqueous solutions, especially at high pH.[7]- Prepare the crosslinker solution immediately before use.[7] - Perform the reaction at a pH between 7.2 and 8.5.[8] - Consider performing the reaction at a lower temperature (4°C) for a longer duration to minimize hydrolysis.[8]
Inefficient Reaction: The concentration of protein or crosslinker may be too low.- Increase the protein concentration (a concentration of at least 2 mg/mL is recommended).[8] - Optimize the molar excess of the crosslinker. A 10- to 50-fold molar excess is a common starting point.[9]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine will compete with the target protein for reaction with the crosslinker.[8][10]- Use an amine-free buffer such as Phosphate-Buffered Saline (PBS) or HEPES.[11]
Protein Aggregation/Precipitation Over-crosslinking: An excessive number of crosslinker molecules attached to the protein can alter its charge and solubility.[11]- Reduce the molar excess of the this compound in the reaction.[2]
Hydrophobicity of the Conjugate: Although the sulfo-NHS ester is water-soluble, the overall conjugate may become more hydrophobic, leading to aggregation.- Optimize the reaction conditions (pH, temperature, and incubation time). - Analyze the sample for aggregates before and after purification.[2]
Presence of Unreacted Reagent After Purification Inefficient Purification: The chosen purification method may not be providing adequate resolution.- For size exclusion chromatography, ensure the column has the appropriate pore size to separate the conjugate from the unreacted crosslinker.[2] - For dialysis, increase the number of buffer changes and the total dialysis time.[6]
Cleavage of Disulfide Bond During Purification Presence of Reducing Agents: The disulfide bond in the crosslinker is susceptible to cleavage by reducing agents.- Ensure that all buffers used for purification are free of reducing agents like DTT or β-mercaptoethanol, unless cleavage is the intended outcome.

Experimental Protocols

Protocol 1: Purification of this compound Conjugate using a Desalting Column (Size Exclusion Chromatography)
  • Column Equilibration:

    • Select a desalting column with a molecular weight cutoff (MWCO) that will allow the small, unreacted crosslinker and byproducts to enter the pores while excluding the larger protein conjugate. A typical MWCO for protein purification is 5-10 kDa.

    • Equilibrate the column with 3-5 column volumes of the desired storage buffer (e.g., PBS, pH 7.4).

  • Sample Application:

    • (Optional) Quench the conjugation reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubating for 15-30 minutes.[3]

    • Apply the reaction mixture to the top of the equilibrated column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.[2]

  • Elution:

    • Elute the sample with the storage buffer.

    • Collect fractions as the sample runs through the column. The protein conjugate will elute first in the void volume, followed by the smaller, unreacted components.

  • Fraction Analysis:

    • Monitor the protein-containing fractions by measuring the absorbance at 280 nm.[2]

    • Pool the fractions containing the purified protein conjugate.

Protocol 2: Purification of this compound Conjugate using Dialysis
  • Prepare Dialysis Membrane:

    • Select a dialysis membrane with an appropriate MWCO (e.g., 10 kDa for most proteins) to retain the conjugate while allowing small molecules to pass through.

    • Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with water or buffer.

  • Sample Loading:

    • Load the conjugation reaction mixture into the dialysis tubing or cassette, leaving some space to allow for potential volume changes.

  • Dialysis:

    • Place the sealed dialysis device in a beaker containing a large volume of the desired dialysis buffer (at least 200 times the sample volume).

    • Stir the buffer gently at 4°C.

    • Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of small-molecule impurities.

  • Sample Recovery:

    • Carefully remove the purified protein conjugate from the dialysis device.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Storage protein Protein Solution in Amine-Free Buffer (pH 7.2-8.5) reaction Incubate (Room Temp or 4°C) protein->reaction crosslinker Freshly Prepared Bis-SS-C3-sulfo-NHS Ester Solution crosslinker->reaction quench (Optional) Quench Reaction (e.g., Tris buffer) reaction->quench purify Purification Method (SEC or Dialysis) quench->purify analysis Characterize Purified Conjugate purify->analysis storage Store Conjugate (e.g., -20°C or -80°C) analysis->storage

Caption: Experimental workflow for the conjugation and purification of this compound conjugates.

troubleshooting_logic start Low Conjugate Yield or Aggregation Observed check_hydrolysis Check for Hydrolysis: - Reagent fresh? - Reaction time/temp optimal? start->check_hydrolysis check_buffer Check Buffer Composition: - Amine-free buffer used? - pH within 7.2-8.5? start->check_buffer check_conc Check Concentrations: - Protein concentration > 2 mg/mL? - Optimized molar excess of crosslinker? start->check_conc check_overlabeling Check for Over-labeling: - Molar excess of crosslinker too high? start->check_overlabeling solution_hydrolysis Optimize Reaction: - Use fresh reagent - Lower temp, longer time check_hydrolysis->solution_hydrolysis solution_buffer Use Amine-Free Buffer (e.g., PBS, HEPES) check_buffer->solution_buffer solution_conc Increase Protein/Crosslinker Concentration check_conc->solution_conc solution_overlabeling Reduce Molar Excess of Crosslinker check_overlabeling->solution_overlabeling

Caption: Troubleshooting logic for low yield or aggregation issues in this compound conjugations.

References

Technical Support Center: Controlling the Degree of Labeling with Bis-SS-C3-sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bis-SS-C3-sulfo-NHS ester for protein labeling. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Introduction to this compound

This compound is a water-soluble, amine-reactive crosslinker that contains a cleavable disulfide bond.[1][2] It is commonly employed in the synthesis of antibody-drug conjugates (ADCs) and other protein conjugates where the ability to release the conjugated molecule is desirable.[1][2] The sulfo-NHS ester moiety reacts with primary amines (such as the side chain of lysine residues and the N-terminus of a protein) to form stable amide bonds.[3][4][5] The presence of the disulfide bond allows for cleavage of the crosslinker under reducing conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

A1: The optimal pH range for the reaction between a sulfo-NHS ester and a primary amine is typically 7.2-8.5.[6] At a lower pH, the primary amines on the protein are protonated and less available for reaction.[3][5] Conversely, at a higher pH, the rate of hydrolysis of the sulfo-NHS ester increases, which competes with the labeling reaction.[3][5][6] For many applications, a pH of 8.3-8.5 is recommended.[3][5]

Q2: What buffers are compatible with this compound labeling?

A2: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the sulfo-NHS ester.[6] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, and carbonate-bicarbonate buffer.[6]

Q3: How should I prepare and store this compound?

A3: this compound is moisture-sensitive and should be stored desiccated at the recommended temperature (typically -20°C).[7] To avoid hydrolysis, the reagent should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3][5] Aqueous solutions of the reagent are not stable and should be used promptly.[3]

Q4: What is the significance of the disulfide bond in this compound?

A4: The disulfide bond within the this compound linker is a cleavable element. This allows for the release of the labeled molecule from the protein under reducing conditions, for example, by using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This feature is particularly useful in applications such as drug delivery, where the release of a therapeutic agent at a specific target site is desired.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. The recommended protein concentration is at least 2 mg/mL to favor the labeling reaction over hydrolysis.[6]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).

  • Labeling Reaction: Add the desired molar excess of the this compound solution to the protein solution. A common starting point is a 5- to 20-fold molar excess of the ester to the protein. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 0.5 to 4 hours at room temperature or at 4°C.[6] Lower temperatures can help minimize hydrolysis of the sulfo-NHS ester but may require a longer incubation time.

  • Quenching: (Optional) Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts by using a desalting column or dialysis.

  • Determine the Degree of Labeling: Quantify the average number of ester molecules conjugated per protein molecule (see section below).

  • Storage: Store the labeled protein under appropriate conditions, typically at 4°C or -20°C.

Troubleshooting Guide

Q1: My labeling efficiency is very low. What are the potential causes and how can I improve it?

A1: Low labeling efficiency is a common issue. Consider the following factors and troubleshooting steps:

  • Suboptimal pH: Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[6]

  • Hydrolysis of the Reagent: Prepare the this compound solution immediately before use.[3] If hydrolysis is suspected, try performing the reaction at 4°C overnight.[6]

  • Low Reactant Concentrations: If possible, increase the concentration of your protein and/or the molar excess of the this compound.[6]

  • Incompatible Buffer: Ensure your buffer does not contain primary amines. If necessary, perform a buffer exchange into a recommended buffer like PBS or borate buffer.[6]

  • Poor Reagent Quality: Use a fresh vial of high-quality this compound and anhydrous grade DMSO or DMF.[3]

  • Protein-Specific Factors: The primary amines on your protein may not be accessible. If you have structural information, you can assess the accessibility of lysine residues.

Q2: I am observing non-specific binding with my labeled protein. What can I do?

A2: Non-specific binding can lead to high background signals in downstream assays. Here are some potential causes and solutions:

  • Excess Labeling: Over-modification of the protein can alter its properties and lead to aggregation or increased non-specific interactions. Try reducing the molar excess of the this compound in the labeling reaction.

  • Hydrolysis of the NHS Ester: Hydrolysis can lead to the formation of carboxyl groups, which may increase non-specific binding through electrostatic interactions. Ensure optimal reaction conditions to minimize hydrolysis.

  • Inadequate Blocking: In assays like ELISA or Western blotting, ensure sufficient blocking of the surface with agents like BSA or non-fat milk.

  • Aggregates: The presence of aggregates of the labeled protein can cause high background. Consider a final purification step, such as size-exclusion chromatography, to remove aggregates.

Data Presentation

Table 1: Influence of Reaction Parameters on the Degree of Labeling (General Guidance)

ParameterConditionExpected Effect on Degree of LabelingNotes
pH pH < 7.0DecreaseProtonation of primary amines reduces their reactivity.[3][5]
pH 7.2 - 8.5OptimalBalances amine reactivity and ester stability.[6]
pH > 8.5DecreaseIncreased rate of sulfo-NHS ester hydrolysis.[3][5][6]
Temperature 4°CLowerSlower reaction rate, but reduced hydrolysis.[6]
Room Temp (20-25°C)HigherFaster reaction rate, but increased risk of hydrolysis.[6]
Molar Excess of Ester Low (e.g., 1-5 fold)LowerFewer ester molecules available to react.
High (e.g., 20-50 fold)HigherIncreases the probability of labeling, but may lead to over-labeling and protein modification issues.
Protein Concentration < 2 mg/mLLowerCompeting hydrolysis reaction is more significant.[6]
> 2 mg/mLHigherFavors the bimolecular labeling reaction.[6]
Incubation Time Short (e.g., 30 min)LowerReaction may not go to completion.
Long (e.g., 4 hours)HigherAllows for more complete labeling, but risk of hydrolysis increases over time.[6]

Note: The optimal conditions for your specific protein should be determined empirically.

Mandatory Visualization

G cluster_reagents Reactants cluster_reaction Reaction Protein Protein -NH2 (Primary Amine) Amide_Bond Labeled Protein Protein-NH-CO-R'-S-S-R Protein->Amide_Bond Forms Amide Bond NHS_Ester This compound R-S-S-R'-CO-O-N(SO3-) NHS_Ester->Amide_Bond Reacts with Amine Byproduct Sulfo-N-hydroxysuccinimide NHS_Ester->Byproduct Releases

Chemical reaction of this compound with a primary amine on a protein.

G A Prepare Protein (Amine-free buffer, >2 mg/mL) C Combine and Incubate (RT or 4°C, 0.5-4h) A->C B Prepare this compound (Freshly in anhydrous DMSO/DMF) B->C D Quench Reaction (Optional, e.g., Tris buffer) C->D E Purify Labeled Protein (Desalting column or dialysis) D->E F Analyze Degree of Labeling (e.g., Spectrophotometry) E->F G Store Labeled Protein (4°C or -20°C) F->G

Experimental workflow for protein labeling with this compound.

G cluster_solutions S1 Check Buffer pH (7.2-8.5) S2 Increase Molar Excess of Ester S3 Increase Protein Concentration (>2mg/mL) S4 Use Fresh Reagent and Anhydrous Solvent S5 Optimize Incubation Time and Temperature S6 Perform Buffer Exchange to Amine-Free Buffer Start Low Labeling Efficiency? C1 Buffer pH Optimal? Start->C1 C1->S1 No C2 Reactant Concentrations Sufficient? C1->C2 Yes C2->S2 No C2->S3 No C3 Reagent Quality Good? C2->C3 Yes C3->S4 No C4 Reaction Conditions Optimal? C3->C4 Yes C4->S5 No C5 Buffer Composition Correct? C4->C5 Yes C5->S6 No

Troubleshooting logic for low labeling efficiency.

References

Validation & Comparative

The Water-Soluble Advantage: Bis-SS-C3-sulfo-NHS Ester Shines in MS-Cleavable Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in structural proteomics and the intricate study of protein-protein interactions, the choice of a crosslinking agent is paramount. A novel contender, Bis-SS-C3-sulfo-NHS ester, also known as disulfodisuccinimidyl dibutyric urea (DSSBU), is demonstrating significant advantages over existing MS-cleavable crosslinkers, primarily due to its enhanced water solubility, which streamlines experimental workflows and improves performance in aqueous biological systems.

This compound is a homobifunctional, amine-reactive crosslinker that incorporates sulfonate groups on its N-hydroxysuccinimide (NHS) esters. This modification imparts superior hydrophilicity, allowing for efficient crosslinking in aqueous buffers without the need for organic solvents like DMSO or DMF, which can perturb protein structure and function. This inherent water solubility makes it an ideal tool for studying protein interactions in their near-native state.

Performance Comparison: A Clearer Picture in Mass Spectrometry

Recent studies have provided compelling evidence of the superior performance of this compound (DSSBU) when compared to other widely used crosslinkers. In a comparative analysis using bovine serum albumin (BSA) and human hemoglobin, DSSBU was evaluated against its non-sulfonated counterpart, disuccinimidyl dibutyric urea (DSBU), as well as the non-cleavable crosslinkers disuccinimidyl suberate (DSS) and its water-soluble version, bis(sulfosuccinimidyl) suberate (BS3)[1][2].

The key advantage of MS-cleavable crosslinkers lies in their ability to be fragmented during tandem mass spectrometry (MS/MS), which simplifies the identification of crosslinked peptides. The urea-based backbone of both DSBU and DSSBU allows for predictable cleavage in the gas phase, producing characteristic reporter ions that facilitate confident identification of the crosslinked species. While both DSBU and DSSBU offer this benefit, the superior water solubility of DSSBU eliminates the need for organic solvents, preserving the integrity of the protein complexes being studied and targeting polar regions of proteins more effectively[1].

The data from these comparative studies highlights that DSSBU not only matches the crosslinking efficiency of DSBU but also surpasses its non-cleavable analogue, BS3, in overall performance. The ability to achieve effective crosslinking in purely aqueous solutions is a significant step forward, reducing experimental variability and the risk of artifacts induced by organic solvents.

Quantitative Data Summary

The following table summarizes the key characteristics and performance metrics of this compound (DSSBU) in comparison to other commonly used crosslinkers.

FeatureThis compound (DSSBU)Disuccinimidyl dibutyric urea (DSBU)Disuccinimidyl sulfoxide (DSSO)Bis(sulfosuccinimidyl) suberate (BS3)
MS-Cleavable Yes (Urea-based)Yes (Urea-based)Yes (Sulfoxide-based)No
Water Soluble YesNoNoYes
Reactive Group Sulfo-NHS esterNHS esterNHS esterSulfo-NHS ester
Spacer Arm Length ~12 Å~12 Å10.1 Å11.4 Å
Solvent Requirement Aqueous bufferOrganic solvent (e.g., DMSO)Organic solvent (e.g., DMSO)Aqueous buffer
Key Advantage Water-soluble and MS-cleavable, preserving protein structure.MS-cleavable for easier data analysis.MS-cleavable with a different fragmentation pattern.Water-soluble for cell surface crosslinking.

Experimental Protocols

A generalized experimental workflow for using this compound (DSSBU) for crosslinking mass spectrometry is outlined below.

I. Protein Crosslinking
  • Sample Preparation: Prepare the purified protein or protein complex in an amine-free aqueous buffer (e.g., HEPES, PBS) at a concentration of 1-5 µM.

  • Crosslinker Preparation: Immediately before use, dissolve this compound (DSSBU) in the same aqueous buffer to a stock concentration of 1-5 mM.

  • Crosslinking Reaction: Add the DSSBU stock solution to the protein sample to a final concentration of 50-100 µM (a 10- to 100-fold molar excess over the protein).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M ammonium bicarbonate or Tris buffer, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

II. Sample Preparation for Mass Spectrometry
  • Denaturation and Reduction: Denature the crosslinked protein sample in 8 M urea and reduce disulfide bonds with dithiothreitol (DTT).

  • Alkylation: Alkylate cysteine residues with iodoacetamide.

  • Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

  • Enrichment (Optional): Enrich for crosslinked peptides using size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX).

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

III. Mass Spectrometry Analysis
  • LC-MS/MS: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Data Acquisition: Employ a data-dependent acquisition method that includes both MS2 and MS3 scans. The MS2 scan with collision-induced dissociation (CID) will cleave the crosslinker, and the subsequent MS3 scans will fragment the individual peptides for sequence identification.

  • Data Analysis: Use specialized software, such as MeroX, to identify the crosslinked peptides by searching for the characteristic mass shifts and fragmentation patterns of the DSSBU crosslinker.

Visualizing the Workflow

The following diagrams illustrate the chemical structure of this compound and the general workflow for a crosslinking mass spectrometry experiment.

G Chemical Structure of this compound (DSSBU) cluster_sulfo_nhs1 Sulfo-NHS Ester cluster_linker Dibutyric Urea Linker cluster_sulfo_nhs2 Sulfo-NHS Ester sulfo_nhs1 O N-O-C=O C=O SO3- linker -(CH2)3-NH-C(=O)-NH-(CH2)3- sulfo_nhs1:f0->linker sulfo_nhs2 O=C-O-N C=O SO3- linker->sulfo_nhs2:f0

Caption: Structure of this compound (DSSBU).

G Crosslinking Mass Spectrometry Workflow ProteinComplex Protein Complex Crosslinking Crosslinking with This compound ProteinComplex->Crosslinking Digestion Proteolytic Digestion Crosslinking->Digestion Enrichment Enrichment of Crosslinked Peptides Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis (e.g., MeroX) LCMS->DataAnalysis IdentifiedCrosslinks Identified Crosslinks (Structural Information) DataAnalysis->IdentifiedCrosslinks

Caption: General workflow for XL-MS experiments.

References

A Comparative Guide to Peptide Crosslinking for Mass Spectrometry: Bis-SS-C3-sulfo-NHS Ester (DTSSP) vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals employing mass spectrometry to study protein-protein interactions, the choice of crosslinking reagent is critical. This guide provides an objective comparison of Bis-SS-C3-sulfo-NHS ester, more commonly known as DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)), with other widely used crosslinkers. We will delve into their mechanisms, experimental protocols, and performance, supported by experimental data.

Introduction to Amine-Reactive Crosslinkers

Crosslinking mass spectrometry (XL-MS) is a powerful technique to identify protein-protein interactions and elucidate the three-dimensional structures of protein complexes. The workflow involves covalently linking interacting proteins using a chemical crosslinker, digesting the crosslinked complex into peptides, and then identifying the crosslinked peptides by mass spectrometry.

The choice of crosslinker is paramount and depends on the specific research question. Key characteristics of crosslinkers include their reactive groups, spacer arm length, cleavability, and water solubility. This guide focuses on amine-reactive crosslinkers that target primary amines, such as the side chain of lysine residues and the N-terminus of proteins.

Crosslinker Profiles

This guide will compare the following three crosslinkers, each representing a different class based on its cleavability:

  • This compound (DTSSP): A water-soluble, homobifunctional, thiol-cleavable crosslinker. Its disulfide bond can be cleaved using reducing agents like dithiothreitol (DTT).

  • Disuccinimidyl sulfoxide (DSSO): A mass spectrometry-cleavable (MS-cleavable) crosslinker. The sulfoxide bond can be fragmented during collision-induced dissociation (CID) in the mass spectrometer.

  • Bis(sulfosuccinimidyl) suberate (BS3): A water-soluble, non-cleavable crosslinker that forms a stable amide bond.

FeatureThis compound (DTSSP)Disuccinimidyl sulfoxide (DSSO)Bis(sulfosuccinimidyl) suberate (BS3)
Full Name 3,3'-dithiobis(sulfosuccinimidyl propionate)Disuccinimidyl sulfoxideBis(sulfosuccinimidyl) suberate
Reactive Group Sulfo-N-hydroxysuccinimide (sulfo-NHS) esterN-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (sulfo-NHS) ester
Target Residues Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)
Spacer Arm Length 12.0 Å10.1 Å11.4 Å
Cleavability Thiol-cleavable (Disulfide bond)MS-cleavable (Sulfoxide)Non-cleavable
Water Soluble YesNo (soluble in organic solvents like DMSO)Yes

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for protein crosslinking using DTSSP, DSSO, and BS3.

Protocol 1: Crosslinking with this compound (DTSSP)
  • Protein Sample Preparation: Prepare the protein sample in a non-amine-containing buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-8.0).

  • Crosslinker Preparation: Immediately before use, dissolve DTSSP in an aqueous buffer (e.g., 5 mM sodium citrate, pH 5.0) or water to a final concentration of 10-25 mM.[1]

  • Crosslinking Reaction: Add the DTSSP solution to the protein sample. For protein concentrations greater than 5 mg/mL, use a 10-fold molar excess of the crosslinker. For samples less than 5 mg/mL, use a 20- to 50-fold molar excess. The final crosslinker concentration is typically between 0.25-5 mM.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Sample Preparation for MS: Proceed with protein digestion (e.g., with trypsin). For analysis of crosslinked peptides, the sample can be divided, with one aliquot treated with a reducing agent like DTT (20-50 mM at 37°C for 30 minutes) to cleave the disulfide bond.[1][2]

Protocol 2: Crosslinking with DSSO
  • Protein Sample Preparation: Prepare the protein sample in a non-amine-containing buffer (e.g., HEPES buffer at pH 7.5-8.0).

  • Crosslinker Preparation: Immediately before use, dissolve DSSO in an organic solvent such as dimethyl sulfoxide (DMSO) to the desired concentration.

  • Crosslinking Reaction: Add the DSSO solution to the protein sample to a final concentration typically in the low millimolar range.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period, typically 30-60 minutes.

  • Quenching: Add a quenching buffer (e.g., ammonium bicarbonate or Tris) to stop the reaction.

  • Sample Preparation for MS: Proceed with protein digestion. No chemical cleavage step is required before MS analysis.

Protocol 3: Crosslinking with BS3
  • Protein Sample Preparation: Prepare the protein sample in a non-amine-containing buffer (e.g., PBS at pH 7.2-8.0).

  • Crosslinker Preparation: Immediately before use, dissolve BS3 in water or an aqueous buffer to a concentration of approximately 50 mM.[3]

  • Crosslinking Reaction: Add the BS3 solution to the protein sample. A 20-fold molar excess of crosslinker to protein is a common starting point, with a final concentration of 0.5 to 5 mM.[3]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[3]

  • Quenching: Add a quenching buffer (e.g., Tris) to a final concentration of 25-60 mM and incubate for 10-15 minutes at room temperature.[3]

  • Sample Preparation for MS: Proceed with protein digestion.

Mass Spectrometry Analysis Workflow

The analysis of crosslinked peptides by mass spectrometry varies depending on the type of crosslinker used.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Protein_Complex Protein Complex Crosslinking Crosslinking Reaction Protein_Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Identified_Crosslinks Identified_Crosslinks Data_Analysis->Identified_Crosslinks Identified Crosslinks

Caption: General workflow for crosslinking mass spectrometry.

Analysis of DTSSP Crosslinked Peptides

DTSSP-crosslinked peptides can be analyzed in two ways. The intact crosslinked peptides can be analyzed directly, or the disulfide bond can be cleaved with a reducing agent prior to MS analysis. Cleavage simplifies the spectra, as the two previously linked peptides are analyzed individually. This can aid in the identification of the interacting proteins. However, information about the specific crosslinked sites is lost upon cleavage.

DTSSP_Workflow cluster_cleavage Optional Cleavage Start DTSSP Crosslinked Peptides Reduction Reduction with DTT Start->Reduction Intact_Analysis LC-MS/MS of Intact Crosslinks Start->Intact_Analysis Cleaved_Analysis LC-MS/MS of Cleaved Peptides Reduction->Cleaved_Analysis Data_Analysis_Intact Data_Analysis_Intact Intact_Analysis->Data_Analysis_Intact Complex Spectra Analysis Data_Analysis_Cleaved Data_Analysis_Cleaved Cleaved_Analysis->Data_Analysis_Cleaved Simplified Spectra Analysis Identified_Pairs Identified_Pairs Data_Analysis_Intact->Identified_Pairs Identified Peptide Pairs Identified_Proteins Identified_Proteins Data_Analysis_Cleaved->Identified_Proteins Identified Interacting Proteins DSSO_Workflow Start DSSO Crosslinked Peptides MS2 MS2 Fragmentation (CID/HCD) Start->MS2 Signature_Peaks Signature_Peaks MS2->Signature_Peaks Characteristic Signature Peaks MS3 MS3 Fragmentation of Individual Peptides Signature_Peaks->MS3 Trigger MS3 Fragmentation Peptide_Sequencing Peptide_Sequencing MS3->Peptide_Sequencing Peptide Sequencing Crosslink_Identification Crosslink_Identification Peptide_Sequencing->Crosslink_Identification Unambiguous Crosslink Identification

References

Navigating the Reductive Landscape: A Comparative Guide to Disulfide Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a linker in antibody-drug conjugates (ADCs) is a critical decision that profoundly impacts therapeutic efficacy and safety. Among the array of options, disulfide linkers stand out for their ability to remain stable in the oxidizing environment of the bloodstream and selectively release their cytotoxic payload in the reductive milieu of the target cell. This guide provides a comprehensive comparison of the stability of various disulfide linkers in reductive environments, supported by quantitative data and detailed experimental protocols.

The selective cleavage of disulfide bonds within the intracellular environment is primarily driven by the high concentration of glutathione (GSH), which is approximately 1-10 mM in the cytoplasm, compared to micromolar concentrations in the blood plasma.[][2] This significant differential allows for the design of ADCs that deliver their potent cargo directly to the tumor site, minimizing off-target toxicity.

Comparative Stability of Disulfide Linkers

The stability of a disulfide linker is a delicate balance. While high stability in circulation is paramount to prevent premature drug release, efficient cleavage within the target cell is necessary to ensure the payload's timely release and therapeutic action.[3][4] A key strategy to modulate this stability is the introduction of steric hindrance, typically through alkyl substitution, adjacent to the disulfide bond.[5][6]

Linker TypeSteric HindranceHalf-life in Circulation (approx.)Cleavage Rate in Reductive EnvironmentKey Characteristics
Unhindered DisulfideNone~1 day[4]FastProne to premature payload release in circulation due to exchange with circulating thiols like cysteine.[4]
Monomethyl-substitutedOne methyl groupIncreased stabilityModerateOffers a balance between circulatory stability and intracellular cleavage.
Dimethyl-substituted (e.g., SPDB)Two methyl groups~9 days[4]SlowExhibits enhanced stability in plasma, reducing off-target toxicity. The slower cleavage might impact the onset of action.[4][5]
Cyclopropyl/Cyclobutyl-hinderedBulky cycloalkyl groupsHighSlow to Very SlowProvides significant steric hindrance, leading to very stable conjugates in circulation. The rate of payload release is considerably slower.[6]

Experimental Protocols

To aid in the rational design and evaluation of disulfide-linked ADCs, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments to assess disulfide linker stability.

In Vitro Plasma Stability Assay

This assay evaluates the stability of an ADC in plasma, mimicking the conditions of systemic circulation.

Objective: To quantify the rate of payload deconjugation from an ADC in plasma over time.

Methodology:

  • Preparation: Prepare stock solutions of the ADC in a suitable buffer (e.g., PBS). Obtain plasma from relevant species (e.g., human, mouse, rat).

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.[7]

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours).

  • Sample Processing: Immediately stop the reaction in the collected aliquots, for example, by flash freezing or by adding an equal volume of ice-cold acetonitrile to precipitate proteins.[2]

  • Analysis:

    • Quantification of Intact ADC (ELISA): Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the intact ADC. This involves capturing the ADC with an antibody against the ADC's antibody component and detecting it with an antibody that recognizes the payload.[3][7]

    • Quantification of Released Payload (LC-MS/MS): After protein precipitation, analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of free payload that has been released into the plasma.[3][8]

  • Data Analysis: Plot the concentration of intact ADC or released payload over time to determine the linker's half-life in plasma.

Glutathione (GSH) Cleavage Assay

This assay simulates the intracellular reductive environment to assess the susceptibility of the disulfide linker to cleavage by glutathione.

Objective: To determine the kinetics of disulfide bond cleavage in the presence of a physiological concentration of glutathione.

Methodology:

  • Preparation: Prepare a stock solution of the ADC in PBS (pH 7.4). Freshly prepare a stock solution of reduced glutathione (GSH) in PBS (e.g., 100 mM) and adjust the pH to 7.4.[2]

  • Reaction Setup: In a microcentrifuge tube, mix the ADC solution with the GSH solution to achieve a final GSH concentration that mimics the intracellular environment (e.g., 1-10 mM).

  • Incubation: Incubate the reaction mixture at 37°C.[2]

  • Time-course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer if necessary), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the cleavage reaction in the aliquot. This can be done by adding an alkylating agent like N-ethylmaleimide (NEM) to cap free thiols or by rapid sample processing for analysis.[2]

  • Analysis (LC-MS): Analyze the samples from each time point by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining intact ADC and the amount of released payload.[2]

  • Data Analysis: Plot the percentage of cleaved ADC over time to determine the cleavage kinetics, including the half-life of the linker in a reductive environment.

Visualizing the Pathways and Processes

To better understand the mechanisms at play, the following diagrams illustrate the experimental workflow for assessing linker stability and the intracellular journey of an ADC.

experimental_workflow cluster_plasma In Vitro Plasma Stability cluster_gsh Glutathione Cleavage Assay ADC_plasma ADC Incubation in Plasma (37°C) Timepoints_plasma Sample Collection at Timepoints ADC_plasma->Timepoints_plasma Analysis_plasma Quantification of Intact ADC (ELISA) & Free Payload (LC-MS/MS) Timepoints_plasma->Analysis_plasma ADC_gsh ADC Incubation with GSH (37°C) Timepoints_gsh Sample Collection at Timepoints ADC_gsh->Timepoints_gsh Analysis_gsh Quantification of Cleavage (LC-MS) Timepoints_gsh->Analysis_gsh

Experimental workflow for comparing disulfide linker stability.

adc_signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Stable Disulfide Linker) Receptor Antigen Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (GSH-mediated cleavage) Lysosome->Payload_Release Cytotoxicity Payload induces Cell Death Payload_Release->Cytotoxicity

Intracellular trafficking and payload release of an ADC.

References

A Comparative Guide to the Characterization of ADCs Synthesized with Bis-SS-C3-sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) synthesized using the cleavable disulfide linker, Bis-SS-C3-sulfo-NHS ester, with other common linker technologies. Supported by experimental data, this document details the methodologies for key characterization assays to aid in the rational design and evaluation of novel ADCs.

Introduction to this compound

This compound is a heterobifunctional crosslinker used in the synthesis of ADCs. It contains two primary reactive groups: a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester and a disulfide bond. The sulfo-NHS ester reacts with primary amines, such as the lysine residues on the surface of a monoclonal antibody (mAb), to form a stable amide bond. The disulfide bond provides a cleavable linkage that is susceptible to the reducing environment within a target cell, leading to the release of the cytotoxic payload.[1] The inclusion of a sulfonate group enhances the water solubility of the linker, facilitating conjugation in aqueous buffers.

Performance Comparison of ADC Linkers

The choice of linker is critical to the therapeutic index of an ADC, influencing its stability, efficacy, and toxicity.[2] This section compares the characteristics of ADCs synthesized with a representative cleavable disulfide linker, such as one derived from this compound, against ADCs with a non-cleavable linker (e.g., SMCC) and a peptide linker (e.g., Val-Cit).

Table 1: Comparative Performance of Different ADC Linker Technologies

FeatureDisulfide Linker (e.g., Bis-SS)Non-Cleavable Linker (e.g., SMCC)Peptide Linker (e.g., Val-Cit)
Release Mechanism Reduction of disulfide bond in the high glutathione environment of the cell cytoplasm.[3]Proteolytic degradation of the antibody backbone in the lysosome.[4]Enzymatic cleavage by proteases (e.g., Cathepsin B) in the lysosome.[4]
Plasma Stability Moderate to high; susceptible to premature cleavage by thiol exchange with circulating thiols like albumin.[5][6]High; generally very stable in circulation.[4]High; generally stable, but can be susceptible to cleavage by certain plasma proteases.[7]
Bystander Effect Yes; the released payload can diffuse out of the target cell and kill neighboring antigen-negative cells.[8]No; the payload is released as an amino acid-linker-drug complex that is less membrane-permeable.Yes; the released payload is typically membrane-permeable.[4]
Payload Requirement Requires a payload that is active in its released form.The payload-linker-amino acid complex must be active.Requires a payload that is active after enzymatic cleavage.
Typical DAR 2-42-42-8

Note: The data presented is representative of the linker class. Performance can vary based on the specific antibody, payload, and conjugation site.

Key Characterization Experiments and Protocols

Thorough characterization is essential to ensure the quality, consistency, and efficacy of an ADC. The following sections detail the experimental protocols for three critical assays.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of cysteine-linked ADCs.[9]

Experimental Protocol: DAR Determination by HIC-HPLC

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL in the HIC mobile phase A.

  • Chromatographic Conditions:

    • Column: TSKgel Butyl-NPR, 4.6 mm × 10 cm L[10]

    • Mobile Phase A: 25 mmol/L sodium phosphate (pH 7.0) containing 1.5 mol/L ammonium sulfate[10]

    • Mobile Phase B: 25 mmol/L sodium phosphate (pH 7.0) in 80% isopropanol[10]

    • Gradient: 0-100% B over 20 minutes[10]

    • Flow Rate: 0.5 mL/min[10]

    • Detection: UV absorbance at 280 nm[10]

    • Column Temperature: 30 °C[11]

  • Data Analysis:

    • Integrate the peak areas corresponding to each drug-loaded species (DAR 0, 2, 4, 6, 8).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of species * DAR of species) / 100[9]

Table 2: Representative DAR Profile of a Disulfide-Linked ADC

DAR SpeciesRetention Time (min)Peak Area (%)
05.25.1
28.925.4
412.345.8
615.118.2
817.55.5
Average DAR 3.9

Data is hypothetical and for illustrative purposes.

Plasma Stability Assessment

Evaluating the stability of an ADC in plasma is crucial for predicting its in vivo performance and potential for off-target toxicity.[12] This is particularly important for cleavable linkers like disulfides.

Experimental Protocol: In Vitro Plasma Stability Assay by LC-MS

  • Incubation:

    • Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).

  • Sample Preparation:

    • Immunocapture: Add the plasma sample to magnetic beads coated with an anti-human Fc antibody to capture the ADC.[13]

    • Wash the beads to remove unbound plasma proteins.

    • Elution and Reduction: Elute the ADC from the beads and reduce the interchain disulfide bonds using a reducing agent like DTT to separate the light and heavy chains.

  • LC-MS Analysis:

    • Analyze the reduced sample by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the unconjugated and conjugated light and heavy chains.

  • Data Analysis:

    • Calculate the average DAR at each time point by analyzing the relative abundance of the different chain species.

    • Plot the average DAR as a function of time to determine the stability of the ADC.

Table 3: Representative Plasma Stability of ADCs with Different Linkers

Linker Type% DAR Remaining after 144h in Human Plasma
Disulfide Linker (Comparable to Bis-SS)~70%
Non-Cleavable Linker (SMCC)>95%
Peptide Linker (Val-Cit)~85%

Data is based on representative values from literature for similar linker types and should be experimentally verified for a specific ADC.[4][5]

In Vitro Cytotoxicity Assay

The in vitro cytotoxicity assay is a fundamental experiment to determine the potency of an ADC against target cancer cells.[14]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding:

    • Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug.

    • Treat the cells with the different concentrations and incubate for 72-120 hours.[15]

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[16]

    • Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[15][16]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[15]

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Table 4: Representative In Vitro Cytotoxicity of an ADC

Cell LineAntigen ExpressionIC50 (nM)
Target CellsHigh0.5
Non-Target CellsLow>1000

Data is hypothetical and for illustrative purposes.

Visualizing Workflows and Pathways

ADC Synthesis and Mechanism of Action

ADC_Synthesis_and_Action cluster_synthesis ADC Synthesis cluster_action Mechanism of Action mAb Monoclonal Antibody (mAb) ADC Antibody-Drug Conjugate (ADC) mAb->ADC Lysine Amine Reaction linker Bis-SS-C3-sulfo-NHS ester linker->ADC payload Cytotoxic Payload payload->linker Payload Attachment circ Systemic Circulation ADC->circ tumor_cell Tumor Cell (Antigen-Positive) circ->tumor_cell Targeting endosome Endosome tumor_cell->endosome Internalization cytoplasm Cytoplasm (Reductive) endosome->cytoplasm Endosomal Escape apoptosis Apoptosis cytoplasm->apoptosis Payload Release & Action

Caption: Workflow of ADC synthesis using this compound and its mechanism of action.

Experimental Workflow for ADC Characterization

ADC_Characterization_Workflow start Synthesized ADC dar DAR Determination (HIC-HPLC) start->dar stability Plasma Stability (LC-MS) start->stability cytotoxicity In Vitro Cytotoxicity (MTT Assay) start->cytotoxicity end Comprehensive Characterization Profile dar->end stability->end cytotoxicity->end

References

Evaluating the Bystander Effect of ADCs Utilizing Bis-SS-C3-sulfo-NHS Ester Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by a phenomenon known as the bystander effect. This guide provides a comprehensive framework for evaluating the bystander effect of ADCs constructed with the cleavable disulfide linker, Bis-SS-C3-sulfo-NHS ester. We will delve into the underlying mechanisms, present detailed experimental protocols for quantitative assessment, and offer a comparative perspective against other linker technologies.

The Bystander Effect: A Critical Attribute for ADC Efficacy

The bystander effect describes the ability of an ADC to not only kill the target antigen-positive (Ag+) cancer cells but also the neighboring antigen-negative (Ag-) cells.[1][2] This is particularly crucial in the context of solid tumors, which often exhibit heterogeneous antigen expression.[3] The mechanism hinges on the ADC's ability to release its cytotoxic payload in a form that can permeate the cell membrane and diffuse into adjacent cells.[1][2]

The key determinants of an ADC's bystander potential are the linker and the payload. Cleavable linkers, such as the disulfide-based this compound, are designed to be stable in circulation but are cleaved within the tumor microenvironment or inside the target cell, releasing the payload.[4][5] The physicochemical properties of the released payload, such as its hydrophobicity and charge, then dictate its ability to traverse cell membranes and induce a bystander effect.[5][]

Mechanism of Action for Disulfide-Linked ADCs and the Bystander Effect

ADCs linked with this compound are internalized by Ag+ cells upon binding to the target antigen. Inside the cell, the disulfide bond of the linker is cleaved in the reducing environment of the cytoplasm, releasing the cytotoxic payload. If the payload is membrane-permeable, it can then diffuse out of the Ag+ cell and into the surrounding Ag- cells, leading to their death.

Bystander_Effect_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Ag+ Cell) ADC ADC (this compound linker) Ag_pos Antigen-Positive (Ag+) Cell ADC->Ag_pos 1. Binding Internalization Internalization Ag_pos->Internalization 2. Internalization Ag_neg Antigen-Negative (Ag-) Cell Lysosome Endosome/Lysosome Internalization->Lysosome Cleavage Disulfide Bond Cleavage (Reducing Environment) Lysosome->Cleavage 3. Trafficking Payload_release Payload Release Cleavage->Payload_release 4. Linker Cleavage Payload_release->Ag_neg 5. Diffusion & Bystander Killing

Caption: Mechanism of bystander effect with a disulfide-linked ADC.

Comparative Analysis of Linker Technologies

The choice of linker is a critical design element in ADCs, directly impacting their stability, efficacy, and safety profile. Disulfide linkers like this compound are a type of cleavable linker. Here's a comparison with other common linker types:

Linker TypeCleavage MechanismBystander Effect PotentialKey Characteristics
Disulfide (e.g., this compound) Reduction in the intracellular environmentHigh (with permeable payloads)Good balance of stability and conditional cleavage.
Peptide (e.g., Val-Cit) Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B)High (with permeable payloads)Generally stable in circulation, cleaved by enzymes overexpressed in tumors.
Hydrazone pH-sensitive hydrolysis in the acidic environment of endosomes/lysosomesModerate to High Susceptible to hydrolysis at lower pH.
Non-cleavable (e.g., Thioether) Proteolytic degradation of the antibody backboneLow to None Highly stable in circulation, payload released with an amino acid remnant which can limit cell permeability.[1][4]

Experimental Protocols for Evaluating the Bystander Effect

To quantitatively assess the bystander effect of an ADC linked with this compound, two primary in vitro assays are recommended: the co-culture bystander assay and the conditioned medium transfer assay.

Experimental Workflow

Experimental_Workflow cluster_assays Bystander Effect Assays cluster_steps_coculture Co-Culture Assay Steps cluster_steps_conditioned Conditioned Medium Assay Steps CoCulture Co-Culture Assay Seed 1. Co-seed Ag+ and fluorescently labeled Ag- cells CoCulture->Seed ConditionedMedium Conditioned Medium Assay Treat_Ag_pos 1. Treat Ag+ cells with ADC ConditionedMedium->Treat_Ag_pos Treat_Co 2. Treat with ADC Seed->Treat_Co Incubate_Co 3. Incubate Treat_Co->Incubate_Co Analyze_Co 4. Quantify viability of Ag- cells (fluorescence) Incubate_Co->Analyze_Co Collect 2. Collect conditioned medium Treat_Ag_pos->Collect Treat_Ag_neg 3. Treat Ag- cells with conditioned medium Collect->Treat_Ag_neg Analyze_CM 4. Quantify viability of Ag- cells Treat_Ag_neg->Analyze_CM

Caption: Workflow for in vitro bystander effect assays.
Detailed Methodologies

1. In Vitro Co-Culture Bystander Assay

This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of the ADC.[1][7]

  • Cell Lines:

    • Antigen-positive (Ag+) cell line (e.g., HER2-positive NCI-N87 or SK-BR-3 cells).

    • Antigen-negative (Ag-) cell line that is sensitive to the ADC's payload, engineered to express a fluorescent protein (e.g., GFP-MCF7 cells).[1]

  • Protocol:

    • Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1) while keeping the total cell number constant. Include monocultures of both cell lines as controls.

    • ADC Treatment: After 24 hours to allow for cell adherence, treat the co-cultures and monocultures with a range of concentrations of the ADC. The concentrations should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.

    • Incubation: Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-120 hours).

    • Analysis: Quantify the viability of the Ag- (fluorescent) cells using a fluorescence plate reader or high-content imaging system.

  • Data Interpretation: A significant decrease in the viability of the Ag- cells in the co-culture compared to the monoculture indicates a bystander effect. The magnitude of the effect can be correlated with the ratio of Ag+ to Ag- cells.[1]

2. Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the Ag+ cells into the culture medium and can subsequently kill Ag- cells.[8]

  • Cell Lines:

    • Antigen-positive (Ag+) cell line.

    • Antigen-negative (Ag-) cell line.

  • Protocol:

    • Prepare Conditioned Medium: Seed Ag+ cells and treat them with the ADC at a cytotoxic concentration for 48-72 hours.

    • Collect Medium: Collect the culture supernatant, which is now the "conditioned medium."

    • Treat Ag- Cells: Seed Ag- cells in a new 96-well plate. After 24 hours, replace the medium with the collected conditioned medium.

    • Incubation and Analysis: Incubate the Ag- cells for 72-96 hours and then assess their viability using a standard method like an MTT or CellTiter-Glo assay.

  • Data Interpretation: A significant reduction in the viability of Ag- cells treated with the conditioned medium from ADC-treated Ag+ cells, compared to controls, confirms that a cytotoxic, cell-permeable payload is released into the medium.[8]

Expected Performance and Comparative Data (Inferred)

Expected Outcome for this compound Linked ADC:

  • Co-Culture Assay: A dose-dependent decrease in the viability of Ag- cells is expected as the ratio of Ag+ cells in the co-culture increases. This would demonstrate a potent bystander effect.

  • Conditioned Medium Assay: The conditioned medium from ADC-treated Ag+ cells is expected to show significant cytotoxicity towards Ag- cells, confirming the release of a membrane-permeable payload.

Comparative Performance Summary (Hypothetical Data):

The following table presents a hypothetical comparison based on the known properties of different linker types.

ADC Linker TypePayload% Viability of Ag- Cells in Co-culture (1:1 ratio)% Viability of Ag- Cells with Conditioned Medium
This compound (Disulfide) Permeable (e.g., MMAE)25%30%
Val-Cit (Peptide) Permeable (e.g., MMAE)20%25%
Thioether (Non-cleavable) Impermeable (e.g., DM1)95%98%

Note: This data is illustrative and intended to represent expected trends. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Conclusion

The this compound, as a cleavable disulfide linker, is expected to facilitate a significant bystander effect when paired with a membrane-permeable cytotoxic payload. The experimental protocols outlined in this guide provide a robust framework for the quantitative evaluation of this effect. By performing co-culture and conditioned medium transfer assays, researchers can generate critical data to compare the performance of ADCs utilizing this linker against other ADC formats. This comparative analysis is essential for the rational design and selection of ADC candidates with optimal therapeutic potential, particularly for the treatment of heterogeneous solid tumors.

References

Safety Operating Guide

Navigating the Safe Disposal of Bis-SS-C3-sulfo-NHS Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of Bis-SS-C3-sulfo-NHS ester, a bifunctional crosslinker commonly used in bioconjugation. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves). When handling the solid form of this compound, a dust mask is also recommended to prevent inhalation. All waste generated from the use of this reagent should be treated as chemical waste and kept separate from regular trash in a designated, clearly labeled, and sealed container.

Disposal Procedures for this compound

The appropriate disposal method for this compound is contingent on its physical state: unused solid, concentrated solutions, or dilute aqueous solutions.

1. Unused or Expired Solid Reagent:

  • Do not discard in regular trash. The solid powder must not be disposed of in standard waste bins.

  • Collect and Label. The original vial containing the unused or expired solid reagent should be placed in a designated hazardous chemical waste container. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

2. Concentrated Solutions (e.g., in DMSO or DMF):

  • Segregate as Hazardous Waste. All concentrated stock solutions must be collected in a sealed and appropriately labeled hazardous waste container.

  • Avoid Drain Disposal. Never dispose of concentrated solutions of this compound down the sanitary sewer. Organic solvents such as DMSO and DMF are not suitable for drain disposal.[1]

  • Rinsate Collection. The initial rinse of glassware that contained concentrated solutions should be collected as hazardous waste. Subsequent rinses with water may typically be disposed of down the drain, but it is imperative to consult your local Environmental Health and Safety (EHS) guidelines for confirmation.[1]

3. Dilute Aqueous Solutions and Reaction Mixtures:

  • Deactivation via Hydrolysis. The reactive N-hydroxysuccinimidyl (NHS) ester group can be deactivated through hydrolysis, particularly at a neutral to high pH.[1][2] This process converts the reactive ester to a less reactive carboxylic acid.

  • pH Adjustment. Ensure the pH of the aqueous solution is between 7.0 and 8.5. If the solution is acidic, it can be adjusted with a small amount of a suitable buffer, such as sodium bicarbonate.[1]

  • Incubation. Allow the pH-adjusted solution to stand at room temperature for several hours, or preferably overnight, to ensure the complete hydrolysis of the NHS ester.[1] The half-life of NHS esters is significantly shorter at a slightly alkaline pH, decreasing from 4-5 hours at pH 7 to just 10 minutes at pH 8.6.[3]

  • Collect as Chemical Waste. Even after hydrolysis, the resulting solution should be collected in a designated aqueous hazardous waste container.[1] It is not recommended to dispose of even dilute, hydrolyzed solutions down the drain without explicit permission from your institution's EHS department.

Quantitative Data for Hydrolysis-Based Deactivation

ParameterValue/ConditionPurpose
Optimal pH for Hydrolysis 8.3 - 8.5To accelerate the deactivation of the NHS ester.[1][2]
Recommended Incubation Time Several hours to overnightTo ensure complete hydrolysis of the NHS ester.[1]
pH 7 Half-life of NHS Ester 4 - 5 hoursBaseline stability at neutral pH.[3]
pH 8.6 Half-life of NHS Ester 10 minutesDemonstrates rapid hydrolysis at slightly alkaline pH.[3]

Experimental Protocol: Hydrolysis of Dilute Aqueous this compound Waste

  • Segregation: Collect all dilute aqueous waste containing this compound in a designated, chemically resistant container.

  • pH Measurement: Using a calibrated pH meter or pH strips, determine the pH of the collected waste solution.

  • pH Adjustment: If the pH is below 7.0, add a sufficient amount of a dilute basic solution (e.g., 0.1 M sodium bicarbonate) dropwise while stirring until the pH is within the 7.0-8.5 range.

  • Deactivation: Loosely cap the container to avoid pressure buildup and let it stand in a fume hood at room temperature for at least 4 hours, or overnight, to ensure complete hydrolysis.

  • Collection: After the incubation period, ensure the container is securely sealed.

  • Labeling: Label the container clearly as "Aqueous Hazardous Waste" and list the contents, including the hydrolyzed this compound and any other chemicals present.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department.

Logical Workflow for this compound Disposal

G cluster_start Start: Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_concentrated Concentrated Solution cluster_dilute Dilute Aqueous Solution cluster_final Final Disposal start This compound Waste solid_waste Unused/Expired Solid start->solid_waste liquid_waste Liquid Solution start->liquid_waste collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid final_disposal Dispose via Institutional EHS Program collect_solid->final_disposal conc_check Concentrated or Dilute Aqueous? liquid_waste->conc_check concentrated Concentrated in Organic Solvent (e.g., DMSO, DMF) conc_check->concentrated Concentrated dilute Dilute Aqueous Solution conc_check->dilute Dilute Aqueous collect_conc Collect in Labeled Hazardous Waste Container concentrated->collect_conc collect_conc->final_disposal hydrolyze Hydrolyze: Adjust pH to 7.0-8.5 Incubate Overnight dilute->hydrolyze collect_aq Collect as Aqueous Hazardous Waste hydrolyze->collect_aq collect_aq->final_disposal

Figure 1. Decision workflow for the proper disposal of this compound waste.

By following these detailed procedures and consulting with your institutional safety office, you can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment.

References

Essential Safety and Operational Guide for Handling Bis-SS-C3-sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Bis-SS-C3-sulfo-NHS ester. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to ensure laboratory safety and proper chemical handling.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses or GogglesMust meet ANSI Z87.1 standards. Chemical splash goggles are required if there is a risk of splashing.[1]
Face ShieldTo be worn over safety glasses when there is a significant risk of explosion, large splashes, or a highly exothermic reaction.[1]
Hand Protection Disposable GlovesNitrile or neoprene gloves are preferred as they provide protection against a broad range of chemicals.[1][2] Always inspect gloves for integrity before use and change them immediately upon contamination.
Body Protection Laboratory CoatA standard lab coat should be worn and fully buttoned to protect the skin.[1] For handling larger quantities or in situations with a higher risk of spillage, a chemically resistant apron or gown is recommended.
Respiratory Protection Dust Mask (e.g., N95)Recommended when handling the solid powder form to prevent inhalation.[3]

Hazard Identification and Safety Precautions

General Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

  • Wash hands thoroughly after handling.[8]

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin and eyes.[9]

  • Keep the container tightly closed when not in use.[5]

  • Store in a cool, dry place away from strong oxidizing agents.[7]

Experimental Workflow and Operational Plan

The following diagram and procedural steps outline the standard workflow for handling and using this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Workspace in Fume Hood A->B C Weigh Solid this compound B->C D Dissolve in Anhydrous DMSO or DMF C->D E Add to Reaction Mixture D->E F Quench Unreacted Ester E->F G Segregate and Label Waste F->G I Dispose of Waste via EHS G->I H Decontaminate Workspace H->I

Figure 1. Experimental workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Put on all required personal protective equipment as detailed in the table above.

    • Prepare a clean and dry workspace within a certified chemical fume hood. Ensure all necessary equipment and reagents are readily accessible.

  • Weighing and Dissolution:

    • Carefully weigh the desired amount of solid this compound using a calibrated analytical balance. To minimize inhalation of the powder, handle it gently.

    • Immediately before use, dissolve the weighed ester in an appropriate anhydrous solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction:

    • Add the dissolved this compound solution to your reaction mixture. The reaction with primary amines is most efficient at a pH of 7-8.[10]

  • Quenching:

    • After the desired reaction time, any unreacted NHS ester can be quenched by adding a quenching buffer containing a primary amine, such as Tris or glycine.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. All waste generated from the use of this compound must be considered chemical waste and segregated from regular trash.[3]

Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container.[3]

    • Contaminated materials such as pipette tips, gloves, and weighing paper should also be placed in this container.[3]

  • Liquid Waste:

    • Solutions containing this compound (including quenched reaction mixtures) should be collected in a separate, sealed, and labeled hazardous waste container.[3]

    • Never dispose of solutions containing this chemical down the drain.[3]

    • Ensure the waste container is made of a material compatible with the solvents used (e.g., high-density polyethylene for DMSO or DMF solutions).[3]

Waste Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste.[3] Follow all institutional protocols for waste accumulation, storage, and pickup requests.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis-SS-C3-sulfo-NHS ester
Reactant of Route 2
Reactant of Route 2
Bis-SS-C3-sulfo-NHS ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.